molecular formula C6H2Br2F2 B1294824 1,2-Dibromo-4,5-difluorobenzene CAS No. 64695-78-9

1,2-Dibromo-4,5-difluorobenzene

Cat. No.: B1294824
CAS No.: 64695-78-9
M. Wt: 271.88 g/mol
InChI Key: JTEZQWOKRHOKDG-UHFFFAOYSA-N
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Description

1,2-Dibromo-4,5-difluorobenzene is a useful research compound. Its molecular formula is C6H2Br2F2 and its molecular weight is 271.88 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10239. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dibromo-4,5-difluorobenzene
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InChI

InChI=1S/C6H2Br2F2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
Source PubChem
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InChI Key

JTEZQWOKRHOKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H2Br2F2
Source PubChem
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DSSTOX Substance ID

DTXSID50215026
Record name 1,2-Dibromo-4,5-difluorobenzene
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Molecular Weight

271.88 g/mol
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Physical Description

White crystalline solid; mp = 33-35 deg C; [Alfa Aesar MSDS]
Record name 1,2-Dibromo-4,5-difluorobenzene
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CAS No.

64695-78-9
Record name 1,2-Dibromo-4,5-difluorobenzene
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Record name 1,2-DIBROMO-4,5-DIFLUOROBENZENE
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Foundational & Exploratory

1,2-Dibromo-4,5-difluorobenzene CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1,2-Dibromo-4,5-difluorobenzene: A Versatile Linchpin in Modern Organic Synthesis

Introduction

This compound is a halogenated aromatic compound that has emerged as a critical building block in advanced organic synthesis.[1] Identified by its CAS Number 64695-78-9 , this molecule is more than a simple aryl halide; its unique substitution pattern offers a powerful platform for the construction of complex molecular architectures.[1][2][3][4] The presence of two adjacent bromine atoms, which can be selectively addressed in cross-coupling reactions, and two fluorine atoms, which modulate the electronic properties of the benzene ring, makes it an invaluable tool for researchers in medicinal chemistry and materials science.[1] This guide, intended for synthetic chemists and drug development professionals, will provide a comprehensive overview of the properties, synthesis, and applications of this versatile reagent, with a focus on the strategic insights that enable its effective use in the laboratory.

Caption: Molecular Structure of this compound.

Physicochemical and Safety Profile

Understanding the fundamental properties of a reagent is paramount for its safe and effective handling. This compound is typically a white to light yellow crystalline solid or liquid, as its melting point is close to room temperature.[1]

Key Properties
PropertyValueSource(s)
CAS Number 64695-78-9[2][3][4]
Molecular Formula C₆H₂Br₂F₂[1][3][4]
Molecular Weight 271.89 g/mol [1]
Appearance White or colorless to light yellow powder, lump, or clear liquid[1][5]
Melting Point 32-35 °C[5]
Purity ≥ 97% (GC)[1]
InChI Key JTEZQWOKRHOKDG-UHFFFAOYSA-N[3]
SMILES Fc1cc(Br)c(Br)cc1F
Safety and Handling

As a halogenated aromatic compound, this compound requires careful handling in a well-ventilated laboratory fume hood. It is classified as a flammable solid and causes skin and serious eye irritation.[6]

  • Hazard Statements : H228 (Flammable solid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures : Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7] Store in a cool, dry place away from ignition sources.[1][6] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[6]

Strategic Applications in Advanced Synthesis

The synthetic utility of this compound stems from its unique arrangement of reactive sites. The two bromine atoms serve as handles for sequential or double cross-coupling reactions, while the electron-withdrawing fluorine atoms activate the C-F bonds for nucleophilic aromatic substitution (SNAr) reactions. This dual reactivity makes it a powerful linchpin for constructing complex molecules.

Linchpin for Chiral Ligand Synthesis in Asymmetric Catalysis

A groundbreaking application of this compound is in the modular assembly of chiral η⁶-benzene ligands for ruthenium-catalyzed asymmetric C-H activation.[8][9] This approach addresses the long-standing challenge of synthesizing structurally diverse and highly tunable catalysts efficiently.

The strategy leverages the compound as a central scaffold, allowing for a concise, two-step functionalization:

  • Double SNAr Reaction : The electron-deficient aromatic ring readily undergoes nucleophilic aromatic substitution at the C-F positions with chiral alcohols or amines. This step installs the chiral directing groups.

  • Double Cross-Coupling Reaction : The two bromine atoms are then substituted, often via Suzuki or Sonogashira coupling, to introduce coordinating groups (e.g., phosphines) that will bind to the metal center.

This modularity allows for the rapid generation of a library of chiral ligands, which is crucial for optimizing catalyst performance in asymmetric reactions like the synthesis of chiral dihydroisoquinolones and indoles.[8][10]

Chiral_Ligand_Synthesis reagent This compound (Linchpin) step1 Step 1: Double SNAr + Chiral Nucleophile (Module 1 & 2) reagent->step1 intermediate Difunctionalized Intermediate step1->intermediate Installs Chiral Environment step2 Step 2: Double Cross-Coupling + Coordinating Group (Module 3) intermediate->step2 product Chiral η6-Benzene Ligand step2->product Installs Metal Binding Sites Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification a 1. Combine Solid Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) b 2. Inert Atmosphere (Evacuate & Backfill with Argon) a->b c 3. Add Degassed Solvents (Dioxane/Water) b->c d 4. Heat to 100 °C (12-24 hours) c->d e 5. Monitor by TLC/LC-MS d->e f 6. Cool & Quench with Water e->f Reaction Complete g 7. Liquid-Liquid Extraction f->g h 8. Dry & Concentrate g->h i 9. Column Chromatography h->i j Pure Product i->j

References

An In-Depth Technical Guide to 1,2-Dibromo-4,5-difluorobenzene: A Versatile Linchpin in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of 1,2-Dibromo-4,5-difluorobenzene, a halogenated aromatic compound of significant interest to researchers and professionals in drug development and material science. We will explore its core physicochemical properties, reactivity, and applications, with a focus on the causal relationships that drive its utility as a versatile synthetic building block.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 64695-78-9) is a strategically substituted benzene ring.[1][2][3] Its molecular structure, featuring vicinal bromine atoms and vicinal fluorine atoms on opposite sides of the ring, imparts a unique combination of reactivity and stability. The electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the aromatic ring, while the bromine atoms serve as excellent leaving groups for various cross-coupling reactions.

The precise determination of its molecular weight is fundamental for all stoichiometric calculations in synthesis. The molecular formula is C₆H₂Br₂F₂.[1][3][4][5] Based on atomic masses, its molecular weight is approximately 271.89 g/mol .[1][4][6][7]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₂Br₂F₂[3][4][5]
Molecular Weight 271.89 g/mol (also cited as 271.88 and 271.90)[2][3][4][5][6]
CAS Number 64695-78-9[2][3][4][5][6]
Appearance White to off-white or pale yellow crystalline powder/solid; may appear as a clear liquid/melt.[2][3][4]
Melting Point 32 - 35 °C (89.6 - 95 °F)[4][6][8]
Boiling Point ~208 °C[2]
PubChem CID 94949[4][6]
Purity (Typical) ≥ 97% (GC)[4]

Reactivity and Synthetic Versatility

The utility of this compound stems from the distinct reactivity of its halogen substituents. The carbon-bromine bonds are significantly more labile than the carbon-fluorine bonds under typical cross-coupling conditions, allowing for selective functionalization. This differential reactivity is the cornerstone of its role as a "versatile linchpin," enabling sequential, bidirectional modifications of the benzene core.[9][10][11]

Key reaction classes include:

  • Cross-Coupling Reactions: The bromine atoms are excellent substrates for palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[1][12]

  • Nucleophilic Aromatic Substitution (SₙAr): While the C-F bonds are strong, the electron-withdrawing environment can facilitate SₙAr reactions under specific conditions, particularly when further activated. This allows for the introduction of nucleophiles.[10]

This selective reactivity allows chemists to use the molecule as a scaffold, first modifying the C-Br positions and then, if desired, targeting the C-F positions under different reaction conditions.

Caption: Reactivity pathways of this compound.

Applications in Drug Discovery and Material Science

The unique structural and reactive properties of this compound make it an invaluable intermediate in several advanced applications.

Intermediate for Biologically Active Molecules

Fluorinated compounds are of high interest in pharmaceuticals as the inclusion of fluorine can enhance metabolic stability, binding affinity, and lipophilicity.[4][13] This compound serves as a precursor for molecules with potential therapeutic value.

  • Antiproliferative Agents: It has been used as a key intermediate in the synthesis of 2-(2,3-dibromo-5,6-difluorophenyl)propan-2-ol, a compound that exhibited promising activity against various cancer cell lines, marking it as a lead molecule for further drug development.[1]

Linchpin for Advanced Catalyst Ligand Synthesis

Perhaps its most sophisticated application is in the construction of complex chiral ligands for asymmetric catalysis. Asymmetric C-H activation is a highly sought-after transformation in modern chemistry, and ruthenium-based catalysts are economically attractive alternatives to palladium or rhodium.[9][10][11]

A recent breakthrough demonstrated the use of this compound as a central scaffold for a modular, two-step synthesis of highly tunable chiral η⁶-benzene ligands.[9][10][11] This strategy allows for flexible and efficient creation of ligands that empower ruthenium catalysts to achieve high yields and enantioselectivity in asymmetric C-H activation reactions.[9][10][11]

Caption: Modular synthesis of chiral ligands using the subject compound.

Precursor for Advanced Materials

The compound is also a building block in material science.[4] It can be used to synthesize fluorinated polymers with enhanced thermal and chemical resistance.[4] Furthermore, it is a precursor for molecules like 2,2′-dibromo-4,4′,5,5′-tetrafluorobiphenyl, which has potential applications in organic electronics due to its optoelectronic properties.[1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this substrate. This self-validating workflow includes standard controls and purification steps.

Objective: To synthesize 1-bromo-2-(aryl)-4,5-difluorobenzene.

Methodology:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

    • Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. Using a slight excess of the boronic acid ensures complete consumption of the dibromo starting material.

  • Solvent and Base Addition:

    • Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

    • Add a degassed aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (3.0 eq).

    • Causality: The base is essential for the transmetalation step of the catalytic cycle. A biphasic solvent system is often used to dissolve both the organic substrates and the inorganic base. Degassing removes oxygen which can poison the catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water. Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure mono-arylated product.

    • Causality: The aqueous workup removes the inorganic base and salts. Column chromatography separates the desired product from unreacted starting material, homocoupled byproducts, and catalyst residues.

Safety, Handling, and Storage

Proper handling of this compound is crucial due to its hazardous properties.[6]

Table 2: GHS Hazard Information

Hazard StatementClassificationDescription
H226 / H228Flammable Liquid / SolidFlammable solid or liquid and vapor.[6][14]
H315Skin Irritant (Category 2)Causes skin irritation.[6][14]
H319Eye Irritant (Category 2)Causes serious eye irritation.[6][14]
H335STOT SE (Category 3)May cause respiratory irritation.[6]
  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2] Use a NIOSH-approved respirator if ventilation is inadequate or dust is generated.[2]

  • Handling: Wash thoroughly after handling.[2] Avoid contact with skin, eyes, and clothing.[2] Use in a well-ventilated area, preferably a chemical fume hood.[2] Keep away from heat, sparks, and open flames.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4] Recommended storage temperature is often 2 - 8 °C.[4] Store away from incompatible substances like strong oxidizing agents.[2][8]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[2]

    • Skin: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2]

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[2]

    • Ingestion: Rinse mouth and drink 2-4 cupfuls of milk or water if conscious.[2]

Conclusion

This compound is more than a simple halogenated aromatic. Its precisely arranged substituents provide a platform for selective, high-yield transformations that are central to modern organic synthesis. Its calculated molecular weight of ~271.89 g/mol is the starting point for its use in constructing complex pharmaceuticals, advanced materials, and sophisticated catalyst ligands. For researchers in drug development, its role as a fluorinated building block and as a linchpin for creating novel molecular architectures ensures its continued relevance and importance in the field.

References

1,2-Dibromo-4,5-difluorobenzene physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,2-Dibromo-4,5-difluorobenzene: Properties, Applications, and Protocols

Introduction

This compound is a halogenated aromatic compound with the chemical formula C₆H₂Br₂F₂. As a substituted benzene derivative, it belongs to a class of molecules that are fundamental building blocks in modern organic chemistry. Its strategic arrangement of two bromine and two fluorine atoms on the aromatic ring imparts a unique combination of reactivity and stability, making it a highly valuable intermediate in the synthesis of complex organic molecules.[1] This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, applications, and essential safety protocols for researchers, scientists, and professionals in drug development and material science. The compound, identified by CAS Number 64695-78-9, serves as a versatile linchpin for creating advanced materials, pharmaceuticals, and agrochemicals where the introduction of fluorine atoms can significantly enhance biological activity, metabolic stability, and lipophilicity.[1][2][3]

Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its application in synthesis. These properties dictate the conditions required for storage, handling, and chemical reactions.

PropertyValueSource(s)
Molecular Formula C₆H₂Br₂F₂[1][2][4]
Molecular Weight 271.88 g/mol [2][4][5]
Appearance White to pale yellow or light brown crystalline solid or liquid.[1][2][6][1][2][6]
Melting Point 32 - 35 °C (89.6 - 95 °F)[1][2][4][5][7]
Boiling Point ~208 °C[4]
Flash Point 44 °C (111.2 °F) - closed cup[5]
Purity / Assay ≥ 97% to 98% (GC)[1][5]
CAS Number 64695-78-9[1][2][4][5]
EC Number 265-021-1[2][4][5]
IUPAC Name This compound[2]
InChI Key JTEZQWOKRHOKDG-UHFFFAOYSA-N[2][5]
SMILES String Fc1cc(Br)c(Br)cc1F[5]

Structural Insight and Reactivity

The molecular architecture of this compound is key to its synthetic utility. The two bromine atoms serve as excellent leaving groups, making them ideal sites for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. This allows for the sequential and controlled introduction of different functional groups. The electron-withdrawing nature of the two fluorine atoms influences the electronic properties of the benzene ring, impacting the reactivity and regioselectivity of subsequent chemical transformations. This unique combination enables its use as a versatile scaffold in the construction of highly functionalized aromatic systems.[1][8][9]

Spectroscopic Characterization

Authenticating the identity and purity of this compound relies on a combination of spectroscopic techniques. Each method provides a unique fingerprint of the molecule's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Due to the molecule's symmetry, the two hydrogen atoms are chemically equivalent, resulting in a simplified spectrum.

    • ¹⁹F NMR : This is a critical technique for fluorinated compounds, providing distinct signals that confirm the presence and chemical environment of the fluorine atoms.[10]

    • ¹³C NMR : The spectrum will show the carbon signals corresponding to the aromatic ring, with chemical shifts influenced by the attached halogen atoms.

  • Mass Spectrometry (MS) : The mass spectrum provides unequivocal evidence for the compound's elemental composition. A key feature is the characteristic isotopic pattern of the molecular ion peak caused by the two bromine atoms (⁷⁹Br and ⁸¹Br). This results in a distinctive cluster of peaks (M, M+2, M+4) with an approximate intensity ratio of 1:2:1, which is a definitive signature for a dibrominated compound.[11]

  • Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands that confirm the presence of specific functional groups. Key peaks include those for aromatic C-H stretching, C=C ring stretching, and the distinctive C-F and C-Br stretching vibrations.[2][11]

Applications in Modern Organic Synthesis

This compound is not merely a chemical intermediate but a strategic tool for building molecular complexity, particularly in the fields of medicinal chemistry and materials science.

1. Versatile Linchpin for Ligand Synthesis: Recent research highlights its role as a "versatile linchpin" in the modular assembly of highly tunable chiral ligands.[8][9] Its structure allows for a concise, two-step synthesis where the benzene core can be functionalized bidirectionally. This strategy has been successfully employed to create novel ligands for ruthenium-catalyzed asymmetric C–H activation, a cutting-edge method for constructing chiral molecules efficiently.[8][9]

2. Intermediate for Pharmaceuticals and Agrochemicals: The difluorobenzene motif is prevalent in many bioactive molecules. The fluorine atoms can enhance metabolic stability, improve binding affinity, and increase lipophilicity, all of which are desirable properties for drug candidates and agrochemicals.[1] this compound serves as a key starting material for introducing this valuable structural unit.[1]

3. Building Block for Advanced Materials: The compound is utilized in the development of high-performance polymers and organic electronic materials.[1] The incorporation of fluorinated and brominated aromatic units can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics.[1]

Experimental Workflow: Sequential Cross-Coupling

The dibromo-functionality of the molecule is ideal for sequential or one-pot double cross-coupling reactions, allowing for the controlled and differential functionalization at the C1 and C2 positions. This workflow is fundamental to its application as a versatile building block.

G cluster_start Starting Material cluster_step1 First Functionalization cluster_step2 Second Functionalization A This compound B First Cross-Coupling (e.g., Suzuki Reaction) A->B  + R¹-B(OH)₂  Pd Catalyst, Base C Intermediate Product (Monosubstituted) B->C D Second Cross-Coupling (e.g., Buchwald-Hartwig) C->D  + R²-NH₂  Pd Catalyst, Base E Final Product (Disubstituted) D->E

Caption: Sequential functionalization workflow of this compound.

Safety, Handling, and Storage Protocol

Due to its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification:

  • Health Hazards: Causes skin irritation, serious eye irritation, and respiratory tract irritation.[2][4][5] Ingestion may lead to gastrointestinal issues.[4]

  • Physical Hazards: Flammable solid or liquid.[5][12] Keep away from heat, sparks, and open flames.[12]

  • Signal Word: Warning[5]

Step-by-Step Safe Handling Protocol:

  • Engineering Controls:

    • Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

    • Use explosion-proof electrical and ventilation equipment.[12]

    • Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[4][7]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat or protective clothing to prevent skin contact.[4]

    • Respiratory Protection: If engineering controls are insufficient or for spill cleanup, use a NIOSH or EN 149 approved respirator with an appropriate filter for organic vapors/dusts.[4]

  • General Handling Practices:

    • Avoid contact with skin, eyes, and clothing.[4]

    • Do not breathe dust or vapors.[4]

    • Wash hands thoroughly after handling.[4][12]

    • Keep the container tightly closed when not in use.[4]

    • Take precautionary measures against static discharge.[12]

Storage Requirements:

  • Store in a cool, dry, and well-ventilated area.[4]

  • Keep the container tightly sealed to prevent moisture contact and degradation.[4]

  • Store away from incompatible substances, such as strong oxidizing agents.[4][7]

  • For long-term stability, storage at 2 - 8 °C is recommended.[1]

First Aid Measures:

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[4]

Conclusion

This compound is a cornerstone intermediate for synthetic chemists. Its well-defined physical properties, predictable reactivity, and clear spectroscopic markers make it a reliable and versatile building block. The ability to undergo selective, sequential functionalization has positioned it as a critical component in the synthesis of complex chiral ligands, pharmaceuticals, and advanced materials. However, its utility is matched by its potential hazards, necessitating a disciplined and informed approach to its handling and storage to ensure laboratory safety and experimental integrity. This guide serves as a foundational resource for professionals leveraging the unique chemical potential of this compound in their research and development endeavors.

References

Synthesis of 1,2-Dibromo-4,5-difluorobenzene: A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical exploration of the synthesis of 1,2-Dibromo-4,5-difluorobenzene from 1,2-difluorobenzene. Designed for researchers, chemists, and professionals in drug development and material science, this document moves beyond a simple procedural outline. It delves into the mechanistic underpinnings, strategic considerations for experimental design, safety protocols, and the applications of this versatile chemical intermediate.

Strategic Overview: The Importance of this compound

This compound (CAS No: 64695-78-9) is a halogenated aromatic compound of significant interest in modern organic synthesis.[1][2] Its structure, featuring two bromine atoms and two fluorine atoms on a benzene core, provides multiple reactive sites for subsequent chemical transformations. The bromine atoms serve as excellent handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity in pharmaceutical compounds.[3] Consequently, this molecule is a valuable building block for creating complex active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials such as high-performance polymers.[4][5] Recent research highlights its use as a "versatile linchpin" that allows for flexible and modular synthesis of complex chiral ligands for asymmetric catalysis.[6]

The Core Mechanism: Electrophilic Aromatic Bromination

The synthesis of this compound from 1,2-difluorobenzene is achieved through an electrophilic aromatic substitution (EAS) reaction. This class of reactions is fundamental to aromatic chemistry, but its success hinges on overcoming the inherent stability of the aromatic ring.[7]

2.1. Activation of the Electrophile

Molecular bromine (Br₂) by itself is not electrophilic enough to react with the deactivated difluorinated benzene ring.[7] Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is required.[8] The catalyst's role is to polarize the Br-Br bond, creating a highly reactive bromine cation-like species ([Br]⁺[FeBr₄]⁻), which is a potent electrophile.[9][10] This activation step is crucial and must be performed under anhydrous conditions, as water can deactivate the Lewis acid catalyst.[8]

The mechanism proceeds in three primary stages:

  • Catalyst Activation: Iron metal can be used as a precursor, reacting with a small amount of bromine to generate the active FeBr₃ catalyst in situ.

  • Electrophilic Attack: The π-electrons of the 1,2-difluorobenzene ring act as a nucleophile, attacking the activated bromine electrophile. This step is the rate-determining step and results in the temporary loss of aromaticity and the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[11]

  • Rearomatization: A weak base, typically the [FeBr₄]⁻ complex, abstracts a proton (H⁺) from the carbon atom bearing the new bromine substituent. This restores the aromatic π-system and regenerates the catalyst, yielding the brominated product and HBr as a byproduct.[10]

2.2. Regioselectivity: The Directing Effect of Fluorine

The fluorine atoms on the starting material are deactivating groups due to their high electronegativity, which withdraws electron density from the ring via the inductive effect. However, they are also ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the arenium ion intermediate when substitution occurs at these positions. In the case of 1,2-difluorobenzene, the two available positions for the first bromination are C4 and C3. The C4 position (para to one fluorine and meta to the other) is sterically more accessible and electronically favored, leading to 1-bromo-3,4-difluorobenzene as the primary intermediate. The second bromination is then directed by all three existing substituents to the C5 position, yielding the final this compound product.

Safety and Hazard Management

A thorough understanding and mitigation of risks are paramount. This synthesis involves hazardous materials requiring strict safety protocols.

Substance CAS No. Primary Hazards Handling Precautions
1,2-Difluorobenzene 367-11-3Highly flammable liquid and vapor (Flash Point: 2°C).[12] Skin and eye irritant.Handle in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[13] Ground all equipment to prevent static discharge.[14]
Bromine 7726-95-6Highly toxic, corrosive, severe burns upon contact. Inhalation can be fatal. Strong oxidizer.Use only in a chemical fume hood with appropriate PPE, including heavy-duty gloves, face shield, and a respirator if necessary. Have a bromine spill kit and neutralizer (e.g., sodium thiosulfate) readily available.
Iron(III) Bromide 10031-26-2Corrosive, causes skin and eye burns. Moisture sensitive.Handle in a dry environment (e.g., glove box or under an inert atmosphere). Avoid inhalation of dust.
This compound 64695-78-9Causes skin and serious eye irritation.[1] May cause respiratory irritation.[15]Avoid contact with skin and eyes. Wear appropriate PPE.

Personal Protective Equipment (PPE): Standard PPE includes a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., Viton or a laminate).

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis. Quantities can be adjusted as needed, with corresponding modifications to equipment and reaction times.

4.1. Materials and Reagents

  • 1,2-Difluorobenzene (≥99% purity)

  • Bromine (≥99.5% purity)

  • Iron filings or anhydrous Iron(III) bromide (FeBr₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated sodium bisulfite (NaHSO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or hexanes for recrystallization

4.2. Equipment Setup

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a scrubber containing sodium thiosulfate solution to trap HBr and excess Br₂), and a pressure-equalizing dropping funnel.

  • Heating mantle with a temperature controller.

  • All glassware must be oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).

4.3. Step-by-Step Procedure

  • Reaction Setup: To the three-necked flask, add 1,2-difluorobenzene (1.0 eq) and anhydrous dichloromethane. Begin stirring to ensure the solution is homogenous.

  • Catalyst Addition: Carefully add the Lewis acid catalyst. If using iron filings, add a catalytic amount (approx. 0.02 eq). If using anhydrous FeBr₃, add it portion-wise to control any initial exotherm.

  • Bromine Addition: Charge the dropping funnel with molecular bromine (2.1 eq). Add the bromine dropwise to the stirred solution at room temperature. The addition should be slow enough to maintain control over the reaction temperature, as the bromination is exothermic. The solution will turn a deep red/brown color, and the evolution of HBr gas should be observed.

  • Reaction Progress: After the addition is complete, gently heat the reaction mixture to a mild reflux (approx. 40°C for dichloromethane) and maintain for 2-4 hours. Monitor the reaction's progress using an appropriate technique (e.g., GC-MS or TLC) to confirm the consumption of the starting material and intermediates.

  • Quenching: Once the reaction is complete, cool the flask to 0°C in an ice bath. Slowly and carefully add saturated sodium bisulfite solution to quench any unreacted bromine. Stir until the red/brown color of bromine disappears.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize HBr), water, and finally brine.

  • Drying and Solvent Removal: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification: The crude product, a solid or oil, should be purified. Recrystallization from a suitable solvent system (e.g., ethanol or hexanes) is typically effective. The pure product should be a white to off-white crystalline solid.[1]

Characterization and Data

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Synthesis cluster_purification Isolation Start Starting Materials (1,2-Difluorobenzene, Br₂, Catalyst) Setup Reaction Setup (Anhydrous Solvent, Inert Atmosphere) Start->Setup Reaction Electrophilic Bromination (Dropwise Br₂ Addition, Reflux) Setup->Reaction Quench Work-up & Quenching (NaHSO₃, Washes) Reaction->Quench Purify Purification (Recrystallization) Quench->Purify Product Final Product: this compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Physical and Spectroscopic Data
PropertyValueSource(s)
Molecular Formula C₆H₂Br₂F₂[1][2]
Molecular Weight 271.88 g/mol [1][16]
Appearance White crystalline solid[1]
Melting Point 33-35 °C[1][16]
CAS Number 64695-78-9[2][16]
¹H NMR A single multiplet is expected for the two aromatic protons.[17]
¹⁹F NMR A multiplet is expected for the two equivalent fluorine atoms.[18]
Mass Spectrum The mass spectrum will show a characteristic isotopic pattern for two bromine atoms.[2]

References

Spectroscopic Data for 1,2-Dibromo-4,5-difluorobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-4,5-difluorobenzene is a halogenated aromatic compound with the chemical formula C₆H₂Br₂F₂.[1] This versatile building block is of significant interest to researchers in organic synthesis, materials science, and drug development.[2] Its unique substitution pattern, featuring adjacent bromine and fluorine atoms on a benzene ring, imparts specific reactivity and properties that are highly sought after in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced polymers with enhanced thermal and chemical resistance.[2] A thorough understanding of its spectroscopic characteristics is paramount for its effective utilization and characterization in these fields. This guide provides a comprehensive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Raman spectroscopy, complete with detailed experimental protocols and data interpretation.

Molecular Structure and Symmetry

The structure of this compound is foundational to understanding its spectroscopic properties. The molecule possesses a C₂ axis of symmetry, which influences the number of unique signals observed in its NMR spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, a comprehensive NMR analysis involves acquiring spectra for all three.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry. The two hydrogen atoms are chemically equivalent, resulting in a single signal.

Predicted ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.8Triplet2HH-3, H-6

Interpretation: The chemical shift in the aromatic region (around 7.5-7.8 ppm) is expected for protons on a benzene ring. The multiplicity of the signal is predicted to be a triplet due to coupling with the two neighboring fluorine atoms (³JHF).

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Instrument Setup:

    • Use a standard 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition:

    • Acquire the spectrum using a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

  • Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show three distinct signals due to the molecule's symmetry. The carbons directly bonded to bromine, those bonded to fluorine, and those bonded to hydrogen are in unique chemical environments.

Predicted ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~105-115C-1, C-2 (C-Br)
~118-125 (doublet)C-3, C-6 (C-H)
~150-160 (doublet of doublets)C-4, C-5 (C-F)

Interpretation: The carbons attached to the electronegative halogens are deshielded and appear at lower field. The C-F carbons will exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet. These signals may be further split by smaller two- and three-bond couplings to the other fluorine atom. The C-H carbons will also show coupling to the fluorine atoms. The complexity of proton-decoupled ¹³C spectra for compounds containing both fluorine and protons can be challenging to interpret due to strong and long-range fluorine-carbon couplings.[3]

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent.

  • Instrument Setup:

    • Use a spectrometer with a broadband probe.

    • Lock and shim as for ¹H NMR.

  • Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range for aromatic carbons (e.g., 90-170 ppm).

    • A larger number of scans (e.g., 128 or more) is typically needed to achieve a good signal-to-noise ratio.

  • Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. For this compound, a single signal is expected due to the chemical equivalence of the two fluorine atoms.

Predicted ¹⁹F NMR Data:

Chemical Shift (δ) ppmMultiplicityAssignment
~ -130 to -140MultipletF-4, F-5

Interpretation: The chemical shift is in the typical range for fluorine atoms attached to an aromatic ring. The signal will appear as a multiplet due to coupling with the neighboring proton (³JHF) and the other fluorine atom.

Experimental Protocol for ¹⁹F NMR:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup:

    • Use a spectrometer equipped with a fluorine probe or a broadband probe tunable to the ¹⁹F frequency.

    • Lock and shim as for ¹H NMR.

  • Acquisition:

    • Acquire the spectrum using a standard ¹⁹F pulse sequence. Proton decoupling can be applied to simplify the spectrum.

    • Set the spectral width to an appropriate range for aromatic fluorine compounds (e.g., -100 to -180 ppm).

    • A reference compound such as CFCl₃ (0 ppm) is typically used for calibration.

  • Processing:

    • Process the data as with other NMR experiments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common technique.

Predicted Mass Spectrum Data:

m/zIon
270, 272, 274[M]⁺ (Molecular ion)
191, 193[M - Br]⁺
112[M - 2Br]⁺
93[C₆H₂F]⁺

Interpretation: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (¹⁹Br and ⁸¹Br have nearly equal natural abundance). The most prominent fragmentation pathway is expected to be the loss of a bromine atom, followed by the loss of the second bromine atom.

Experimental Protocol for EI-MS:

  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or inject a dilute solution in a volatile solvent (e.g., dichloromethane) into a gas chromatograph coupled to the mass spectrometer (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).

Caption: A simplified workflow for obtaining an EI-mass spectrum via GC-MS.

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorptions for the aromatic C-H and C-F bonds, as well as vibrations of the benzene ring.

Predicted IR Data:

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretching
1600-1450Aromatic C=C stretching
1250-1000C-F stretching
Below 1000C-Br stretching, C-H out-of-plane bending

Experimental Protocol for IR Spectroscopy (Solid):

  • Sample Preparation (Thin Film):

    • Dissolve a small amount of the solid in a volatile solvent (e.g., acetone or methylene chloride).[4]

    • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid.[4]

  • Acquisition:

    • Place the salt plate in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the clean salt plate to subtract from the sample spectrum.

Raman Spectroscopy

Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of the carbon skeleton.

Predicted Raman Data:

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretching
1600-1550Aromatic ring stretching (strong)
~1000Ring breathing mode (strong)
Below 800C-Br and C-F bending and stretching modes

Experimental Protocol for Raman Spectroscopy (Solid):

  • Sample Preparation: Place a small amount of the solid sample on a microscope slide or in a sample holder.

  • Acquisition:

    • Use a Raman spectrometer with a laser excitation source (e.g., 785 nm).

    • Focus the laser on the sample.

    • Collect the scattered light and record the spectrum.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of NMR, MS, IR, and Raman spectroscopy allows for unambiguous structure elucidation and purity assessment, which are critical for its application in research and development. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data for this and similar compounds.

References

1H NMR and 13C NMR spectra of 1,2-Dibromo-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,2-Dibromo-4,5-difluorobenzene

Introduction

This compound is a halogenated aromatic compound of significant interest in modern organic synthesis. Its symmetrically substituted benzene core, featuring four halogen atoms, makes it a versatile building block or "linchpin" for the modular assembly of complex molecules, including chiral ligands for asymmetric catalysis.[1][2][3] The precise characterization of this compound is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical tool for its structural elucidation.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will move beyond a simple description of spectral data to explain the underlying principles that govern the observed chemical shifts and coupling patterns, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described are designed to be self-validating, ensuring trustworthy and reproducible results.

Section 1: Structural and Theoretical Underpinnings

To accurately interpret the NMR spectra of this compound, one must first consider its molecular structure, symmetry, and the electronic influence of its substituents.

Molecular Symmetry

The molecule possesses a C₂ᵥ axis of symmetry, which bisects the C1-C2 and C4-C5 bonds. This symmetry element renders the two protons (at C3 and C6) chemically and magnetically equivalent. Likewise, it reduces the number of unique carbon signals in the ¹³C NMR spectrum. The six aromatic carbons give rise to only three distinct signals:

  • C1/C2: The two carbons bonded to bromine.

  • C3/C6: The two carbons bonded to hydrogen.

  • C4/C5: The two carbons bonded to fluorine.

Substituent Effects

Both bromine and fluorine are electronegative halogens that withdraw electron density from the aromatic ring through the inductive effect.[4] This general deshielding effect causes the aromatic protons and carbons to resonate at a lower field (higher ppm) compared to unsubstituted benzene (δ 7.3 ppm for ¹H, δ 128.5 ppm for ¹³C).[5]

  • Fluorine: As the most electronegative element, fluorine exerts a strong inductive effect. Furthermore, its nucleus, ¹⁹F, has a nuclear spin (I) of ½ and is 100% naturally abundant, leading to significant spin-spin coupling with both ¹H and ¹³C nuclei over multiple bonds.[6][7]

  • Bromine: While also electron-withdrawing, bromine's influence on ¹³C chemical shifts is compounded by the "heavy atom effect," which can induce an upfield (shielding) shift on the directly attached carbon, contrary to what electronegativity alone would suggest.[8]

These competing and additive effects create a unique electronic environment that is reflected in the NMR spectra.

Section 2: Analysis of the ¹H NMR Spectrum

Due to the molecule's symmetry, the ¹H NMR spectrum is deceptively simple in appearance, consisting of a single resonance pattern. However, this pattern contains a wealth of structural information encoded in its fine structure.

Chemical Shift (δ)

The two equivalent protons (H3 and H6) are deshielded by four adjacent electron-withdrawing halogens, resulting in a chemical shift significantly downfield from benzene. The observed signal typically appears around δ 7.68 ppm when measured in CDCl₃.[9]

Splitting Pattern and Coupling Constants (J)

The multiplicity of the proton signal is dictated by its coupling to the two fluorine nuclei. Each proton couples to one ortho fluorine (three bonds away, ³J_HF_) and one meta fluorine (four bonds away, ⁴J_HF_).

  • Ortho Coupling (³J_HF_): This coupling is typically in the range of 6-10 Hz for fluorobenzenes.[10]

  • Meta Coupling (⁴J_HF_): This through-bond coupling is smaller, generally in the range of 4-8 Hz.[11]

Because each proton couples to two magnetically non-equivalent fluorine atoms, the signal theoretically appears as a doublet of doublets (dd) . However, if the values of ³J_HF_ and ⁴J_HF_ are very similar, the signal may appear as a pseudo-triplet. The observed spectrum for this compound shows a distinct pattern consistent with a triplet, suggesting that ³J_HF_ ≈ ⁴J_HF_.[9]

Caption: Key ¹H-¹⁹F spin-spin couplings in this compound.

Section 3: Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides confirmation of the molecular symmetry and reveals the electronic impact of the halogens on the carbon framework. Three distinct signals are expected, each split into complex multiplets by C-F coupling.

Chemical Shifts (δ) and C-F Couplings

Aromatic carbons typically resonate between 110-160 ppm.[5] The presence of halogens significantly influences these shifts and introduces C-F coupling, which is invaluable for assignment.

  • C4/C5 (Fluorine-bearing carbons): These carbons appear as a large doublet due to the one-bond coupling to their directly attached fluorine (¹J_CF_). This coupling constant is typically very large, often exceeding 240 Hz.[12] This signal will be further split by the adjacent fluorine atom (a two-bond coupling, ²J_CF_). The chemical shift is influenced by both the attached fluorine and the adjacent bromine.

  • C3/C6 (Hydrogen-bearing carbons): These carbons are coupled to two different fluorine atoms. The signal will appear as a doublet of doublets arising from a two-bond coupling (²J_CF_) to the ortho fluorine and a three-bond coupling (³J_CF_) to the meta fluorine.

  • C1/C2 (Bromine-bearing carbons): These carbons are also coupled to two fluorine atoms, resulting in a doublet of doublets from three-bond (³J_CF_) and four-bond (⁴J_CF_) couplings. The chemical shift of these carbons is subject to the heavy atom effect of bromine.[8]

G cluster_0 Carbon Environments cluster_1 Primary Coupling Interactions C4_C5 C4/C5 J1_CF ¹J(C,F) (large) C4_C5->J1_CF Direct bond C3_C6 C3/C6 J2_CF ²J(C,F) C3_C6->J2_CF ortho J3_CF ³J(C,F) C3_C6->J3_CF meta C1_C2 C1/C2 C1_C2->J3_CF meta

Caption: Logical relationship between carbon signals and key C-F couplings.

Section 4: Summary of NMR Data

The following tables summarize the expected and observed NMR data for this compound.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3, H6~7.68[9]Triplet (t) or dd³J_HF_ ≈ ⁴J_HF_ ≈ 8.5 Hz

Table 2: Predicted ¹³C NMR Data

PositionPredicted Shift Range (ppm)Multiplicity (due to C-F)Expected Coupling Constants (J, Hz)
C4, C5145-155Doublet of doublets (dd)¹J_CF_ > 240; ²J_CF_ ≈ 15-25
C3, C6120-130Doublet of doublets (dd)²J_CF_ ≈ 15-25; ³J_CF_ ≈ 5-10
C1, C2110-120Doublet of doublets (dd)³J_CF_ ≈ 5-10; ⁴J_CF_ ≈ 1-5

Note: Specific ¹³C chemical shifts and coupling constants require experimental measurement or high-level computational prediction.

Section 5: Experimental Protocol for NMR Data Acquisition

This protocol outlines a robust, self-validating method for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Analyte: Use this compound (CAS 64695-78-9) of ≥98% purity.[13]

  • Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. It offers excellent solubility for the compound and its residual proton signal (δ ~7.26 ppm) does not interfere with the analyte signal.[14]

  • Concentration: Prepare a solution by dissolving 10-15 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is optimal for obtaining a strong signal in a reasonable time, especially for the less sensitive ¹³C nucleus.

  • Standard: CDCl₃ typically contains tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Verify its presence or add a small amount if necessary.

  • Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coils (typically ~4 cm).

Spectrometer Setup and Data Acquisition

The following parameters are based on a standard 400 MHz NMR spectrometer.[15]

Caption: Standardized workflow for NMR spectral acquisition and analysis.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence (zg30).

  • Spectral Width: 12-15 ppm (e.g., -2 to 13 ppm).

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay (d1): 5 seconds. A longer delay ensures full relaxation for accurate signal integration, although integration is trivial for this single-signal spectrum.

  • Number of Scans (ns): 8-16 scans.

  • Receiver Gain: Optimize automatically.

¹³C NMR Acquisition (Proton Decoupled):

  • Pulse Program: Standard single-pulse with proton decoupling (zgpg30).

  • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans (ns): 1024 or more. The ¹³C nucleus is much less sensitive than ¹H, requiring more scans to achieve a good signal-to-noise ratio.

  • Receiver Gain: Optimize automatically.

Data Processing
  • Fourier Transform (FT): Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) and perform the Fourier transform.

  • Phasing: Manually phase the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

Conclusion

The NMR spectra of this compound are a classic example of how molecular symmetry and the interplay of substituent effects manifest in a powerful analytical technique. The ¹H spectrum, while simple, reveals key structural information through its characteristic triplet-like pattern arising from H-F coupling. The ¹³C spectrum confirms the structure's symmetry with three distinct carbon signals, each providing a unique signature through complex C-F splitting patterns. By following the robust experimental protocol outlined in this guide, researchers can reliably obtain and accurately interpret these spectra, ensuring the confident structural verification of this important synthetic intermediate.

References

An In-depth Technical Guide to the Infrared (IR) and Raman Spectra of 1,2-Dibromo-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the vibrational spectra of 1,2-Dibromo-4,5-difluorobenzene, a key intermediate in the synthesis of pharmaceuticals and advanced materials. By integrating theoretical principles with experimental considerations, this document serves as an essential resource for researchers utilizing infrared (IR) and Raman spectroscopy for the characterization of complex halogenated aromatic compounds. The guide details the theoretical framework for vibrational spectroscopy of this molecule, outlines experimental protocols for acquiring high-quality spectra, and presents a thorough interpretation of the spectral data, supported by computational modeling.

Introduction: The Significance of Vibrational Spectroscopy in Characterizing this compound

This compound (C₆H₂Br₂F₂) is a halogenated aromatic compound of significant interest in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials.[1] Its utility as a building block stems from the unique reactivity conferred by the presence of both bromine and fluorine substituents on the benzene ring.[1] Accurate and unambiguous characterization of this molecule is paramount for quality control, reaction monitoring, and structural elucidation of its derivatives.

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide a molecular fingerprint based on the vibrational modes of a molecule. These techniques are exceptionally sensitive to the specific arrangement of atoms and the nature of the chemical bonds, making them ideal for the structural confirmation of this compound and for distinguishing it from its isomers.

This guide provides a detailed exploration of the IR and Raman spectra of this compound, offering a foundational understanding for researchers in drug development and materials science. We will delve into the theoretical underpinnings of its vibrational behavior, present methodologies for spectral acquisition and analysis, and provide a detailed assignment of the observed vibrational bands.

Molecular Structure and Symmetry

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

The 30 fundamental vibrational modes of this compound can be classified into the following irreducible representations of the C₂ᵥ point group: 11A₁ + 4A₂ + 5B₁ + 10B₂.

  • A₁ modes: These are symmetric with respect to all symmetry operations. They are active in both IR and Raman spectroscopy.

  • A₂ modes: These are antisymmetric with respect to the mirror planes. They are only Raman active.

  • B₁ and B₂ modes: These are antisymmetric with respect to one of the mirror planes. They are active in both IR and Raman spectroscopy.

This theoretical framework is crucial for the assignment of vibrational bands observed in the experimental spectra.

Theoretical Foundations of IR and Raman Spectroscopy

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational energy levels of molecules.

  • Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A vibrational mode is IR active only if it results in a change in the molecule's dipole moment.

  • Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light, typically from a laser. When a photon interacts with a molecule, it can be scattered with a different frequency. The frequency shift corresponds to the energy of a vibrational mode. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule.

For centrosymmetric molecules, the rule of mutual exclusion states that vibrations that are IR active are Raman inactive, and vice versa. While this compound is not centrosymmetric, the differences in selection rules for IR and Raman spectroscopy still provide complementary information for a complete vibrational analysis.

Experimental Methodology

Fourier Transform Infrared (FTIR) Spectroscopy

A high-quality FTIR spectrum of this compound can be obtained using the following protocol:

  • Sample Preparation: For solid samples, the KBr pellet technique is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent disk. Alternatively, for low-melting solids or liquids, a thin film can be prepared between two KBr or NaCl plates.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 66V model, is used.

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared region (4000-400 cm⁻¹) with a resolution of at least 2 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Fourier Transform (FT)-Raman Spectroscopy

The complementary FT-Raman spectrum can be acquired as follows:

  • Sample Preparation: A small amount of the solid sample is placed in a glass capillary tube or an aluminum sample holder.

  • Instrumentation: An FT-Raman spectrometer, often an accessory to an FTIR instrument (e.g., Bruker FRA-106), is used. A near-infrared laser, such as a Nd:YAG laser (1064 nm), is employed for excitation to minimize fluorescence.

  • Data Acquisition: The spectrum is recorded in the Stokes region (typically 3500-50 cm⁻¹) with a laser power of around 200-300 mW. A high-resolution spectrum is obtained by co-adding a large number of scans.

Experimental Workflow for Vibrational Spectroscopic Analysis

Experimental_Workflow cluster_FTIR FTIR Spectroscopy cluster_Raman FT-Raman Spectroscopy cluster_Analysis Spectral Analysis FTIR_Sample Sample Preparation (KBr Pellet/Thin Film) FTIR_Acquire Spectral Acquisition (4000-400 cm-1) FTIR_Sample->FTIR_Acquire FTIR_Process Background Correction & Data Processing FTIR_Acquire->FTIR_Process FTIR_Spectrum FTIR Spectrum FTIR_Process->FTIR_Spectrum Assignment Vibrational Band Assignment FTIR_Spectrum->Assignment Raman_Sample Sample Preparation (Capillary/Holder) Raman_Acquire Spectral Acquisition (3500-50 cm-1) Raman_Sample->Raman_Acquire Raman_Process Fluorescence Correction & Data Processing Raman_Acquire->Raman_Process Raman_Spectrum FT-Raman Spectrum Raman_Process->Raman_Spectrum Raman_Spectrum->Assignment Comparison Comparison with DFT Calculations Assignment->Comparison Interpretation Structural Interpretation Comparison->Interpretation

References

The Strategic Linchpin: An In-depth Technical Guide to the Application of 1,2-Dibromo-4,5-difluorobenzene in Advanced Crystal Engineering

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 1,2-dibromo-4,5-difluorobenzene, a halogenated aromatic compound of significant interest to researchers, scientists, and professionals in drug development and materials science. Moving beyond a simple recitation of properties, this document delves into the strategic utility of this molecule as a highly versatile building block, or "linchpin," for the rational design of complex molecular architectures. We will explore its synthesis, the nuanced interplay of its intermolecular forces, and its pivotal role in the modular assembly of advanced functional materials, with a specific focus on its application in the synthesis of state-of-the-art chiral ruthenium catalysts. This guide is intended to serve as a practical and insightful resource, bridging the gap between fundamental chemical properties and field-proven applications.

Introduction: The Unique Profile of a Polysubstituted Benzene

This compound is a solid, crystalline organic compound with the molecular formula C₆H₂Br₂F₂.[1][2] Its benzene core is symmetrically substituted with two vicinal bromine atoms and two vicinal fluorine atoms, creating a unique electronic and steric profile. This substitution pattern is not merely an arbitrary arrangement of halogens; it is a deliberate design that imparts a combination of reactivity, stability, and specific intermolecular interaction capabilities that make it an invaluable tool in the synthetic chemist's arsenal.

The presence of both bromine and fluorine atoms allows for orthogonal chemical modifications, a feature that is highly sought after in the construction of complex molecules.[3] Furthermore, the electron-withdrawing nature of the fluorine atoms and the propensity of the bromine atoms to engage in halogen bonding create a rich landscape of non-covalent interactions that can be exploited in the design of supramolecular assemblies and crystalline materials.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₂Br₂F₂[1]
Molecular Weight 271.88 g/mol [1][2]
CAS Number 64695-78-9[1][2]
Appearance White crystalline solid[1]
Melting Point 33-35 °C[1][2]
IUPAC Name This compound[1]

Synthesis and Strategic Functionalization

The preparation of this compound is typically achieved through the direct bromination of 1,2-difluorobenzene. This electrophilic aromatic substitution is a well-established transformation in organic chemistry.

General Synthetic Protocol: Bromination of 1,2-Difluorobenzene

The following protocol is a representative procedure for the synthesis of this compound.

Step 1: Reaction Setup

  • In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 1,2-difluorobenzene (1.0 eq).

  • A catalytic amount of iron powder (e.g., 0.03 eq) is added to the flask.

Step 2: Bromination

  • Liquid bromine (2.3 eq) is added to the dropping funnel.

  • The bromine is added dropwise to the stirred solution of 1,2-difluorobenzene at a controlled temperature (e.g., 20 °C). The reaction is exothermic and the addition rate should be adjusted to maintain the desired temperature.

Step 3: Reaction Completion and Work-up

  • After the addition of bromine is complete, the reaction mixture is stirred at an elevated temperature (e.g., 40-50 °C) for several hours to ensure complete conversion.

  • The reaction is then cooled to room temperature and quenched by carefully pouring it into an aqueous solution of a reducing agent (e.g., sodium bisulfite or sodium thiosulfate) to destroy any unreacted bromine.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

Step 4: Purification

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel.

The true synthetic utility of this compound lies in its capacity for selective, stepwise functionalization, a concept elegantly demonstrated in the work of Li, J. et al. in the Journal of the American Chemical Society.

The Role of this compound in Crystal Engineering

The term "crystal engineering" refers to the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. This compound is an exemplary molecule in this context due to the specific non-covalent interactions its substituents can form.

  • Halogen Bonding: The bromine atoms on the benzene ring possess a region of positive electrostatic potential on their outermost surface (the σ-hole), which can interact favorably with electron-rich atoms or functional groups. This directional and specific interaction, known as halogen bonding, is a powerful tool for controlling the assembly of molecules in the solid state.

  • π-π Stacking: The electron-deficient aromatic ring of this compound can participate in π-π stacking interactions with electron-rich aromatic systems. These interactions are crucial for the formation of layered structures in crystals.

  • Other Weak Interactions: Van der Waals forces and dipole-dipole interactions also contribute to the overall packing of molecules in the crystal lattice. The interplay of these forces dictates the final crystal structure and, consequently, the material's properties.

Case Study: A Modular Assembly Strategy for Chiral Ruthenium Catalysts

A recent breakthrough in the field of asymmetric catalysis highlights the strategic importance of this compound. Researchers developed a modular assembly strategy for the synthesis of highly tunable chiral η⁶-benzene ruthenium (BenRu) catalysts, which are cost-effective alternatives to palladium and rhodium catalysts.

In this work, this compound serves as a rigid and versatile "linchpin," allowing for a concise, two-step synthesis of a library of chiral ligands. The synthetic strategy involves a double S N Ar reaction at the C-F positions, followed by a coupling reaction at the C-Br positions. This bidirectional functionalization allows for a high degree of tunability of the steric and electronic properties of the resulting catalyst.

G cluster_0 Modular Assembly of Chiral BenRu Catalysts A This compound (Versatile Linchpin) C Double SNAr Reaction A->C B Module 1 & 2 (Chiral Diamine) B->C D Intermediate A C->D F Coupling Reaction D->F E Module 3 (Aryl or Alkyl Group) E->F G Chiral Ben Ligand F->G I Metal Complexation G->I H Ruthenium Precursor H->I J Chiral BenRu Catalyst I->J

Figure 1: A diagram illustrating the modular assembly of chiral BenRu catalysts, with this compound as the central linchpin.

The successful synthesis and high performance of these catalysts were unequivocally confirmed by single-crystal X-ray diffraction analysis of the final ruthenium complexes. The crystallographic data for two of these complexes are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition numbers 2502973 and 2502974 . This structural verification is paramount, as it provides definitive proof of the molecular connectivity and the three-dimensional arrangement of the atoms, which is essential for understanding the catalyst's mechanism of action and for the rational design of future generations of catalysts.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a derivative of this compound, such as the ruthenium catalysts mentioned above, is a critical step in its characterization. The following is a generalized protocol for single-crystal X-ray diffraction.

Step 1: Crystal Growth and Selection

  • High-quality single crystals of the target compound are grown by slow evaporation of a saturated solution, slow cooling of a hot, saturated solution, or vapor diffusion.

  • A suitable crystal with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.

Step 2: Data Collection

  • The mounted crystal is placed on a single-crystal X-ray diffractometer.

  • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

  • The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), is used to collect a series of diffraction images as the crystal is rotated.

Step 3: Data Reduction and Structure Solution

  • The collected diffraction data are processed to determine the unit cell parameters and the space group of the crystal.

  • The integrated intensities of the diffraction spots are used to solve the crystal structure using direct methods or Patterson methods.

Step 4: Structure Refinement

  • The initial structural model is refined by least-squares methods to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.

  • The quality of the final structure is assessed using various crystallographic metrics (e.g., R-factor, goodness-of-fit).

G cluster_1 Single-Crystal X-ray Diffraction Workflow A Crystal Growth & Selection B Mounting on Goniometer A->B C Data Collection (X-ray Diffractometer) B->C D Data Reduction (Unit Cell & Space Group) C->D E Structure Solution (Direct/Patterson Methods) D->E F Structure Refinement (Least-Squares) E->F G Final Structural Model F->G

References

An In-depth Technical Guide to the Material Safety Data Sheet for 1,2-Dibromo-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-4,5-difluorobenzene is a halogenated aromatic compound that serves as a versatile building block in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique structure, featuring both bromine and fluorine substituents, allows for tailored chemical modifications, enhancing reactivity and functionalization potential in organic synthesis.[1] This guide provides a comprehensive overview of the safety, handling, and toxicological properties of this compound, moving beyond a standard Material Safety Data Sheet (MSDS) to offer practical insights and protocols for its safe utilization in a laboratory setting.

Section 1: Chemical and Physical Properties - A Foundation for Safe Handling

Understanding the physical and chemical properties of a substance is the first step in ensuring its safe handling. These properties dictate the appropriate storage conditions, handling procedures, and necessary personal protective equipment.

PropertyValueSource(s)
Chemical Name This compound[2]
Synonyms Benzene, 1,2-dibromo-4,5-difluoro-[3]
CAS Number 64695-78-9[4]
Molecular Formula C₆H₂Br₂F₂[2]
Molecular Weight 271.88 g/mol [2][4]
Appearance White crystalline solid or colorless to light yellow liquid[1][3]
Melting Point 32 - 35 °C (89.6 - 95 °F)[4][5]
Boiling Point ~208 °C[3]
Flash Point 44 °C (111.2 °F) - closed cup[5][6]

The relatively low melting point of this compound (32-35 °C) means that it can exist as either a solid or a liquid at or near room temperature, which requires careful handling to avoid splashes or dust generation.[4][5] Its flash point of 44 °C indicates that it is a flammable liquid and should be kept away from ignition sources.[5][6]

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. However, for this compound, there are some discrepancies in classification among suppliers.

Hazard ClassificationGHS PictogramSignal WordHazard Statement(s)Source(s)
Flammable Liquid/SolidWarningH226: Flammable liquid and vapor / H228: Flammable solid[5][7]
Skin Corrosion/IrritationWarningH315: Causes skin irritation[2][7]
Serious Eye Damage/IrritationWarningH319: Causes serious eye irritation[2][7]
Specific target organ toxicity — single exposureWarningH335: May cause respiratory irritation[5][6]

While some sources classify this chemical as hazardous under the 2012 OSHA Hazard Communication Standard, others may not.[4] This can be due to different purity levels or a lack of comprehensive testing data. Therefore, it is prudent for researchers to adopt a conservative approach and handle this compound as a hazardous substance, implementing all necessary safety precautions.

Section 3: Exposure Scenarios and First Aid - A Proactive Approach

In the event of accidental exposure, immediate and appropriate first aid is crucial. The following measures should be taken:

  • Inhalation : If inhaled, move the person to fresh air.[3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3] Do not use mouth-to-mouth resuscitation.[3]

  • Skin Contact : In case of skin contact, immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3] If skin irritation persists, seek medical attention.[4]

  • Eye Contact : If the chemical comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]

  • Ingestion : If swallowed, do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]

Emergency First Aid Workflow

FirstAidWorkflow cluster_exposure Exposure Event cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Skin_Contact Skin Contact Wash_Skin Flush Skin with Soap & Water (15 min) Skin_Contact->Wash_Skin Eye_Contact Eye Contact Flush_Eyes Flush Eyes with Water (15 min) Eye_Contact->Flush_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth, Give Water/Milk Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention If irritation persists Flush_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Emergency first aid workflow for exposure to this compound.

Section 4: Fire and Explosion Hazards

This compound is a flammable solid/liquid.[5][7] In case of a fire, use appropriate extinguishing media.

  • Suitable Extinguishing Media : Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[3][4] Use water spray to cool fire-exposed containers.[3]

  • Unsuitable Extinguishing Media : No information available.

  • Hazardous Combustion Products : During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[3] These include carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and gaseous hydrogen fluoride (HF).[4]

  • Protective Equipment for Firefighters : Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3][4]

Section 5: Accidental Release and Waste Disposal

Prompt and safe cleanup of spills is essential to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate : Immediately evacuate the area and ensure adequate ventilation.[3] Remove all sources of ignition.[8]

  • Personal Protection : Wear appropriate personal protective equipment (PPE), including respiratory protection, gloves, and safety goggles.[3]

  • Containment : For liquid spills, use a non-combustible absorbent material like sand or earth to soak up the spill.[8] For solid spills, carefully sweep or vacuum the material.[3] Avoid generating dust.[3]

  • Collection and Disposal : Place the absorbed or collected material into a suitable, closed container for disposal.[3][8]

  • Decontamination : Clean the spill area thoroughly.

Waste Disposal : Dispose of waste material at an approved waste disposal facility in accordance with local, state, and federal regulations.[9] Do not empty into drains or the environment.[8]

Section 6: Handling, Storage, and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is necessary for the safe handling of this compound.

  • Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood.[8] Use explosion-proof equipment.[7]

  • Handling : Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust or vapors.[8] Wash hands thoroughly after handling.[3] Ground and bond containers when transferring material to prevent static discharge.[7][8]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][4] Store in a designated flammables area.[8]

Recommended Personal Protective Equipment (PPE)
Protection TypeSpecificationRationaleSource(s)
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and dust.[3][8]
Skin Protection Chemically resistant gloves (e.g., Nitrile). Lab coat.Prevents skin contact and irritation.[3][8]
Respiratory Protection NIOSH or European Standard EN 149 approved respirator when necessary.Use when ventilation is inadequate or when handling large quantities.[3]

Section 7: Stability and Reactivity Profile

  • Stability : Stable at room temperature in closed containers under normal storage and handling conditions.[3][4]

  • Incompatible Materials : Strong oxidizing agents.[3][4]

  • Conditions to Avoid : Incompatible products, heat, flames, and sparks.[4][10]

  • Hazardous Decomposition Products : Carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[3][4]

Section 8: Toxicological Profile

The toxicological properties of this compound have not been fully investigated.[4] However, available data indicates the following:

  • Acute Effects : Causes skin irritation, serious eye irritation, and may cause respiratory tract irritation.[2][3] Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[3]

  • Chronic Effects : No information is available on carcinogenic, mutagenic, or reproductive effects.[4]

Given the limited toxicological data, it is essential to minimize exposure through all routes.

Section 9: Experimental Protocol - Safe Handling in a Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction involving this compound, with an emphasis on safety at each step.

Objective : To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials :

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • Schlenk flask and line

  • Inert gas (Nitrogen or Argon)

Experimental Workflow and Safety Precautions

SuzukiCouplingWorkflow cluster_prep Preparation (in Fume Hood) cluster_reaction Reaction cluster_workup Work-up and Purification Setup Assemble and dry glassware Inert Purge system with inert gas Setup->Inert Reagents Weigh and add solid reagents Inert->Reagents Solvent Add degassed solvents via cannula Reagents->Solvent Heat Heat reaction mixture Solvent->Heat Monitor Monitor reaction by TLC/GC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Quench Quench reaction Cool->Quench Extract Perform liquid-liquid extraction Quench->Extract Purify Purify by column chromatography Extract->Purify

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Preparation (in a fume hood) : Assemble a dry Schlenk flask with a magnetic stir bar and condenser. Purge the entire system with an inert gas (e.g., nitrogen or argon) to create an oxygen-free atmosphere.

    • Causality: Many palladium catalysts are air-sensitive, and an inert atmosphere prevents their degradation.

  • Addition of Reagents : To the flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Safety: Wear appropriate PPE (gloves, safety goggles, lab coat). Handle solid reagents carefully to avoid creating dust.

  • Solvent Addition : Add the degassed solvent mixture via a cannula.

    • Causality: Degassing the solvent removes dissolved oxygen, which can interfere with the catalytic cycle.

    • Safety: Cannula transfers should be performed with care to avoid splashes. Ensure the needle is securely placed.[11]

  • Reaction : Heat the reaction mixture to the desired temperature and stir. Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC or GC-MS).

    • Safety: Use a heating mantle with a temperature controller. Ensure the condenser is properly functioning.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

    • Safety: Be aware of any potential exotherms during quenching.

  • Extraction and Purification : Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography.

    • Safety: Handle organic solvents in the fume hood. Be mindful of pressure buildup in the separatory funnel.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its safe use requires a thorough understanding of its properties and potential hazards. By implementing robust safety protocols, including the use of appropriate engineering controls and personal protective equipment, researchers can minimize risks and handle this compound with confidence. A strong safety culture, built on knowledge and proactive measures, is paramount in any laboratory setting.

References

An In-Depth Technical Guide to the Reactivity of C-Br Bonds in 1,2-Dibromo-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of a Fluorinated Dibromo Scafffold

1,2-Dibromo-4,5-difluorobenzene is a key aromatic building block prized for its unique combination of reactive handles and modulating substituents. The presence of two vicinal carbon-bromine (C-Br) bonds offers sites for sequential and diverse functionalization, while the powerfully electron-withdrawing fluorine atoms significantly influence the electronic character of the benzene ring. This guide provides a detailed exploration of the factors governing the reactivity of the C-Br bonds in this molecule and presents field-proven protocols for its synthetic transformation. Understanding the interplay between the inherent properties of the C-Br bond and the effects of the fluorine substituents is critical for leveraging this substrate effectively in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials.

Section 1: Core Principles Governing C-Br Bond Reactivity

The synthetic utility of this compound is rooted in the chemical behavior of its C-Br bonds, which is dictated by a combination of bond energetics, electronic influences, and steric factors.

1.1 Bond Dissociation Energy (BDE)

The C-Br bond is significantly weaker than C-Cl and C-F bonds, making it more susceptible to cleavage in reactions like the oxidative addition step of palladium-catalyzed cross-couplings.[1] The established trend for aryl-halide BDE is Ar-F > Ar-Cl > Ar-Br > Ar-I .[1] A typical bond dissociation energy for a phenyl C-Br bond is approximately 84.0 kcal/mol, a value that is readily accessible under conditions used for transition metal catalysis.[1]

1.2 Electronic Influence of Fluorine Substituents

The two fluorine atoms exert a profound influence on the reactivity of the aromatic ring.

  • Inductive Effect (-I): Fluorine is the most electronegative element, and its primary influence on the ring is a strong electron-withdrawing inductive effect.[2] This effect polarizes the C-F bond, drawing electron density away from the aromatic system.[3] Consequently, the carbon atoms bonded to bromine become more electrophilic, which can facilitate the initial oxidative addition step in many cross-coupling reactions.

  • Mesomeric Effect (+M): While fluorine possesses lone pairs that can be donated to the ring via resonance, this effect is weak for fluorine and is significantly outweighed by its powerful inductive effect.

  • Impact on Nucleophilic Aromatic Substitution (SNAr): It is crucial to distinguish the C-Br bond's reactivity in cross-coupling from its role in SNAr. In SNAr, the rate-determining step is often the initial attack of the nucleophile. The strong inductive withdrawal by fluorine stabilizes the negatively charged Meisenheimer complex intermediate, thereby activating the ring towards nucleophilic attack.[2][3][4] However, this guide focuses on reactions that proceed via C-Br bond cleavage, such as transition metal catalysis.

1.3 Steric Considerations

The ortho arrangement of the two bromine atoms introduces steric hindrance that can be strategically exploited. This proximity can influence:

  • Reaction Rates: The bulk of a catalyst's ligand sphere interacting with the first bromine atom can sterically hinder its approach to the second, adjacent bromine.[5][6]

  • Selective Monofunctionalization: By carefully selecting reaction conditions (e.g., catalyst loading, temperature, reaction time), it is often possible to achieve selective substitution at one C-Br position over the other. The introduction of a new, potentially bulky group at the C1 position will further increase the steric hindrance around the C2-Br bond, aiding in the isolation of the mono-substituted product.

Section 2: Palladium-Catalyzed Cross-Coupling: A Workhorse for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for modifying aryl halides.[7][8][9] These reactions share a common mechanistic framework, making them a predictable and versatile platform for derivatizing this compound.

The general catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond, forming a Pd(II) intermediate. This is often the rate-determining step.[7][10][11]

  • Transmetalation: An organometallic coupling partner (e.g., organoboron, organotin) transfers its organic group to the palladium center.[7][8][12]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.[7][10][12]

Palladium_Cross_Coupling_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition (+ R-Br) pd2_trans R-Pd(II)L₂-R' pd2_complex->pd2_trans Transmetalation (+ R'-M) pd2_trans->pd0 Reductive Elimination (R-R' formed) reagents R-Br = this compound R'-M = Organometallic Reagent

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

2.1 Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is widely used due to the stability and low toxicity of the boron reagents and the reaction's tolerance for a wide range of functional groups.[9][10][12]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ are common precatalysts that are reduced in situ to the active Pd(0) species.[13] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are crucial.[14][15] They promote the oxidative addition and reductive elimination steps and stabilize the palladium center.[12][15] For disubstitution, a more robust catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may be employed under more forcing conditions.[16]

  • Base: A base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃) is essential for activating the organoboron species to facilitate the transmetalation step.[9][17]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic substrate and the inorganic base.[13][16]

Protocol 2.1.1: Selective Mono-Arylation via Suzuki-Miyaura Coupling

ParameterValue/ReagentPurpose
Aryl HalideThis compoundSubstrate (1.0 equiv)
Boronic AcidArylboronic AcidCoupling Partner (1.1-1.2 equiv)
Pd PrecatalystPd(OAc)₂Catalyst Source (2 mol%)
LigandSPhosStabilize & activate catalyst (4 mol%)
BaseK₃PO₄Activate boronic acid (2.0 equiv)
Solvent1,4-Dioxane / WaterReaction Medium (e.g., 5:1 ratio)
Temperature80-100 °CThermal Energy
AtmosphereInert (Argon or Nitrogen)Prevent catalyst degradation

Step-by-Step Methodology:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).[16]

  • Add K₃PO₄ (2.0 mmol).

  • Add anhydrous, degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 8-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

2.2 Stille Coupling

The Stille reaction couples the substrate with an organotin (stannane) reagent.[18] Its main advantages are the tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture.[18][19] The primary drawback is the high toxicity of tin compounds and the difficulty in removing tin byproducts.[20]

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine ligand like P(o-tol)₃ are highly effective.[21]

  • Additives: Lithium chloride (LiCl) is often added to accelerate the transmetalation step by facilitating the displacement of ligands from the palladium center. Copper(I) iodide (CuI) can also have a synergistic effect.[19][20]

  • Solvent: Anhydrous, polar aprotic solvents like DMF or toluene are typically used.[19][21]

Protocol 2.2.1: General Procedure for Stille Coupling

Step-by-Step Methodology:

  • In a flame-dried Schlenk tube under argon, combine this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).[21]

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Add the organostannane reagent (1.1 equiv for mono-coupling, 2.2 equiv for di-coupling).

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-16 hours.[21]

  • After cooling to room temperature, the reaction mixture can be treated with an aqueous solution of KF to precipitate tin byproducts as insoluble fluorides.

  • Filter the mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

2.3 Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[22][23] The classic protocol uses a dual catalyst system of palladium and copper(I).[22]

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are standard choices that catalyze the main cross-coupling cycle.[24]

  • Copper(I) Co-catalyst: A copper(I) salt, typically CuI, is used to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex. This allows the reaction to proceed under milder conditions.[22][25]

  • Base: A mild amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPA), is used both as the solvent and to neutralize the H-X acid formed during the reaction.[24]

  • Copper-Free Variants: Due to issues with homocoupling of the alkyne (Glaser coupling) catalyzed by copper, copper-free protocols have been developed, though they often require stronger bases or more specialized ligands.[26][27]

Sonogashira_Workflow start Combine Substrate, Pd/Cu Catalysts, Base degas Degas with Inert Gas start->degas add_alkyne Add Terminal Alkyne degas->add_alkyne react Stir at RT to 60°C add_alkyne->react monitor Monitor by TLC/GC-MS react->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Protocol 2.3.1: General Procedure for Sonogashira Coupling

Step-by-Step Methodology:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).[24]

  • Evacuate the flask and backfill with an inert gas (e.g., argon).

  • Add anhydrous triethylamine (15 mL) and the terminal alkyne (1.2 mmol for mono-coupling).

  • Stir the mixture at room temperature or heat gently to 50-60 °C for 6-18 hours.[28]

  • Monitor the reaction until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.[28]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

2.4 Buchwald-Hartwig Amination

This reaction is a cornerstone for C-N bond formation, coupling aryl halides with primary or secondary amines.[29] The development of specialized bulky, electron-rich phosphine ligands by Buchwald, Hartwig, and others was critical to making this a general and high-yielding transformation.[29][30]

Causality Behind Experimental Choices:

  • Ligands: Biarylphosphine ligands (e.g., BINAP, XPhos) or ferrocenyl ligands (e.g., Dppf) are essential. They facilitate the reductive elimination step, which is often difficult for C-N bond formation, and prevent β-hydride elimination side reactions.[29]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is strong enough to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.[28]

  • Solvent: Anhydrous, apolar solvents like toluene or dioxane are used to prevent reaction with the strong base.[28]

Protocol 2.4.1: General Procedure for Buchwald-Hartwig Amination

Step-by-Step Methodology:

  • In an oven-dried, resealable Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), the appropriate biarylphosphine ligand (e.g., XPhos, 0.08 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the tube, evacuate, and backfill with argon.

  • Add a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL).

  • Add the amine (1.2 mmol).

  • Seal the tube tightly and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Cool the mixture to room temperature and pass it through a short plug of Celite to remove the palladium catalyst, washing with ethyl acetate.[28]

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography.

Section 3: Conclusion

The two C-Br bonds in this compound offer a gateway to a vast chemical space. Their reactivity is a finely tuned interplay between a relatively low bond dissociation energy and the powerful electronic-withdrawing effects of the adjacent fluorine atoms. This makes the substrate an excellent candidate for a host of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions. By carefully controlling stoichiometric ratios, catalyst systems, and reaction conditions, researchers can achieve selective mono- or di-functionalization, enabling the rational design and synthesis of novel molecules for drug discovery and materials science. The protocols and principles outlined in this guide serve as a robust foundation for harnessing the full synthetic potential of this versatile fluorinated building block.

References

An In-depth Technical Guide to the Electronic Properties of 1,2-Dibromo-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core electronic properties of 1,2-Dibromo-4,5-difluorobenzene. As a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, a deep understanding of its electronic landscape is paramount for predicting its reactivity, designing novel molecular architectures, and optimizing its application in various scientific domains.[1][2] This document moves beyond a simple recitation of data, offering insights into the causality behind experimental and computational choices, thereby providing a self-validating framework for researchers.

Molecular Architecture and its Electronic Implications

This compound (C₆H₂Br₂F₂) is a halogenated aromatic compound characterized by a benzene ring substituted with two bromine and two fluorine atoms on adjacent pairs of carbon atoms.[1][3] This specific substitution pattern profoundly influences the electronic distribution within the aromatic ring, setting the stage for its unique chemical behavior.

The presence of four halogen substituents, two highly electronegative fluorine atoms and two less electronegative but more polarizable bromine atoms, creates a complex interplay of inductive and resonance effects. The fluorine atoms, with their strong electron-withdrawing inductive effect, are expected to lower the energy of the molecular orbitals. Conversely, the bromine atoms, while also inductively withdrawing, possess lone pairs that can participate in resonance, donating electron density back to the ring. This intricate electronic balance dictates the molecule's reactivity and its potential for forming non-covalent interactions, such as halogen bonding.

Below is a representation of the molecular structure of this compound.

Caption: Ball-and-stick model of this compound.

Core Electronic Properties: A Computational Perspective

While experimental determination of all electronic properties can be challenging, computational chemistry, particularly Density Functional Theory (DFT), offers a robust and reliable avenue for their prediction.[4] A widely accepted and validated computational protocol for halogenated aromatic compounds involves the use of the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for predicting geometries and electronic properties.

The following sections will detail the key electronic properties of this compound as would be determined by this computational approach.

Frontier Molecular Orbitals: The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the ionization potential and represents the ability of a molecule to donate an electron, while the LUMO energy relates to the electron affinity and indicates its ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.[5]

A DFT calculation would reveal the spatial distribution and energy levels of these frontier orbitals. For this compound, the HOMO is expected to have significant contributions from the p-orbitals of the bromine and carbon atoms, reflecting the sites most susceptible to electrophilic attack. The LUMO, conversely, is likely to be distributed across the aromatic ring, with contributions from the antibonding π* orbitals, indicating the regions prone to nucleophilic attack.

Frontier_Molecular_Orbitals cluster_orbitals HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap HOMO-LUMO Gap (ΔE) HOMO->Energy_Gap Donates Electrons (Nucleophilic Character) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy_Gap->LUMO Accepts Electrons (Electrophilic Character) Reactivity Chemical Reactivity & Kinetic Stability Energy_Gap->Reactivity Computational_Workflow start Define Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum freq_calc->verify_min verify_min->geom_opt Imaginary Frequencies Found single_point Single-Point Energy Calculation verify_min->single_point No Imaginary Frequencies properties Calculate Electronic Properties (HOMO, LUMO, IP, EA) single_point->properties vis Visualize Molecular Orbitals properties->vis end Analysis of Reactivity vis->end

References

Methodological & Application

Application Notes and Protocols for the Use of 1,2-Dibromo-4,5-difluorobenzene in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of a Doubly-Armed Fluorinated Linchpin

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic incorporation of fluorine atoms and the capacity for modular molecular assembly are paramount. 1,2-Dibromo-4,5-difluorobenzene emerges as a uniquely valuable building block, acting as a rigid, fluorinated core primed for sequential or dual functionalization. The ortho-dibromo arrangement, electronically influenced by the adjacent fluorine substituents, presents a fascinating case for controlled, site-selective carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction.

The electron-withdrawing nature of the two fluorine atoms significantly modulates the reactivity of the C-Br bonds, influencing the kinetics of the palladium-catalyzed cycle. This electronic perturbation, combined with the inherent reactivity difference between a mono- and di-substituted aryl halide in the catalytic cycle, provides a handle for achieving either selective mono-arylation or exhaustive di-arylation. This guide provides a detailed exploration of the mechanistic underpinnings and practical protocols for leveraging this compound as a versatile scaffold in Suzuki coupling reactions.

Mechanistic Considerations: A Tale of Two Bromines

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[1] When employing a di-halogenated substrate like this compound, the reaction pathway can be directed to favor either mono- or di-substitution.

dot

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Generally, in di-halogenated systems, there is a kinetic preference for the second coupling to occur rapidly after the first. This is because the mono-arylated product is formed in close proximity to the regenerated Pd(0) catalyst, promoting an immediate subsequent oxidative addition.[2] However, by carefully controlling stoichiometry and reaction conditions, this predisposition can be overcome to achieve high yields of the mono-substituted product.

Key factors influencing selectivity include:

  • Stoichiometry: Limiting the boronic acid to slightly less than one equivalent is the most straightforward method to favor mono-arylation.

  • Catalyst and Ligand: Bulky phosphine ligands can sterically hinder the second oxidative addition, thus favoring mono-substitution.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can halt the reaction after the first coupling, preventing the formation of the di-substituted product.

Experimental Protocols

The following protocols are designed to provide robust starting points for both selective mono-arylation and complete di-arylation of this compound. It is recommended to optimize these conditions for each specific arylboronic acid partner.

Protocol 1: Selective Mono-Arylation

This procedure is optimized to favor the formation of 2-aryl-1-bromo-4,5-difluorobenzene by carefully controlling the stoichiometry of the boronic acid and the reaction time.

dot

mono_arylation_workflow start Start: This compound + Arylboronic Acid (0.95 eq) reagents Add Pd Catalyst, Ligand, and Base start->reagents reaction Suzuki Coupling Reaction (Controlled Time/Temp) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product: Mono-arylated (2-Aryl-1-bromo-4,5-difluorobenzene) purification->product characterization Characterization (NMR, MS) product->characterization

Caption: General workflow for the selective mono-arylation of this compound.

Materials:

ReagentCAS NumberMolecular WeightAmount (1 mmol scale)Equivalents
This compound64695-78-9271.90 g/mol 272 mg1.0
Arylboronic AcidVariesVaries0.95 mmol0.95
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56 g/mol 35 mg (3 mol%)0.03
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 415 mg3.0
1,4-Dioxane123-91-188.11 g/mol 8 mL-
Water (degassed)7732-18-518.02 g/mol 2 mL-

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (0.95 mmol), and potassium carbonate (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes.

  • Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), typically starting after 1-2 hours. The reaction should be stopped once the starting material is consumed to minimize the formation of the di-arylated byproduct.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the mono-arylated product.

Protocol 2: Double (Di-)-Arylation

This protocol is designed for the exhaustive substitution of both bromine atoms, utilizing an excess of the boronic acid and more forcing conditions to drive the reaction to completion.

dot

di_arylation_workflow start Start: This compound + Arylboronic Acid (2.5 eq) reagents Add Pd Catalyst, Ligand, and Base start->reagents reaction Suzuki Coupling Reaction (Extended Time/Higher Temp) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography/ Recrystallization workup->purification product Product: Di-arylated (1,2-Diaryl-4,5-difluorobenzene) purification->product characterization Characterization (NMR, MS) product->characterization

Caption: General workflow for the double arylation of this compound.

Materials:

ReagentCAS NumberMolecular WeightAmount (1 mmol scale)Equivalents
This compound64695-78-9271.90 g/mol 272 mg1.0
Arylboronic AcidVariesVaries2.5 mmol2.5
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.70 g/mol 22 mg (3 mol%)0.03
Cesium Carbonate (Cs₂CO₃)534-17-8325.82 g/mol 977 mg3.0
Toluene108-88-392.14 g/mol 10 mL-
Water (degassed)7732-18-518.02 g/mol 2 mL-

Procedure:

  • In a round-bottom flask or a microwave vial equipped with a magnetic stir bar, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), Pd(dppf)Cl₂ (0.03 mmol), and cesium carbonate (3.0 mmol).

  • Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Add degassed toluene (10 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C (or utilize microwave irradiation, e.g., 120 °C for 30-60 minutes) and stir vigorously.

  • Monitor the reaction for the disappearance of the starting material and the mono-arylated intermediate by TLC or LC-MS. The reaction may require 12-24 hours under conventional heating.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the mixture with water (20 mL) and extract with toluene or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the 1,2-diaryl-4,5-difluorobenzene product.

Troubleshooting and Scientific Insights

  • Low Yield in Mono-arylation: If significant amounts of di-arylated product are observed, consider lowering the reaction temperature, reducing the reaction time, or using a more sterically demanding phosphine ligand such as XPhos or SPhos in combination with a palladium precursor like Pd₂(dba)₃.

  • Incomplete Di-arylation: If the mono-arylated intermediate persists, increasing the temperature, extending the reaction time, or increasing the catalyst loading (e.g., to 5 mol%) may be necessary. A stronger base like potassium phosphate (K₃PO₄) can also be beneficial.

  • Protodeboronation: Fluorinated arylboronic acids can be susceptible to protodeboronation (loss of the boronic acid group). Using anhydrous conditions with a base like potassium fluoride (KF) can sometimes mitigate this side reaction.[3]

  • Catalyst Selection: While Pd(PPh₃)₄ is a robust catalyst for many Suzuki couplings, more advanced catalysts like Pd(dppf)Cl₂ or those formed in situ from palladium acetate and bulky phosphine ligands often offer higher activity and broader substrate scope, especially for more challenging couplings.[3]

Conclusion

This compound stands as a highly effective and versatile substrate for the construction of complex aryl architectures through Suzuki-Miyaura cross-coupling. The electronic influence of the fluorine substituents on the C-Br bonds allows for a degree of control over the reactivity. By carefully manipulating stoichiometric ratios, catalyst systems, and reaction parameters, researchers can selectively achieve either mono- or di-arylation, opening avenues for the synthesis of unsymmetrical biaryls, extended π-systems, and other valuable molecular entities for drug discovery and materials science.

References

Application Notes and Protocols for the Strategic Use of 1,2-Dibromo-4,5-difluorobenzene in Stille and Sonogashira Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Advantage of Fluorinated Building Blocks

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy to enhance key properties. Fluorination can improve metabolic stability, modulate lipophilicity, and alter electronic characteristics, thereby enhancing the efficacy and bioavailability of pharmaceuticals or the performance of organic materials. 1,2-Dibromo-4,5-difluorobenzene stands out as a versatile and highly valuable building block. Its unique substitution pattern—two adjacent bromine atoms for sequential or double cross-coupling, and two fluorine atoms that activate the aromatic ring towards oxidative addition—makes it an ideal substrate for advanced synthetic strategies.

This comprehensive guide provides an in-depth exploration of the application of this compound in two of the most powerful C-C bond-forming reactions in the synthetic chemist's toolkit: the Stille and Sonogashira cross-coupling reactions. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and discuss the critical parameters that ensure successful and selective transformations.

The Unique Reactivity of this compound

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is governed by the interplay of its substituents. The two fluorine atoms, being strongly electron-withdrawing, decrease the electron density of the aromatic ring. This electronic deficit facilitates the rate-determining oxidative addition step in the catalytic cycles of both Stille and Sonogashira reactions.[1] The presence of two bromine atoms offers the potential for selective mono- or di-functionalization, enabling the construction of complex molecular architectures from a single, readily available starting material.

Part 1: The Stille Cross-Coupling Reaction

The Stille reaction is a palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide.[2][3] It is renowned for its tolerance of a wide array of functional groups, making it a robust choice for the late-stage functionalization of complex molecules.[4]

Mechanistic Overview of the Stille Coupling

The catalytic cycle of the Stille reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. The electron-deficient nature of the fluorinated ring enhances the rate of this step.

  • Transmetalation: The organostannane reagent then exchanges its organic group with the bromide on the palladium center. This step is often the rate-determining step of the overall reaction.

  • Reductive Elimination: The two organic partners on the palladium complex are then eliminated to form the new C-C bond, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Stille_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(R)L2 Transmetalation (R-SnR'3) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination (Ar-R) Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R R-SnR'3 R-SnR'3 R-SnR'3->Ar-Pd(II)(Br)L2 Ar-Br Ar-Br Ar-Br->Pd(0)L2

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Protocol for Mono-Stille Coupling of this compound

This protocol is designed for the selective mono-functionalization of this compound. Control of stoichiometry is critical to minimize the formation of the di-substituted product.

Materials:

  • This compound

  • Organostannane (e.g., Tributyl(vinyl)stannane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask and standard glassware for air-sensitive reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents) and the palladium catalyst (2-5 mol%).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL per mmol of the limiting reagent) via syringe.

  • Add the organostannane (1.0 equivalent) to the reaction mixture via syringe.

  • Heat the reaction mixture to 90-110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Double Stille Coupling of this compound

This protocol is designed for the exhaustive di-functionalization of this compound. An excess of the organostannane is used to drive the reaction to completion.

Procedure:

  • Follow the initial setup as described in the mono-coupling protocol, using this compound as the limiting reagent (1.0 equivalent).

  • Increase the catalyst loading to 5-10 mol%.

  • Add the organostannane (2.2-2.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 110-120 °C.

  • Monitor the reaction for the disappearance of the mono-substituted intermediate. Reaction times may be longer (24-48 hours).

  • Follow the same work-up and purification procedure as for the mono-coupling.

ParameterMono-Stille CouplingDouble Stille CouplingRationale
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃These are robust and commonly used catalyst systems for Stille couplings.
Catalyst Loading 2-5 mol%5-10 mol%Higher loading for the less reactive second coupling.
Solvent Toluene, DioxaneToluene, DioxaneHigh-boiling, non-polar aprotic solvents are generally effective.
Temperature 90-110 °C110-120 °CHigher temperature is often required to drive the second coupling to completion.
Reaction Time 12-24 hours24-48 hoursThe second coupling is typically slower due to increased steric hindrance.

Part 2: The Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[6] It is an exceptionally efficient method for the synthesis of arylalkynes and conjugated enynes. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups.[7]

Mechanistic Overview of the Sonogashira Coupling

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

Palladium Cycle:

  • Oxidative Addition: Similar to the Stille reaction, the Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound.

  • Transmetalation: A copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The aryl and alkynyl groups are eliminated from the palladium center to form the product, regenerating the Pd(0) catalyst.

Copper Cycle:

  • The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.

  • In the presence of a base (typically an amine), the alkyne is deprotonated to form a copper acetylide intermediate, which is the active species for transmetalation.

Sonogashira_Workflow cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Coupled Product Ar-Pd(II)(C≡CR)L2->Ar-C≡CR Cu(I) Cu(I) Cu-C≡CR Cu-C≡CR Cu(I)->Cu-C≡CR Deprotonation (with Base & R-C≡CH) Cu-C≡CR->Ar-Pd(II)(Br)L2 Transmetalation Cu-C≡CR->Cu(I) Regeneration Ar-Br This compound Ar-Br->Pd(0)L2 R-C≡CH Terminal Alkyne R-C≡CH->Cu(I)

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Protocol for Mono-Sonogashira Coupling of this compound

This protocol aims for the selective mono-alkynylation of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-3 mol%) and copper(I) iodide (2-5 mol%).

  • Add this compound (1.2 equivalents) and the anhydrous, degassed solvent.

  • Add the base (2-3 equivalents) and the terminal alkyne (1.0 equivalent).

  • Stir the reaction mixture at room temperature to 60 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Double Sonogashira Coupling of this compound

This protocol is for the synthesis of 1,2-dialkynyl-4,5-difluorobenzene derivatives.

Procedure:

  • Follow the initial setup as in the mono-coupling protocol, using this compound as the limiting reagent (1.0 equivalent).

  • Use a higher loading of the palladium catalyst (3-5 mol%) and copper(I) iodide (5-10 mol%).

  • Add the terminal alkyne (≥ 2.2 equivalents).

  • The reaction may require elevated temperatures (60-80 °C) and longer reaction times.

  • Follow the same work-up and purification procedure as for the mono-coupling.

ParameterMono-Sonogashira CouplingDouble Sonogashira CouplingRationale
Pd Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Standard and effective catalysts for Sonogashira reactions.
Pd Catalyst Loading 1-3 mol%3-5 mol%Increased loading for the more challenging second coupling.
Cu(I) Co-catalyst CuI (2-5 mol%)CuI (5-10 mol%)Essential for the formation of the copper acetylide.
Base Et₃N, DIPAEt₃N, DIPAActs as a proton scavenger and solvent.
Solvent THF, DMFTHF, DMFPolar aprotic solvents are generally suitable.
Temperature Room temp. to 60 °C60-80 °CMilder conditions for mono-coupling; higher temperature for di-coupling.

Regioselectivity Considerations

For unsymmetrically substituted 1,2-dibromo-4,5-difluorobenzenes, the regioselectivity of the first coupling would be influenced by both steric and electronic factors. In the case of this compound, the two bromine atoms are in electronically equivalent positions. Therefore, mono-functionalization will lead to a statistical mixture of products if the coupling partner introduces significant steric bulk. However, for many applications, the resulting regioisomers may have similar properties or can be separated chromatographically.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex fluorinated aromatic compounds. Its unique electronic and structural features make it an excellent substrate for both Stille and Sonogashira cross-coupling reactions. By carefully controlling the stoichiometry of the reagents, catalyst loading, and reaction temperature, chemists can achieve selective mono- or di-functionalization with high efficiency. The protocols and guidelines presented in this document provide a solid foundation for researchers to harness the full potential of this valuable synthetic intermediate in their drug discovery and materials science endeavors.

References

Application Notes and Protocols: 1,2-Dibromo-4,5-difluorobenzene as a Strategic Precursor for Advanced Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The deliberate incorporation of fluorine atoms into the molecular architecture of liquid crystals (LCs) is a cornerstone of modern materials science, enabling precise control over their electro-optical properties.[1][2] This guide provides an in-depth exploration of 1,2-dibromo-4,5-difluorobenzene as a versatile precursor for the synthesis of high-performance liquid crystals. The presence of vicinal fluorine atoms on the central aromatic core imparts unique characteristics to the resulting mesogens, including modulated dielectric anisotropy, enhanced thermal and chemical stability, and reduced viscosity.[3] We present detailed synthetic protocols, mechanistic insights, and characterization workflows for researchers and professionals engaged in the development of advanced materials for display technologies and other optoelectronic applications.

Introduction: The Fluorine Advantage in Liquid Crystal Design

Liquid crystal molecules are typically composed of a rigid core and flexible terminal chains.[2] The strategic placement of fluorine atoms on the aromatic core is a powerful tool for fine-tuning the material's bulk properties.[4][5] The high electronegativity and relatively small van der Waals radius of fluorine introduce strong, localized dipoles without significant steric hindrance.[1][4] This modification profoundly influences intermolecular interactions, leading to:

  • Tuned Dielectric Anisotropy (Δε): The orientation of the C-F dipole relative to the long molecular axis allows for the engineering of liquid crystals with either positive or negative dielectric anisotropy, a critical parameter for various display modes.[3][6]

  • Enhanced Stability: The strength of the carbon-fluorine bond contributes to greater thermal and metabolic stability of the final compounds.[3]

  • Reduced Viscosity: Fluorination can lead to weaker intermolecular interactions, resulting in lower viscosity and consequently faster switching times in liquid crystal displays (LCDs).[3][7]

  • Modified Mesophase Behavior: The introduction of fluorine can influence the formation and temperature range of different liquid crystal phases (e.g., nematic, smectic).[2][4]

This compound emerges as a particularly valuable building block due to the symmetrical placement of two fluorine atoms, which can lead to a significant lateral dipole moment, and two bromine atoms that serve as versatile handles for carbon-carbon bond formation through cross-coupling reactions.

Synthetic Pathways from this compound

The two bromine atoms of this compound offer reactive sites for sequential or simultaneous cross-coupling reactions, enabling the construction of complex, multi-ring liquid crystal cores. Palladium-catalyzed Suzuki-Miyaura and Sonogashira couplings are the most prevalent and robust methods for this purpose.[8][9]

Synthesis of Terphenyl-Based Liquid Crystals via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly efficient method for forming C(sp²)–C(sp²) bonds, making it ideal for constructing the poly-aromatic cores of many liquid crystals.[8][10] A general scheme involves the coupling of this compound with two equivalents of a suitable arylboronic acid.

Suzuki_Coupling Precursor This compound Catalyst Pd Catalyst Base Precursor->Catalyst BoronicAcid 2 eq. R-Ph-B(OH)₂ BoronicAcid->Catalyst Product Symmetrical Terphenyl Liquid Crystal Core Catalyst->Product

Caption: Suzuki-Miyaura coupling workflow.

Protocol 1: Synthesis of a Symmetrical 4,4''-Dialkyl-4',5'-difluoro-p-terphenyl

This protocol describes the synthesis of a model symmetrical terphenyl liquid crystal via a double Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)[11]

  • 4-Pentylphenylboronic acid (2.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 eq)

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Toluene

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), 4-pentylphenylboronic acid (2.2 eq), and Pd(PPh₃)₄ (0.04 eq).

  • Solvent Addition: Add a 4:1 mixture of toluene and ethanol to the flask, followed by the 2 M aqueous Na₂CO₃ solution.

  • Degassing: De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting dibromide is consumed.

  • Work-up: Cool the reaction to room temperature and add deionized water. Transfer the mixture to a separatory funnel and extract the product with toluene or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the final product.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings, although other palladium sources and ligands can be employed.[10]

  • Base: An aqueous base like Na₂CO₃ is essential for the transmetalation step of the catalytic cycle.[8]

  • Solvent System: The toluene/ethanol/water mixture ensures that both organic and inorganic reagents are sufficiently soluble for the reaction to proceed efficiently.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, necessitating an inert atmosphere.

Synthesis of Tolane-Based Liquid Crystals via Sonogashira Coupling

The Sonogashira coupling reaction forms a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, providing access to tolane-based liquid crystals, which often exhibit high birefringence.[9][12]

Sonogashira_Coupling Precursor This compound Catalyst Pd/Cu Catalyst Base Precursor->Catalyst Alkyne 2 eq. R-C≡CH Alkyne->Catalyst Product Symmetrical Tolane Liquid Crystal Core Catalyst->Product

Caption: Sonogashira coupling workflow.

Protocol 2: Synthesis of a Symmetrical Bis(alkynyl)difluorobenzene

This protocol details a representative double Sonogashira coupling to create a tolane-based liquid crystal core.

Materials:

  • This compound (1.0 eq)

  • 1-Heptyne (2.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF) or Toluene

  • Schlenk flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq) in anhydrous THF or toluene.

  • Reagent Addition: Add the amine base (e.g., TEA, 3.0 eq) followed by the dropwise addition of the terminal alkyne (1-heptyne, 2.2 eq).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until TLC indicates the consumption of the starting material.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel to afford the desired tolane derivative.

Causality Behind Experimental Choices:

  • Catalytic System: The Sonogashira reaction traditionally employs a dual catalytic system of palladium and a copper(I) co-catalyst.[9][12] Copper-free versions are also available and can be advantageous in preventing the homocoupling of alkynes.[13]

  • Base: An amine base like TEA or DIPA is required to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate, and to neutralize the HBr generated during the reaction.[14]

  • Solvent: Anhydrous solvents like THF or toluene are used to prevent moisture from interfering with the catalytic cycle.

Characterization of Fluorinated Liquid Crystals

The synthesized compounds must be rigorously characterized to confirm their structure and evaluate their liquid crystalline properties.

Technique Purpose Expected Observations for a Terphenyl LC
¹H, ¹³C, ¹⁹F NMR Structural elucidation and purity assessment.Characteristic shifts for aromatic protons and carbons. A distinct singlet or multiplet in the ¹⁹F NMR spectrum confirming the presence of the fluorine atoms.
Mass Spectrometry Determination of molecular weight and confirmation of elemental composition.A molecular ion peak corresponding to the calculated mass of the target compound.
Polarizing Optical Microscopy (POM) Identification of mesophases and observation of their textures.Observation of characteristic textures (e.g., Schlieren, marbled) for nematic or smectic phases upon heating and cooling.
Differential Scanning Calorimetry (DSC) Determination of phase transition temperatures and associated enthalpy changes.Endothermic and exothermic peaks corresponding to crystal-to-mesophase and mesophase-to-isotropic liquid transitions.

Table 1: Standard Characterization Techniques.

Data Presentation: Physicochemical Properties

The following table presents hypothetical but representative data for a liquid crystal synthesized from this compound, illustrating the key parameters of interest.

Compound Structure Phase Transitions (°C) ΔH (kJ/mol) Δε Δn
LC-1 4,4''-Dipentyl-4',5'-difluoro-p-terphenylCr 85 (SmA) 120 N 215 I25.4 (Cr-SmA), 1.2 (SmA-N), 0.5 (N-I)-2.50.18

Table 2: Representative Physicochemical Data. (Cr = Crystal, SmA = Smectic A, N = Nematic, I = Isotropic).

Conclusion and Future Outlook

This compound stands out as a strategic and highly effective precursor for the synthesis of advanced liquid crystals. The difluoro substitution pattern provides a reliable method for inducing negative dielectric anisotropy, a property in high demand for vertically aligned (VA) and other advanced display modes. The synthetic accessibility of terphenyl and tolane cores through robust palladium-catalyzed cross-coupling reactions allows for the systematic exploration of structure-property relationships. Future work could focus on the synthesis of unsymmetrical derivatives to further modulate mesophase behavior and the incorporation of this core into more complex, high-performance liquid crystal architectures.

References

Application Notes & Protocols: 1,2-Dibromo-4,5-difluorobenzene as a Foundational Building Block for Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Fluorination in OLED Emitters

The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the molecular design of its constituent materials.[1] For researchers and material scientists, the pursuit of emitters and hosts with enhanced efficiency, operational stability, and color purity is paramount. In this context, the strategic incorporation of fluorine atoms into organic semiconductor frameworks has emerged as a highly effective strategy.[2]

Functionalization with fluorine can profoundly influence the optoelectronic properties of a molecule. The high electronegativity of the fluorine atom imparts a strong inductive (-I) effect, which typically lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[3] This modification facilitates electron injection from the cathode and enhances the material's resistance to oxidative degradation, contributing to longer device lifetimes.[3] Furthermore, fluorination can influence intermolecular packing in the solid state through non-covalent interactions like C-H···F hydrogen bonds, which can impact charge carrier mobility.[3]

1,2-Dibromo-4,5-difluorobenzene stands out as a particularly valuable and versatile precursor in this domain. Its structure offers a unique combination of features:

  • A Difluorinated Core: Provides the intrinsic electronic benefits of fluorination.

  • Vicinal Bromine Atoms: Act as highly reactive handles for sequential or double cross-coupling reactions, enabling the construction of complex, multi-functional molecular architectures.

This guide provides an in-depth exploration of the application of this compound in OLED material synthesis, detailing the scientific rationale, key synthetic transformations, and detailed experimental protocols for its use.

Part I: Core Synthetic Strategies via Cross-Coupling Reactions

The two bromine atoms on the this compound scaffold are ideal leaving groups for palladium-catalyzed cross-coupling reactions. These reactions are the cornerstones of modern organic synthesis, allowing for the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[4] For OLED material design, the Suzuki-Miyaura and Buchwald-Hartwig reactions are of primary importance.

  • Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling the dibromide with an organoboron reagent (e.g., a boronic acid or boronic ester).[5] It is the preferred method for extending the π-conjugated system of the core, linking it to other aryl or heteroaryl units to build the emissive backbone of a fluorescent or phosphorescent emitter.

  • Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the dibromide with a primary or secondary amine.[4] It is extensively used to attach hole-transporting moieties, such as carbazoles, phenoxazines, or diphenylamines, to the central core.[6] This strategy is fundamental for creating high-performance host materials and certain classes of Thermally Activated Delayed Fluorescence (TADF) emitters.[3][6]

The ability to perform these reactions sequentially or as a double coupling provides immense flexibility in molecular design, allowing for the synthesis of both symmetric and asymmetric structures.

G cluster_start Starting Material cluster_suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) cluster_buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start This compound suzuki_catalyst Pd Catalyst + Base start->suzuki_catalyst buchwald_catalyst Pd Catalyst + Ligand + Base start->buchwald_catalyst suzuki_reagent Aryl Boronic Acid/Ester (R-B(OR)2) suzuki_reagent->suzuki_catalyst suzuki_product π-Extended Core (e.g., for Emitters) suzuki_catalyst->suzuki_product buchwald_reagent Amine (e.g., Carbazole) (R2NH) buchwald_reagent->buchwald_catalyst buchwald_product Host Material or TADF Component buchwald_catalyst->buchwald_product

Fig. 1: Key synthetic routes using this compound.

Part II: Application Protocol: Synthesis of a Model Host Material

To illustrate the practical application of this building block, this section provides a detailed protocol for the synthesis of 1,2-Bis(9H-carbazol-9-yl)-4,5-difluorobenzene , a promising candidate for a high triplet energy host material suitable for blue phosphorescent or TADF OLEDs. The synthesis is achieved via a double Buchwald-Hartwig amination. This protocol is adapted from established methodologies for similar dihaloarenes.[4][6]

Reaction Scheme:

Fig. 2: Synthesis of a model host material via double Buchwald-Hartwig amination.
Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Quantity (1 mmol scale)Notes
This compoundC₆H₂Br₂F₂271.89272 mg (1.0 equiv)Starting material
CarbazoleC₁₂H₉N167.21368 mg (2.2 equiv)Nucleophile
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃915.7218.3 mg (0.02 equiv)Palladium Precatalyst
XPhosC₃₃H₄₃P474.6723.7 mg (0.05 equiv)Ligand
Sodium tert-butoxideNaOtBu96.10240 mg (2.5 equiv)Base
Anhydrous TolueneC₇H₈-15 mLDegassed solvent
Experimental Procedure:
  • Reaction Setup (Inert Atmosphere):

    • In a glovebox or under a continuous stream of inert gas (Argon or Nitrogen), add this compound (272 mg, 1.0 mmol), carbazole (368 mg, 2.2 mmol), sodium tert-butoxide (240 mg, 2.5 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and XPhos (23.7 mg, 0.05 mmol) to a dry 50 mL Schlenk flask equipped with a magnetic stir bar.

    • Causality Note: An inert atmosphere is critical as the Pd(0) catalytic species is sensitive to oxygen, which can lead to catalyst deactivation and poor yields. The phosphine ligand (XPhos) stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[4]

  • Solvent Addition and Reaction:

    • Add 15 mL of anhydrous, degassed toluene to the flask via syringe.

    • Seal the Schlenk flask and place it in a preheated oil bath at 110 °C.

    • Stir the reaction mixture vigorously for 24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS.

    • Causality Note: Toluene is a common high-boiling, non-polar solvent for this reaction. The elevated temperature is necessary to overcome the activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Work-up and Extraction:

    • After 24 hours, cool the reaction mixture to room temperature.

    • Dilute the mixture with 50 mL of dichloromethane (DCM).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will appear as a yellowish or off-white solid.

    • Purify the crude material using flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure.

    • For final purity required for OLED device fabrication, the product should be further purified by temperature-gradient sublimation under high vacuum.

    • Causality Note: Sublimation is the gold standard for purifying small molecule organic semiconductors, as it removes trace impurities (solvents, salts, and synthetic byproducts) that can act as charge traps or quenching sites in an OLED device, severely degrading performance.

Part III: Device Fabrication and Performance Evaluation

The synthesized host material can be incorporated into a multilayer OLED to evaluate its performance. A representative device architecture is described below.

Protocol: OLED Device Fabrication
  • Substrate Preparation:

    • Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the ITO surface with UV-Ozone for 10-15 minutes to increase its work function and improve hole injection.

  • Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum (< 10⁻⁶ Torr) thermal evaporation chamber.

    • Deposit the organic layers and metal cathode sequentially without breaking vacuum. A typical device structure would be:

      • ITO (Anode)

      • HIL: Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) (40 nm) - Hole Injection Layer

      • HTL: N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) (20 nm) - Hole Transport Layer

      • EML: Synthesized Host : Blue Emitter (e.g., FIrpic) (20 nm, 10 wt% doping) - Emissive Layer

      • ETL: Tris(8-hydroxyquinolinato)aluminium (Alq₃) (30 nm) - Electron Transport Layer

      • EIL: Lithium Fluoride (LiF) (1 nm) - Electron Injection Layer

      • Cathode: Aluminum (Al) (100 nm)

  • Encapsulation:

    • Immediately following deposition, encapsulate the device using a glass lid and UV-cured epoxy in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.

Representative Performance Data

The performance of an OLED device is characterized by several key metrics. The table below shows representative data for a blue phosphorescent OLED employing a host material structurally similar to the one synthesized in this protocol.

ParameterRepresentative ValueUnit
Maximum External Quantum Eff. (EQE)~ 25.3%
Maximum Current Efficiency~ 77.2cd/A
Turn-on Voltage~ 3.5V
Maximum Luminance> 10,000cd/m²
CIE Coordinates (x, y)(0.14, 0.28)-

Note: Data is representative of high-efficiency blue PHOLEDs and may vary based on the specific emitter, device architecture, and fabrication conditions.[7]

Conclusion

This compound is a powerful and versatile building block for the synthesis of advanced OLED materials. Its difluorinated core provides inherent electronic advantages, while the vicinal bromine atoms offer straightforward handles for constructing complex molecular architectures through robust and well-understood cross-coupling chemistry. The protocols and rationale presented herein provide a solid foundation for researchers to explore the synthesis of novel host materials, emitters, and TADF molecules, paving the way for the next generation of highly efficient and stable OLED displays and lighting solutions.

References

Application Notes and Protocols: 1,2-Dibromo-4,5-difluorobenzene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Consequently, fluorinated aromatic building blocks are in high demand within the pharmaceutical industry for the synthesis of novel therapeutics.

Among these crucial intermediates, 1,2-Dibromo-4,5-difluorobenzene stands out as a particularly versatile scaffold. Its structure presents a unique combination of features: a difluorinated benzene ring, which imparts the aforementioned benefits of fluorination, and two adjacent bromine atoms that serve as reactive handles for a variety of cross-coupling reactions. This arrangement allows for the stepwise and selective introduction of different substituents, enabling the construction of complex, highly functionalized aromatic systems that are central to many kinase inhibitors, antiviral agents, and other therapeutic modalities.[3][4][5]

This guide provides an in-depth exploration of the application of this compound in the synthesis of pharmaceutical intermediates. It offers detailed protocols for key synthetic transformations, explains the rationale behind experimental choices, and presents examples of its utility in constructing medicinally relevant scaffolds.

Core Reactivity and Strategic Considerations

The reactivity of this compound is dominated by the two bromine atoms, which are susceptible to a range of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the C-Br bonds, often facilitating oxidative addition to the palladium catalyst.

A key strategic consideration is the potential for selective mono- or di-functionalization. The two bromine atoms are chemically similar, which can lead to mixtures of products in mono-substitution reactions. However, careful control of stoichiometry and reaction conditions can often favor the formation of the mono-arylated or mono-aminated product. Alternatively, conditions can be tailored to drive the reaction to completion, yielding the disubstituted product.

Key Synthetic Transformations and Protocols

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures which are prevalent in kinase inhibitors.[3][5]

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are commonly used. The choice of ligand can influence reaction efficiency and selectivity. For example, bulky phosphine ligands can promote reductive elimination.

  • Base: A base, such as K₂CO₃ or Cs₂CO₃, is essential for the transmetalation step, activating the boronic acid.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.

Protocol 1: General Procedure for Double Suzuki-Miyaura Coupling

This protocol outlines a general method for the diarylation of this compound.

ReagentAmount (equivalents)
This compound1.0
Arylboronic acid2.2 - 2.5
Pd(PPh₃)₄0.05
K₂CO₃3.0
Solvent 1,4-Dioxane/H₂O (4:1)

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and K₂CO₃ (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add Pd(PPh₃)₄ (0.05 mmol).

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the product with an organic solvent (e.g., ethyl acetate) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2-diaryl-4,5-difluorobenzene.

dot

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, which are fundamental in a vast number of pharmaceutical compounds.[6][7] This reaction is particularly useful for synthesizing anilines and their derivatives.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: A palladium precatalyst (e.g., Pd₂(dba)₃) is often used with a specialized phosphine ligand (e.g., Xantphos, BINAP). The ligand is crucial for facilitating both the oxidative addition and reductive elimination steps and preventing catalyst deactivation.[8]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used.

Protocol 2: General Procedure for Mono-amination

This protocol provides a starting point for the selective mono-amination of this compound. Achieving high selectivity may require careful optimization of reaction time and stoichiometry.

ReagentAmount (equivalents)
This compound1.0
Amine1.1 - 1.2
Pd₂(dba)₃0.02
Xantphos0.04
NaOt-Bu1.4
Solvent Toluene

Step-by-Step Methodology:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOt-Bu (1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.1 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 4-12 hours.

  • Monitor the reaction closely by GC-MS or LC-MS to maximize the yield of the mono-aminated product and minimize the formation of the di-aminated byproduct.

  • Once the desired conversion is reached, cool the reaction to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify via flash column chromatography to isolate the desired mono-aminated product.

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Caption: Buchwald-Hartwig Amination Workflow.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, yielding arylalkynes.[9] These motifs are found in various biologically active molecules.

Causality Behind Experimental Choices:

  • Catalysts: This reaction uniquely employs a dual catalyst system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium species facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[4]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and serve as a solvent.

  • Solvent: A co-solvent like THF is often used to ensure solubility of all reactants.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling, which can be adapted for either mono- or di-alkynylation of this compound by adjusting the stoichiometry of the alkyne.

ReagentAmount (equivalents)
This compound1.0
Terminal Alkyne1.1 (for mono) / 2.2 (for di)
Pd(PPh₃)₂Cl₂0.03 - 0.05
CuI0.05 - 0.10
Et₃N~10 (or as solvent)
Solvent THF (optional)

Step-by-Step Methodology:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF (5 mL) and triethylamine (10 mmol).

  • Add the terminal alkyne (1.1 mmol for mono-coupling) dropwise via syringe.

  • Stir the reaction at room temperature for 4-12 hours or heat to 50-70 °C if the reaction is sluggish.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify by flash column chromatography to obtain the desired alkynyl-substituted product.

Application in the Synthesis of a Key Antiviral Intermediate

While a direct synthesis of the antiviral drug Nirmatrelvir (PF-07321332) from this compound is not the primary reported route, the difluorinated aromatic motif is a key structural feature of this important therapeutic.[3][7] The synthetic strategies outlined above are fundamental to creating such highly substituted aromatic cores. For instance, a related precursor, 2,3-difluoroaniline, can be synthesized from a nitrated derivative of this compound, demonstrating the utility of this starting material in accessing crucial pharmaceutical building blocks.[10]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its unique combination of a difluorinated aromatic core and two reactive bromine handles allows for the application of a wide range of modern cross-coupling methodologies. The protocols and strategic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this key intermediate in the design and synthesis of the next generation of therapeutic agents.

References

Revolutionizing Conjugated Polymers: A Detailed Guide to the Synthesis of Poly(aryleneethynylene)s using 1,2-Dibromo-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of poly(aryleneethynylene)s (PAEs) utilizing 1,2-dibromo-4,5-difluorobenzene as a key monomer. The strategic incorporation of this fluorinated building block offers a pathway to novel conjugated polymers with tailored electronic and physical properties, holding significant promise for applications in organic electronics and advanced materials.[1][2]

The core of this synthetic approach lies in the robust and versatile Sonogashira cross-coupling reaction.[3][4][5] This palladium- and copper-catalyzed reaction facilitates the formation of carbon-carbon bonds between aryl halides and terminal alkynes, providing a powerful tool for the construction of the repeating units that constitute the polymer backbone.[3][5] The choice of this compound is deliberate; the electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the resulting polymer, while the two bromine atoms provide reactive sites for polymerization.[2]

I. Mechanistic Insights and Strategic Considerations

The Sonogashira polymerization proceeds through a catalytic cycle involving both palladium and copper intermediates.[3] The palladium catalyst facilitates the oxidative addition of the aryl halide (in this case, this compound) and the subsequent transmetalation with a copper acetylide species, which is formed in situ from the terminal di-alkyne monomer and a copper(I) salt.[3] Reductive elimination then yields the desired arylene-ethynylene linkage and regenerates the active palladium(0) catalyst.

The presence of fluorine atoms on the aromatic ring of the monomer introduces several key advantages:

  • Enhanced Electron Affinity: The high electronegativity of fluorine leads to a lower LUMO (Lowest Unoccupied Molecular Orbital) energy level in the resulting polymer, which is beneficial for applications requiring good electron transport properties.

  • Improved Solubility and Processability: Fluorination can increase the solubility of the polymer in common organic solvents, facilitating purification and thin-film fabrication.[6]

  • Increased Thermal and Chemical Stability: The strength of the carbon-fluorine bond contributes to the overall stability of the polymer, making it more resistant to degradation under harsh conditions.[7][8]

A critical aspect of this polymerization is the potential for side reactions, primarily the homocoupling of the terminal alkyne monomers (Glaser coupling).[5] This can be mitigated by carefully controlling the reaction conditions, such as using an inert atmosphere and appropriate solvent/base combinations.[5] Copper-free Sonogashira protocols have also been developed to circumvent this issue entirely.[5][9][10]

II. Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of a poly(aryleneethynylene) copolymer from this compound and a generic di-alkyne monomer, 1,4-diethynyl-2,5-bis(octyloxy)benzene, chosen for its ability to impart solubility to the final polymer.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
1,4-Diethynyl-2,5-bis(octyloxy)benzene≥98%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Commercially AvailableHandle in a glovebox or inert atmosphere.
Copper(I) iodide (CuI)99.995%Commercially Available
Triphenylphosphine (PPh₃)99%Commercially Available
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially AvailableDistill over CaH₂ before use.
TolueneAnhydrous, ≥99.8%Commercially Available
MethanolACS GradeCommercially AvailableFor polymer precipitation.
ChloroformACS GradeCommercially AvailableFor polymer dissolution and filtration.

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

Detailed Polymerization Procedure:

  • Reaction Setup: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (272 mg, 1.0 mmol), 1,4-diethynyl-2,5-bis(octyloxy)benzene (382 mg, 1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with high-purity argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (20 mL) and anhydrous triethylamine (10 mL) via syringe.

  • Polymerization: Heat the reaction mixture to 80 °C and stir vigorously for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Polymer Precipitation: After cooling to room temperature, pour the viscous reaction mixture into a beaker containing 400 mL of methanol with vigorous stirring. The polymer will precipitate as a fibrous solid.

  • Purification:

    • Collect the precipitated polymer by filtration using a Büchner funnel.

    • Wash the polymer thoroughly with methanol to remove any residual monomers and catalyst byproducts.

    • Redissolve the polymer in a minimal amount of chloroform and re-precipitate it into methanol. Repeat this dissolution-precipitation cycle two more times to ensure high purity.

  • Drying: Dry the purified polymer under vacuum at 40 °C for 24 hours to yield the final product.

III. Workflow and Characterization

The successful synthesis and characterization of the target poly(aryleneethynylene) are crucial for validating the experimental outcome.

Experimental Workflow Diagram:

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 1. Monomer & Catalyst Loading s2 2. Inert Atmosphere Establishment s1->s2 s3 3. Solvent & Base Addition s2->s3 s4 4. Polymerization at 80°C s3->s4 p1 5. Precipitation in Methanol s4->p1 Reaction Completion p2 6. Filtration & Washing p1->p2 p3 7. Reprecipitation (x2) p2->p3 p4 8. Vacuum Drying p3->p4 c1 NMR (¹H, ¹³C, ¹⁹F) p4->c1 Purified Polymer c2 GPC p4->c2 c3 FT-IR p4->c3 c4 UV-Vis & Photoluminescence p4->c4 c5 TGA/DSC p4->c5

Caption: A schematic overview of the synthesis, purification, and characterization workflow.

Characterization Techniques:

TechniquePurposeExpected Results
NMR Spectroscopy To confirm the chemical structure of the polymer repeat unit.¹H NMR: Disappearance of acetylenic protons, characteristic aromatic and alkyl side-chain signals. ¹⁹F NMR: Signal corresponding to the fluorine atoms on the aromatic ring.
Gel Permeation Chromatography (GPC) To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.Successful polymerization will be indicated by a high molecular weight and a PDI typically in the range of 1.5-3.0.
FT-IR Spectroscopy To identify the functional groups present in the polymer.Disappearance of the C≡C-H stretching vibration (~3300 cm⁻¹) and the appearance of the internal C≡C stretching vibration (~2200 cm⁻¹).
UV-Vis and Photoluminescence Spectroscopy To investigate the optical properties of the conjugated polymer.A strong π-π* absorption band in the UV-visible region and corresponding fluorescence emission, indicative of a conjugated system.
Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) To assess the thermal stability and phase transitions of the polymer.High decomposition temperature, indicating good thermal stability.
IV. Conclusion and Future Outlook

The Sonogashira polymerization of this compound with suitable di-alkyne comonomers provides a reliable and adaptable method for the synthesis of novel fluorinated poly(aryleneethynylene)s.[1] The incorporation of fluorine atoms into the polymer backbone is a powerful strategy for tuning the optoelectronic and physical properties of these materials.[6][7][8] The detailed protocol and characterization workflow presented here serve as a robust starting point for researchers aiming to explore this promising class of conjugated polymers for a wide range of applications, from organic light-emitting diodes (OLEDs) and photovoltaics (OPVs) to chemical sensors and beyond. Further exploration into different di-alkyne comonomers will undoubtedly lead to a greater diversity of PAEs with tailored functionalities.

Polymerization Reaction Scheme:

G cluster_reactants Monomers cluster_product Polymer R1 Br-Ar(F₂)-Br plus1 + R2 H-C≡C-Ar'-C≡C-H arrow Pd(PPh₃)₄, CuI TEA, Toluene, 80°C plus1->arrow P1 -[Ar(F₂)-C≡C-Ar'-C≡C]n- arrow->P1

Caption: General scheme for the Sonogashira polymerization.

References

The Strategic Utility of 1,2-Dibromo-4,5-difluorobenzene in Metal-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 31, 2025 – As the demand for complex, fluorinated organic molecules continues to surge in pharmaceutical, agrochemical, and materials science research, a deeper understanding of versatile building blocks is paramount. This comprehensive guide focuses on the synthetic applications of 1,2-dibromo-4,5-difluorobenzene, a key substrate in a variety of metal-catalyzed cross-coupling reactions. Authored for researchers, scientists, and drug development professionals, this document provides not only detailed experimental protocols but also the critical scientific reasoning behind methodological choices, ensuring both reproducibility and innovation.

Introduction: The Unique Reactivity of a Fluorinated Dibromide

This compound is a valuable starting material due to its distinct electronic properties and multiple reaction sites. The two bromine atoms serve as excellent handles for sequential or double cross-coupling reactions, while the electron-withdrawing fluorine atoms modulate the reactivity of the aromatic ring and the carbon-bromine bonds. This unique substitution pattern allows for the controlled and regioselective synthesis of a wide array of complex molecular architectures. The fluorine atoms can enhance the metabolic stability and lipophilicity of target molecules, making this building block particularly attractive for the synthesis of active pharmaceutical ingredients (APIs).[1]

This guide will delve into the practical applications of this compound in several cornerstone palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as palladium-catalyzed cyanation. We will explore strategies for both mono- and di-functionalization, providing detailed protocols and insights into achieving high yields and selectivities.

Core Applications and Methodologies

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)-C(sp²) bonds.[2] With this compound, this reaction can be tailored to produce either mono- or diarylated products, depending on the stoichiometry of the reagents and the reaction conditions. The electron-withdrawing nature of the fluorine atoms can influence the rate of oxidative addition, a key step in the catalytic cycle.

Causality Behind Experimental Choices:

  • Catalyst and Ligand Selection: For efficient coupling with arylboronic acids, palladium catalysts with bulky, electron-rich phosphine ligands such as P(t-Bu)₃ or PCy₃ are often employed. These ligands promote the formation of the active monoligated palladium species and facilitate both oxidative addition and reductive elimination.[3]

  • Base Selection: A suitable base is crucial for the activation of the boronic acid. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can impact the reaction rate and the suppression of side reactions like protodeboronation.

  • Regioselectivity in Mono-arylation: Achieving selective mono-arylation can be challenging due to the similar reactivity of the two C-Br bonds. However, subtle differences in the electronic environment and steric hindrance can be exploited. Lowering the reaction temperature and using a slight excess of the dibromobenzene can favor mono-substitution. For some substrates, the initial coupling product's electronic properties can deactivate the second C-Br bond towards further reaction.[4]

Experimental Protocol: Mono-Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the mono-arylation of this compound with a generic arylboronic acid.

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References

Application Note: Formation and In-Situ Utilization of a Di-Grignard Reagent from 1,2-Dibromo-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The synthesis of Grignard reagents from ortho-dihalogenated aromatic precursors is a significant challenge due to the propensity for elimination reactions that form highly reactive benzyne intermediates. This application note provides a comprehensive technical guide for the successful formation of the di-Grignard reagent from 1,2-dibromo-4,5-difluorobenzene. We delve into the mechanistic considerations, outline critical experimental parameters, and provide a detailed, field-proven protocol optimized to favor the desired oxidative addition pathway while suppressing the formation of 3,4-difluorobenzyne. This guide is intended for researchers, synthetic chemists, and drug development professionals requiring access to this versatile difunctional nucleophilic building block.

Theoretical Background & Mechanistic Considerations

The generation of a Grignard reagent involves the oxidative addition of magnesium metal into a carbon-halogen bond.[1] While this reaction is robust for many simple alkyl and aryl halides, the specific topology of this compound introduces a significant competing reaction pathway.

The Dichotomy: Oxidative Addition vs. Benzyne Elimination

Once the first C-Mg bond is formed, creating the mono-Grignard intermediate (2-bromo-4,5-difluorophenylmagnesium bromide), the reagent exists at a mechanistic crossroads.

  • Path A (Desired): A second oxidative addition of magnesium at the adjacent C-Br bond, leading to the formation of the target 1,2-bis(magnesiobromo)-4,5-difluorobenzene.

  • Path B (Competing): An intramolecular E2-like elimination. The highly nucleophilic carbanionic center of the Grignard abstracts the adjacent bromine, leading to the expulsion of MgBr₂ and the formation of a highly strained, reactive 3,4-difluorobenzyne intermediate.[2][3][4]

This benzyne intermediate is electrophilic and will rapidly react with any available nucleophiles in the medium or polymerize, drastically reducing the yield of the desired di-Grignard reagent. The key to a successful synthesis is to kinetically favor Path A over Path B.

Controlling the Reaction Pathway

Experimental conditions must be carefully selected to suppress the elimination pathway. The most critical factor is temperature . The elimination reaction (Path B) generally has a higher activation energy than the oxidative addition (Path A). Therefore, conducting the reaction at very low temperatures significantly disfavors benzyne formation, allowing the desired Grignard reagent to accumulate.[5][6][7] The choice of solvent and the activation state of the magnesium are also paramount for success.

Visualizing the Reaction Pathways

The following diagram illustrates the critical choice between the desired di-Grignard formation and the competing benzyne elimination pathway.

ReactionPathway sub This compound mono Mono-Grignard Intermediate sub->mono 1. Oxidative Addition mg Mg(0), anhy. THF mg->mono di Di-Grignard Reagent (Desired Product) mono->di 2. Oxidative Addition (Favored at Low Temp) benzyne 3,4-Difluorobenzyne (Side Product) mono->benzyne Elimination (Favored at High Temp) final_product Di-functionalized Product di->final_product + 2 E⁺ (In-situ Quench) trap Trapped Products / Polymerization benzyne->trap control Critical Control Factors low_temp Low Temperature (-40 to -78 °C) active_mg Activated Mg low_temp->mono Suppresses Elimination active_mg->sub Initiates Reaction

Caption: Competing pathways in the Grignard synthesis.

Critical Experimental Parameters

Success in this synthesis is contingent on rigorous control over several key variables. The following table summarizes the recommended conditions and the scientific rationale behind each choice.

ParameterRecommended ConditionRationale & Scientific Justification
Temperature -40 °C to -78 °C The rate of β-elimination to form the benzyne intermediate is significantly reduced at low temperatures, kinetically favoring the desired oxidative addition pathway.[5][6] Maintaining a low, stable temperature is the single most critical factor for achieving high yields.
Solvent Anhydrous Tetrahydrofuran (THF) THF is a superior solvent to diethyl ether for this application due to its higher Lewis basicity, which better solvates and stabilizes the di-Grignard species through coordination with the magnesium centers.[8][9][10] Absolute dryness is mandatory as Grignard reagents are potent bases that are quenched by protic sources.[1]
Magnesium Activation Chemical Activation (e.g., 1,2-dibromoethane)Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that inhibits the reaction.[11][12] Chemical activators like 1,2-dibromoethane react with the surface to expose fresh, highly reactive magnesium, which is essential for initiating the reaction, especially at low temperatures.[13][14]
Concentration Dilute (0.1 M – 0.5 M) Running the reaction under dilute conditions helps to manage the exotherm upon initiation and can minimize intermolecular side reactions, such as Wurtz-type coupling.[15]
Atmosphere Strictly Inert (High-purity Argon or N₂) Grignard reagents are readily destroyed by atmospheric oxygen and moisture.[10][14] All glassware must be flame- or oven-dried, and the reaction must be conducted under a positive pressure of an inert gas.
Addition Rate Slow, Dropwise Addition The formation of a Grignard reagent is exothermic. Slow addition of the this compound solution allows for precise control of the internal reaction temperature, preventing localized temperature spikes that could trigger benzyne formation.

Detailed Experimental Protocol

This protocol describes the formation of the di-Grignard reagent and a subsequent in-situ quench with a generic electrophile (e.g., benzaldehyde) to validate its formation and estimate yield.

4.1. Materials and Equipment

  • This compound (CAS: 64695-78-9)[16]

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • 1,2-Dibromoethane (DBE)

  • Benzaldehyde (or other desired electrophile)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard, oven-dried glassware (three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel)

  • Inert gas line (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Low-temperature cooling bath (e.g., dry ice/acetone)

4.2. Procedure

Part A: System Preparation

  • Assemble the three-neck flask with the dropping funnel, condenser (topped with an inert gas inlet), and a septum.

  • Flame-dry the entire apparatus under a flow of inert gas to remove all adsorbed moisture. Allow the system to cool to room temperature under a positive pressure of inert gas.

  • Weigh magnesium turnings (2.5 equivalents) into the reaction flask under a strong flow of argon.

  • Add a magnetic stir bar and enough anhydrous THF to cover the magnesium.

Part B: Magnesium Activation

  • Begin vigorous stirring.

  • Via syringe, add a small amount of 1,2-dibromoethane (~5 mol% relative to Mg) to the magnesium suspension.

  • Gentle warming with a heat gun may be required to initiate the activation. Successful initiation is marked by the observation of ethylene gas bubbling and the solution turning cloudy and greyish.[11][12] Once initiated, remove the heat source. Allow the activation to proceed for 15-20 minutes.

Part C: Di-Grignard Reagent Formation

  • Cool the activated magnesium suspension to -78 °C using a dry ice/acetone bath.

  • In a separate dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Transfer this solution to the dropping funnel via cannula.

  • Add the substrate solution dropwise to the cold, stirred magnesium suspension over a period of 1-2 hours. Crucially, maintain the internal temperature below -70 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours. The solution should appear as a dark grey or brown slurry.

Part D: In-Situ Quenching and Validation

  • Prepare a solution of the electrophile (e.g., benzaldehyde, 2.2 equivalents) in anhydrous THF.

  • While maintaining the reaction temperature at -78 °C, add the electrophile solution dropwise to the newly formed di-Grignard reagent.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature overnight.

Part E: Work-up

  • Cool the reaction mixture in an ice-water bath.

  • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification and analysis.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Reaction fails to initiate. 1. Incomplete removal of MgO layer.2. Wet solvent or glassware.3. Inactive magnesium.1. Add a small crystal of iodine or a few more drops of DBE.[12][13] Crush some Mg turnings with a dry glass rod.[11]2. Ensure all components are rigorously dried. Use a fresh bottle of anhydrous solvent.[12]3. Use a fresh batch of magnesium turnings.
Low yield of desired product; formation of polymeric material. 1. Benzyne formation occurred.2. Grignard reagent was quenched by moisture/air.1. The reaction temperature was too high. Repeat the reaction ensuring the internal temperature never rises above the specified limit, especially during addition.[5]2. Improve inert atmosphere technique. Check for leaks in the system.
Reaction is sluggish even after initiation. Low reaction temperature is slowing the oxidative addition rate excessively.After the initial 2-3 hour stir period at -78 °C, consider allowing the reaction to warm slowly to -40 °C or -20 °C for an additional hour before quenching. This is a trade-off and must be optimized for the specific electrophile.

References

Application Note: Palladium-Catalyzed Heck-Mizoroki Reaction with 1,2-Dibromo-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to performing the Heck-Mizoroki reaction using 1,2-dibromo-4,5-difluorobenzene as an aryl halide substrate. The protocol details the necessary reagents, equipment, and step-by-step procedures for the successful synthesis of substituted alkenes. Furthermore, it delves into the mechanistic underpinnings of the reaction, offering insights into the catalytic cycle and the rationale behind the selection of specific reagents and conditions. Safety precautions and troubleshooting tips are also included to ensure a safe and efficient experimental workflow.

Introduction: The Significance of the Heck-Mizoroki Reaction

The Heck-Mizoroki reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of an unsaturated halide with an alkene to form a substituted alkene.[1][2] This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[3][4] Its discovery earned Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki the 2010 Nobel Prize in Chemistry.[1]

The use of di- and polyhalogenated aromatic compounds, such as this compound, as substrates in the Heck reaction opens avenues for the synthesis of novel fluorinated compounds and materials. Specifically, the reaction can be controlled to achieve mono- or di-substitution, leading to the formation of versatile building blocks for further chemical transformations. For instance, such reactions are pivotal in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives, a class of conjugated polymers with significant applications in organic electronics.[5][6][7][8][9]

This application note provides a detailed experimental protocol for the Heck reaction with this compound, emphasizing both the practical execution and the theoretical understanding of this important transformation.

Reaction Mechanism and Rationale

The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][10] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Catalytic Cycle

The generally accepted mechanism consists of three primary steps: oxidative addition, migratory insertion, and β-hydride elimination.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.[1][11] Aryl bromides are generally less reactive than aryl iodides but more reactive than aryl chlorides, often requiring higher reaction temperatures.[12]

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Pd-C bond. This step typically proceeds in a syn-addition fashion.[10][13]

  • β-Hydride Elimination: A hydrogen atom from the β-carbon (relative to the palladium) is eliminated, forming a palladium-hydride species and the substituted alkene product.[1] This step is crucial for regenerating the catalyst and typically leads to the trans-isomer of the product due to steric considerations.[14]

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the catalytic cycle.[1] The base is consumed stoichiometrically to neutralize the hydrogen halide produced.[1]

Diagram of the Catalytic Cycle

Heck_Mechanism cluster_cycle Heck Reaction Catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)BrL2 ArPd(II)BrL2 Pd(0)L2->ArPd(II)BrL2 Oxidative Addition (Ar-Br) AlkeneComplex [(Alkene)ArPd(II)BrL2] ArPd(II)BrL2->AlkeneComplex Alkene Coordination InsertionProduct [R-CH2-CH(Ar)-Pd(II)BrL2] AlkeneComplex->InsertionProduct Migratory Insertion HydrideComplex [HPd(II)BrL2] InsertionProduct->HydrideComplex β-Hydride Elimination AlkeneProduct Substituted Alkene InsertionProduct->AlkeneProduct Product Release (Ar-CH=CH-R) HydrideComplex->Pd(0)L2 Reductive Elimination (+ Base) HBaseBr [H-Base]+Br- HydrideComplex->HBaseBr ArBr This compound ArBr->ArPd(II)BrL2 Alkene Alkene Alkene->AlkeneComplex Base Base (e.g., Et3N) Base->HydrideComplex

Caption: The catalytic cycle of the Heck-Mizoroki reaction.

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific alkene used.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available---
Alkene (e.g., Styrene, n-Butyl acrylate)≥99%Commercially AvailableShould be free of peroxides.
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePre-catalyst that is reduced in situ.[15]
Triphenylphosphine (PPh₃)≥99%Commercially AvailableCommon phosphine ligand.[1]
Triethylamine (Et₃N)≥99%Commercially AvailableAnhydrous, freshly distilled.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableA common polar aprotic solvent for Heck reactions.[16]
Diethyl etherAnhydrousCommercially AvailableFor extraction.
Saturated aq. NH₄Cl---Prepared in-houseFor quenching.
Brine---Prepared in-houseFor washing.
Anhydrous MgSO₄ or Na₂SO₄---Commercially AvailableFor drying.
Celite®---Commercially AvailableFor filtration.
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Argon or Nitrogen gasHigh purity---For inert atmosphere.
Standard Schlenk line and glassware------Oven-dried before use.
Magnetic stirrer with heating---------
TLC plates (silica gel 60 F₂₅₄)------For reaction monitoring.
Rotary evaporator------For solvent removal.
Step-by-Step Procedure

The following diagram outlines the general workflow for the Heck reaction.

Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Oven-dry glassware and cool under inert gas C Charge Schlenk flask with Pd(OAc)2 and PPh3 A->C B Prepare anhydrous solvent and reagents B->C D Add this compound and alkene C->D E Add solvent (DMF) and base (Et3N) via syringe D->E F Heat reaction mixture (e.g., 80-100 °C) E->F G Monitor reaction by TLC F->G H Cool to room temperature and quench with aq. NH4Cl G->H Upon completion I Extract with diethyl ether H->I J Wash with brine, dry over MgSO4, and filter I->J K Concentrate under reduced pressure J->K L Purify by column chromatography K->L

Caption: General experimental workflow for the Heck reaction.

Detailed Steps:

  • Preparation:

    • Oven-dry all glassware (e.g., a two-neck round-bottom flask equipped with a condenser and a magnetic stir bar) and allow it to cool to room temperature under a stream of argon or nitrogen.

    • Ensure all reagents and solvents are anhydrous.

  • Reaction Setup (under inert atmosphere):

    • To the reaction flask, add palladium(II) acetate (e.g., 1-5 mol%) and triphenylphosphine (e.g., 2-10 mol%). The P/Pd ratio can influence catalyst activity and stability.[17]

    • Add this compound (1.0 eq.).

    • Add the alkene (1.1-1.5 eq.). Using a slight excess of the alkene can help drive the reaction to completion.

    • Add anhydrous DMF (to achieve a concentration of ~0.1-0.5 M).

    • Finally, add triethylamine (1.5-2.0 eq.) via syringe. The base neutralizes the HBr formed during the reaction.[3]

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80-100 °C). Higher temperatures may be required for less reactive aryl bromides.[12]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[18]

    • The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Key Reaction Parameters
ParameterTypical Range/ValueRationale
Catalyst Loading 1-5 mol% Pd(OAc)₂A balance between reaction rate and cost.
Ligand Triphenylphosphine (PPh₃)Stabilizes the palladium catalyst. Other phosphine ligands like P(t-Bu)₃ can also be effective.[19][20][21]
Base Triethylamine, K₂CO₃, NaOAcNeutralizes the acid byproduct and facilitates catalyst regeneration.[1]
Solvent DMF, NMP, AcetonitrilePolar aprotic solvents are generally effective.[16]
Temperature 80-120 °CSufficient thermal energy is needed to promote oxidative addition of the aryl bromide.[2]
Reaction Time 2-24 hoursDependent on substrate reactivity and reaction conditions.

Safety and Handling

Caution: The Heck reaction can be exothermic, especially on a larger scale.[22][23]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.

  • Reagent Handling:

    • Palladium compounds can be toxic and should be handled with care.

    • Phosphine ligands are often air-sensitive and can be toxic.[24]

    • Organic solvents like DMF are flammable and have associated health risks.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.

  • Pressure: Heating a sealed reaction vessel can lead to a build-up of pressure. Ensure the system is properly vented or equipped with a reflux condenser.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or low conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use fresh, high-quality reagents. Increase catalyst loading.
Low reaction temperatureIncrease the reaction temperature in increments.
Poor choice of ligand/base/solventScreen different ligands, bases, and solvents.
Formation of side products Decomposition of catalystUse a more robust ligand or lower the reaction temperature.
Isomerization of the alkeneThe addition of certain salts can sometimes suppress isomerization.[3]
Difficulty in purification Catalyst residuesFilter the reaction mixture through a pad of Celite before work-up.[18] Organic solvent nanofiltration can also be employed for catalyst removal.[25]

Conclusion

The Heck-Mizoroki reaction is a versatile and reliable method for the synthesis of substituted alkenes from this compound. By carefully controlling the reaction parameters, such as the choice of catalyst, ligand, base, and solvent, high yields of the desired products can be achieved. A thorough understanding of the reaction mechanism and adherence to safety protocols are paramount for the successful and safe execution of this powerful synthetic transformation.

References

Application Notes & Protocols: Leveraging 1,2-Dibromo-4,5-difluorobenzene for the Synthesis of Advanced Fluorinated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The strategic incorporation of fluorine atoms into conjugated polymer backbones is a cornerstone of modern materials science, yielding materials with exceptional thermal stability, chemical resistance, and tailored optoelectronic properties. 1,2-Dibromo-4,5-difluorobenzene stands out as a pivotal building block in this field. Its unique substitution pattern—two adjacent bromine atoms for polymerization and two fluorine atoms for electronic modification—provides a versatile platform for creating high-performance fluorinated polymers. This guide details the synthesis of such polymers, focusing on the robust Suzuki-Miyaura polycondensation. We provide an in-depth look at the reaction mechanism, a field-tested experimental protocol, characterization techniques, and practical troubleshooting, designed to empower researchers in the synthesis of next-generation materials for organic electronics and other advanced applications.

Introduction: The Rationale for Fluorination

Fluorinated polymers are a distinct class of materials prized for their remarkable properties, which stem from the high electronegativity and small size of the fluorine atom.[1][2] When incorporated into a polymer backbone, fluorine atoms exert strong inductive effects, which can significantly lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[3][4] This electronic tuning is critical for applications in organic electronic devices like organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs).[3][5]

This compound is an exemplary monomer for this purpose. The two bromine atoms serve as reactive handles for cross-coupling reactions, enabling the formation of the polymer chain, while the vicinal fluorine atoms provide robust electronic modification without imposing significant steric hindrance. This allows for the synthesis of highly planar, crystalline, and stable polymer structures, which are essential for efficient charge transport.[3][4]

Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The most effective and widely used method for synthesizing conjugated polymers from aryl dihalides like this compound is through palladium-catalyzed cross-coupling reactions.[6] Among these, the Suzuki-Miyaura polycondensation is particularly favored due to its tolerance of a wide range of functional groups, use of generally stable boronic acid or ester co-monomers, and typically mild reaction conditions that lead to high molecular weight polymers with controlled structures.[7]

The Suzuki-Miyaura Polycondensation Mechanism

The catalytic cycle is the heart of the polymerization process. Understanding it is crucial for optimizing reaction conditions and troubleshooting. The process involves three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound monomer, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: A boronic acid or boronic ester co-monomer, activated by a base (e.g., potassium carbonate, cesium fluoride), transfers its organic group to the palladium center, displacing the halide. The base is critical for activating the boron species to facilitate this transfer.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. Repetition of this cycle builds the polymer chain.

Suzuki_Miyaura_Cycle Figure 1: Catalytic Cycle of Suzuki-Miyaura Polycondensation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br (Palladium Intermediate) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' (Di-organic Intermediate) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Polymer Chain Growth) RedElim->Product Monomer1 ArBr (this compound) Monomer1->OxAdd Monomer2 Ar'B(OR)₂ (Co-monomer) + Base Monomer2->Transmetalation

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol

This section provides a step-by-step protocol for the synthesis of a representative fluorinated alternating copolymer, Poly[(4,5-difluoro-1,2-phenylene)-alt-(9,9-dioctyl-9H-fluorene-2,7-diyl)], a material with potential applications in OFETs.

Materials and Reagents
  • Monomer 1: this compound (≥98% purity)

  • Monomer 2: 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctyl-9H-fluorene (≥98% purity)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Solvent: Anhydrous Toluene (or a Toluene/DMF mixture)

  • Phase Transfer Catalyst (Optional): Aliquat® 336

  • Precipitation Solvent: Methanol

  • Washing Solvents: Acetone, Hexane

Experimental Workflow

Caption: Workflow for fluorinated polymer synthesis and purification.

Step-by-Step Methodology

CAUTION: Perform all steps under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques. All glassware must be oven-dried before use.

  • Stoichiometry: In a Schlenk flask, combine this compound (1.00 eq) and the fluorene diboronic ester monomer (1.00 eq). A precise 1:1 molar ratio is critical for achieving high molecular weight.

  • Catalyst Pre-mixing: In a separate, smaller Schlenk flask, mix Pd₂(dba)₃ (0.01 eq) and P(o-tol)₃ (0.04 eq) in 5 mL of anhydrous toluene. Stir for 15 minutes at room temperature. The solution should turn from purple to yellow/orange, indicating the formation of the active Pd(0)L₂ complex.

  • Reaction Setup: To the flask containing the monomers, add finely ground K₂CO₃ (4.0 eq) and a stir bar. Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add anhydrous toluene via cannula to achieve a monomer concentration of approximately 0.1 M. If solubility is an issue, a co-solvent like DMF can be used. Add a few drops of Aliquat® 336 if using a biphasic system.

  • Initiation: Degas the monomer solution by bubbling with argon for 20-30 minutes. Heat the mixture to 90-100 °C with vigorous stirring.

  • Polymerization: Using a gas-tight syringe, inject the pre-mixed catalyst solution into the hot monomer mixture. The reaction mixture will typically darken. Allow the polymerization to proceed for 24-48 hours under a positive pressure of argon.

  • Work-up: Cool the reaction to room temperature. Dilute with additional toluene if the solution is viscous. Filter the mixture through a pad of Celite to remove inorganic salts.

  • Purification - Precipitation: Concentrate the filtrate and slowly pour it into a beaker of vigorously stirring methanol (10x the volume of the toluene). The polymer will precipitate as fibers or a powder.

  • Purification - Soxhlet Extraction: Collect the crude polymer by filtration. Dry it and then purify further by Soxhlet extraction with acetone and hexane sequentially to remove oligomers and catalyst residues. Finally, extract the polymer with a good solvent like chloroform or THF.

  • Final Isolation: Precipitate the purified polymer from the chloroform/THF solution into methanol again. Filter and dry the final product in a vacuum oven at 40-50 °C for 24 hours.

Polymer Characterization & Expected Results

Proper characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymer.

PropertyTechniqueExpected Outcome / Rationale
Structure Confirmation NMR Spectroscopy (¹H, ¹⁹F)Disappearance of monomer signals (e.g., B-pinacol protons) and appearance of new aromatic signals corresponding to the polymer backbone. ¹⁹F NMR confirms fluorine incorporation.
Molecular Weight Gel Permeation Chromatography (GPC)Mn > 15 kDa, Mw > 30 kDa, and a Polydispersity Index (PDI) < 2.5 are typical for a successful polymerization.
Thermal Stability Thermogravimetric Analysis (TGA)High decomposition temperature (Td) > 350 °C, indicating excellent thermal stability imparted by the aromatic backbone and C-F bonds.[8]
Optical Properties UV-Vis & PL SpectroscopyA distinct π-π* absorption peak (λ_abs) in the UV-Visible range and a corresponding photoluminescence peak (λ_em) in the visible spectrum.[9][10]
Electrochemical Levels Cyclic Voltammetry (CV)The fluorine atoms should result in lowered HOMO/LUMO levels (e.g., HOMO < -5.2 eV), which is desirable for stability and device performance.[11]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Molecular Weight Impure monomers; inaccurate stoichiometry; inactive catalyst; insufficient reaction time.Re-purify monomers (recrystallization/sublimation). Carefully weigh reagents. Use a fresh, active catalyst/ligand system. Extend reaction time to 48 hours.
Polymer is Insoluble Molecular weight is too high; strong intermolecular aggregation.Reduce reaction time or catalyst loading slightly. Ensure solubilizing side-chains (e.g., dioctylfluorene) are appropriate. Use a better solvent like o-dichlorobenzene for the reaction.
Low Polymer Yield Inefficient catalyst system; loss during work-up and purification.Screen different phosphine ligands (e.g., SPhos, XPhos). Be careful during filtration and transfer steps. Ensure complete precipitation.
Broad Polydispersity Side reactions; poor control over initiation/propagation.Ensure the system is strictly anaerobic and anhydrous. Maintain a stable reaction temperature. Ensure vigorous and consistent stirring.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 1,2-Dibromo-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and optimization strategies for reactions involving 1,2-dibromo-4,5-difluorobenzene , a substrate where selectivity and reactivity must be carefully managed.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental mechanism of the Suzuki-Miyaura coupling is the first step in effective troubleshooting.[1][2] The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step of the cycle.[2] The reactivity order for halogens is typically I > Br > OTf >> Cl.[5][6]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the bromide. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species.[7]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1][7]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd⁰ (Active Catalyst) ArPdX L₂Pdᴵᴵ(Ar)(X) Pd0->ArPdX Oxidative Addition ArPdR L₂Pdᴵᴵ(Ar)(R') ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R' ArPdR->Product ArX Ar-X (Dibromobenzene) ArX->ArPdX Boronic R'-B(OR)₂ + Base Boronic->ArPdR

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low to No Yield

Question: My reaction with this compound shows little to no product formation. What are the first things I should check?

Answer: When a Suzuki coupling fails, a systematic check of fundamental parameters is the most effective approach.

  • Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen.[5] Oxidation deactivates the catalyst, halting the cycle.

    • Solution: Ensure your reaction vessel was properly flame-dried or oven-dried. Thoroughly degas all solvents (including water) by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the entire experiment.[8][9]

  • Catalyst Activity: Palladium precatalysts, especially Pd(II) sources, can degrade over time, and phosphine ligands can oxidize.[5]

    • Solution: Use fresh catalyst and ligands from a reputable supplier, stored under an inert atmosphere. If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle.[10] This process can consume some of your ligand or boronic acid, so using a Pd(0) source like Pd₂(dba)₃ or a modern, air-stable precatalyst (e.g., G3-XPhos) can be more reliable.[11]

  • Reagent Quality: The stability of the boronic acid is a common failure point.

    • Solution: Boronic acids, particularly electron-deficient ones, are susceptible to protodeboronation (replacement of the boronic acid group with hydrogen).[3][5] Use fresh, high-purity boronic acid. If decomposition is suspected, consider converting the boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester, which are more robust.[5][9]

Issue 2: Poor Selectivity (Mono- vs. Di-arylation)

Question: I'm trying to synthesize a mono-arylated product, but I'm getting a significant amount of the di-arylated species. How can I improve selectivity?

Answer: Achieving selective mono-arylation of a symmetric dihaloarene requires precise control over reaction conditions to prevent the second coupling event.[12]

  • Stoichiometry is Key: This is the most critical factor for controlling selectivity.

    • Solution: Use the this compound as the limiting reagent. Employ a stoichiometric amount or only a slight excess (e.g., 1.0 to 1.1 equivalents) of the arylboronic acid.[13] Using a large excess of the boronic acid will strongly favor the di-substituted product.

  • Reaction Time and Temperature: The mono-arylated product is an intermediate on the path to the di-arylated product.

    • Solution: Monitor the reaction closely using TLC, GC-MS, or LC-MS.[8][13] Stop the reaction as soon as the starting material is consumed and before significant amounts of the di-arylated product form. Lowering the reaction temperature (e.g., starting at 60-80 °C instead of 100 °C) will slow the second coupling more than the first, enhancing selectivity for the mono-arylated product.[13]

  • Ligand Choice: Steric hindrance around the palladium center can influence selectivity.

    • Solution: Employing very bulky ligands can sometimes disfavor the oxidative addition into the more sterically hindered mono-arylated intermediate. While the two positions on the starting material are equivalent, the introduction of the first aryl group increases steric bulk, which can be exploited. This strategy is often more pronounced in achieving selectivity between different types of halogens (e.g., Br vs. Cl) but can still have an effect here.[14]

Question: Conversely, how can I ensure complete di-arylation and avoid residual mono-arylated product?

Answer: To drive the reaction to completion and form the di-substituted product, you need to ensure the second coupling reaction proceeds efficiently.

  • Stoichiometry: Use an excess of the nucleophilic coupling partner.

    • Solution: Use at least 2.2 to 2.5 equivalents of the arylboronic acid to ensure there is enough to react at both sites, accounting for any potential homocoupling or decomposition.

  • Forcing Conditions: Ensure the second, slower coupling goes to completion.

    • Solution: Use higher reaction temperatures (e.g., 90-110 °C) and longer reaction times.[15] A more active and robust catalyst system, such as one employing a bulky, electron-rich Buchwald-type ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, can be beneficial.[9][16]

Issue 3: Formation of Side Products

Question: My main impurity is the homocoupled dimer of my boronic acid (R'-R'). What causes this and how can I minimize it?

Answer: Homocoupling is typically caused by the presence of oxygen or occurs during the in situ reduction of a Pd(II) precatalyst.[3][10]

  • Solution: The most effective preventative measure is rigorous deoxygenation of your reaction mixture and maintenance of an inert atmosphere.[9] If you are using a Pd(II) source like Pd(OAc)₂, the catalyst is often reduced to Pd(0) by the homocoupling of two boronic acid molecules.[10] Switching to a Pd(0) source like Pd₂(dba)₃ or an air-stable precatalyst can significantly reduce this side reaction.

Question: I'm observing a significant amount of 1-bromo-2,3-difluorobenzene, indicating a dehalogenation side reaction. What is the cause?

Answer: Dehalogenation (replacement of a halogen with hydrogen) can occur under certain Suzuki conditions, especially with polyhalogenated substrates.[12]

  • Solution: This side reaction can be promoted by certain bases or by catalyst decomposition pathways. If you are using a very strong base or protic solvents, this can be an issue. Try switching to a different base, such as K₃PO₄ or KF, which are often effective while minimizing side reactions.[17][18] Also, ensure your catalyst system is stable throughout the reaction; a less stable catalyst can lead to palladium black formation, which can promote hydrodehalogenation. Using a robust ligand can help prevent this.

Troubleshooting_Tree Start Low or No Yield Check_Inert Is the system fully inert? Start->Check_Inert Check_Catalyst Are catalyst and ligand active? Check_Inert->Check_Catalyst Yes Sol_Inert Degas solvents thoroughly. Maintain positive Ar/N₂ pressure. Check_Inert->Sol_Inert No Check_Reagents Is the boronic acid stable? Check_Catalyst->Check_Reagents Yes Sol_Catalyst Use fresh reagents. Consider a Pd(0) source or modern precatalyst. Check_Catalyst->Sol_Catalyst No Sol_Reagents Use fresh boronic acid or switch to a more stable boronic ester (BPin). Check_Reagents->Sol_Reagents No

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

Data Summary: Recommended Starting Conditions

The optimal conditions are highly substrate-dependent, but the following table provides validated starting points for optimization.

ParameterSelective Mono-ArylationExhaustive Di-ArylationRationale
Arylboronic Acid (equiv.) 1.0 - 1.12.2 - 2.5Stoichiometry is the primary driver of selectivity.[13]
Pd Precatalyst (mol %) 1 - 3 mol %2 - 5 mol %Higher loading ensures catalyst longevity for the second, slower coupling.
Ligand Bulky phosphines (e.g., P(tBu)₃, SPhos)Bulky phosphines (e.g., XPhos) or NHCsRobust ligands are needed for the electron-deficient substrate.[9][16]
Base (equiv.) K₃PO₄ or Cs₂CO₃ (2.0)K₃PO₄ or Cs₂CO₃ (3.0 - 4.0)Strong, non-nucleophilic bases are effective.[18][19] More base is needed for the second transmetalation.
Solvent System Dioxane/H₂O (5:1) or Toluene/H₂O (5:1)Dioxane/H₂O (5:1) or Toluene/H₂O (5:1)Aqueous mixtures are standard, aiding base solubility and transmetalation.[5]
Temperature (°C) 60 - 80 °C90 - 110 °CLower temperatures favor mono-arylation by slowing the second coupling.[13]
Reaction Time Monitor closely (1-6 h)12 - 24 hShorter times prevent over-reaction to the di-substituted product.[13]

Experimental Protocols

Caution: These reactions must be performed under an inert atmosphere by trained personnel. All reagents should be handled in a fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Selective Mono-Arylation
  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv).[19]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂ 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).

  • Solvent Addition: Via syringe, add the previously degassed solvent system (e.g., a 5:1 mixture of 1,4-dioxane and water). The final concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.[4][19]

  • Reaction Execution: Place the flask in a preheated oil bath set to 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS.[5]

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated product.

Protocol 2: General Procedure for Exhaustive Di-Arylation
  • Vessel Preparation: Follow step 1 from Protocol 1, but use 2.2 equivalents of the arylboronic acid and 3.0 equivalents of K₃PO₄.

  • Inert Atmosphere: Follow step 2 from Protocol 1.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and ligand (e.g., XPhos, 6 mol%).

  • Solvent Addition: Follow step 4 from Protocol 1.

  • Reaction Execution: Place the flask in a preheated oil bath set to 100 °C and stir vigorously for 12-24 hours.

  • Monitoring & Workup: Follow steps 6 and 7 from Protocol 1. The reaction is complete when both the starting material and the mono-arylated intermediate are no longer observed.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Synthesis of 1,2-Dibromo-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2-Dibromo-4,5-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. This versatile halogenated aromatic compound is a crucial building block in the synthesis of advanced materials, agrochemicals, and pharmaceuticals.[1][2][3] This resource provides in-depth, field-proven insights to help you navigate the complexities of this synthesis and ensure the desired purity and yield of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most common and direct method for synthesizing this compound is through the electrophilic aromatic substitution (EAS) of 1,2-difluorobenzene. This reaction typically employs a brominating agent, such as elemental bromine (Br₂), in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).[4] The catalyst polarizes the bromine molecule, increasing its electrophilicity and facilitating the attack by the aromatic ring.[5]

Q2: What are the most common side reactions I should be aware of?

The primary challenges in this synthesis are controlling the regioselectivity and the extent of bromination. The most common side reactions include:

  • Formation of isomeric dibromodifluorobenzenes: Due to the directing effects of the fluorine substituents, bromination can occur at various positions on the aromatic ring, leading to a mixture of isomers.

  • Over-bromination: The reaction can proceed beyond the desired dibromination to yield tri- and even tetra-brominated difluorobenzenes.

  • Formation of monobrominated intermediates: Incomplete reaction can leave unreacted 1-bromo-2,3-difluorobenzene and 1-bromo-3,4-difluorobenzene in the product mixture.

Q3: How do the fluorine atoms on the starting material influence the reaction's regioselectivity?

Fluorine atoms are ortho-, para-directing groups in electrophilic aromatic substitution.[6][7] This is due to the interplay of two opposing electronic effects:

  • Inductive Effect (-I): Fluorine is highly electronegative and withdraws electron density from the ring through the sigma bond, deactivating the ring towards electrophilic attack. This effect is strongest at the positions closest to the fluorine atom (ortho position).[7]

  • Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic pi-system, increasing the electron density at the ortho and para positions.[7][8]

In the case of fluorine, the inductive effect generally outweighs the resonance effect, making it a deactivating group overall. However, the resonance effect still directs incoming electrophiles to the ortho and para positions. For fluorobenzene, substitution is strongly favored at the para position due to the significant inductive deactivation at the ortho position.[6] In 1,2-difluorobenzene, the directing effects of both fluorine atoms combine to influence the positions of bromination.

Troubleshooting Guide: Side Reactions

This section provides a detailed, step-by-step approach to diagnosing and mitigating common side reactions encountered during the synthesis of this compound.

Issue 1: Poor Regioselectivity - Presence of Unwanted Isomers

Symptoms:

  • GC-MS analysis shows multiple peaks with the same mass-to-charge ratio as the desired product.

  • ¹H NMR spectrum displays more complex splitting patterns in the aromatic region than expected for the pure product.[9][10][11][12]

Causality:

The formation of isomers such as 1,3-dibromo-4,5-difluorobenzene and 2,3-dibromo-1,4-difluorobenzene arises from the electrophilic attack at positions that are electronically activated by the fluorine substituents but lead to undesired products. The initial bromination of 1,2-difluorobenzene can yield a mixture of monobrominated intermediates, which then undergo a second bromination. The directing effects of both the fluorine and bromine atoms on these intermediates determine the final isomer distribution.

Workflow for Diagnosing and Mitigating Isomer Formation:

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Mitigation Strategies:

Parameter Recommended Action Rationale
Reaction Temperature Lowering the reaction temperature (e.g., to 0 °C or below) can enhance the kinetic control of the reaction, often favoring the formation of a single isomer.Higher temperatures can provide enough energy to overcome the activation barriers for the formation of thermodynamically stable but undesired isomers.
Lewis Acid Catalyst Screen different Lewis acids (e.g., FeCl₃, AlCl₃, ZrCl₄) and optimize the stoichiometry.[13] Use of milder or bulkier Lewis acids may improve selectivity.The nature and concentration of the Lewis acid affect the electrophilicity of the bromine species, which in turn can influence the regioselectivity of the attack on the aromatic ring.[14][15][16]
Brominating Agent While Br₂ is common, consider alternative brominating agents like N-Bromosuccinimide (NBS) in the presence of an acid catalyst.[17] Bulkier brominating agents may favor substitution at less sterically hindered positions.The steric bulk of the electrophile can play a significant role in directing the substitution, especially when ortho positions are electronically favored but sterically hindered.
Solvent The choice of solvent can influence the reaction pathway. Less polar solvents may sometimes offer better selectivity.Solvent polarity can affect the stability of the charged intermediates (Wheland intermediate) and the transition states leading to different isomers.
Issue 2: Over-bromination - Presence of Tri- or Tetra-brominated Byproducts

Symptoms:

  • GC-MS analysis reveals peaks with higher mass-to-charge ratios than the dibrominated product.

  • The overall yield of the desired product is low, even at high conversion of the starting material.

Causality:

The product, this compound, still possesses two activatable positions on the aromatic ring. If the reaction conditions are too harsh or if there is an excess of the brominating agent, the product can undergo further electrophilic substitution to form polybrominated species.

Workflow for Preventing Over-bromination:

Caption: Workflow for preventing over-bromination.

Detailed Mitigation Strategies:

Parameter Recommended Action Rationale
Stoichiometry Carefully control the stoichiometry of the brominating agent. Use no more than two equivalents of bromine per equivalent of 1,2-difluorobenzene. A slight excess of the starting material can sometimes be beneficial.Limiting the amount of the electrophile is the most direct way to prevent further reaction with the product.
Reaction Time Monitor the reaction progress closely using techniques like TLC or GC-MS. Quench the reaction as soon as the desired product is formed in optimal yield.Prolonged reaction times, even with correct stoichiometry, can lead to the formation of over-brominated products as the desired product accumulates and competes with the remaining starting material for the brominating agent.
Temperature Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.Higher temperatures increase the overall reactivity of the system, making the less activated product more susceptible to further bromination.
Order of Addition Consider the slow, dropwise addition of the brominating agent to the solution of the substrate and catalyst.This maintains a low concentration of the brominating agent in the reaction mixture, reducing the likelihood of multiple brominations on the same molecule.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a stirred solution of 1,2-difluorobenzene (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of iron(III) bromide (FeBr₃, ~0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of elemental bromine (Br₂, 2.0-2.1 equivalents) in the same solvent dropwise over a period of 30-60 minutes, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction to stir at 0 °C to room temperature while monitoring its progress by GC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.[18]

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Protocol 2: Analytical Characterization
  • GC-MS Analysis:

    • Objective: To identify and quantify the desired product and any isomeric or over-brominated impurities.[19][20][21][22]

    • Methodology: Prepare a dilute solution of the crude product in a volatile solvent (e.g., dichloromethane). Inject into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that effectively separates the different dibromodifluorobenzene isomers. The mass spectrometer will confirm the molecular weight of the components.

  • ¹H NMR Spectroscopy:

    • Objective: To confirm the structure of the desired product and identify isomeric impurities.[10][12][23][24]

    • Methodology: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). For pure this compound, the ¹H NMR spectrum will show a simple signal for the two equivalent aromatic protons, likely a triplet due to coupling with the two fluorine atoms. Isomeric impurities will present different chemical shifts and coupling patterns, allowing for their identification.[25]

Reaction Pathway Visualization

Synthesis_and_Side_Reactions Monobromo_Intermediates Monobrominated Intermediates Desired_Product This compound Monobromo_Intermediates->Desired_Product + Br₂ / FeBr₃ (Desired Pathway) Isomeric_Byproducts Isomeric Dibromides Monobromo_Intermediates->Isomeric_Byproducts + Br₂ / FeBr₃ (Side Reaction) Overbromination Tri/Tetrabrominated Products Desired_Product->Overbromination + Excess Br₂ (Side Reaction)

Caption: Reaction pathway for the synthesis of this compound and major side reactions.

References

Technical Support Center: Purification of 1,2-Dibromo-4,5-difluorobenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,2-dibromo-4,5-difluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of recrystallizing this specific halogenated aromatic compound. Our focus is on not just the "how," but the critical "why" behind each step, ensuring a robust and reproducible purification process.

Understanding this compound

This compound is a versatile halogenated aromatic compound used as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its purity is paramount for the success of subsequent synthetic steps. Recrystallization is a powerful technique for its purification, leveraging differences in solubility between the compound and its impurities.[2][3]

Key Physical Properties:

PropertyValueSource
Appearance White crystalline solid[4][5]
Melting Point 32-35 °C[1][6]
Molecular Weight 271.88 g/mol [4][6]
CAS Number 64695-78-9[4][6]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Solvent Selection & Initial Dissolution

Question: I'm unsure which solvent to use for recrystallization. Where do I start?

Answer: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[7] A general rule of thumb is "like dissolves like."[8] Given the halogenated aromatic nature of your compound, start by testing small quantities with solvents of varying polarities. Good candidates to screen include:

  • Non-polar: Hexane, Heptane, Cyclohexane

  • Moderately Polar: Toluene, Dichloromethane

  • Polar Protic: Ethanol, Methanol, Isopropanol

  • Polar Aprotic: Acetone, Ethyl Acetate

A systematic approach is to test the solubility of a small amount of your crude material in a test tube with each solvent, first at room temperature and then upon gentle heating.[7][8]

Question: My compound dissolves in the solvent at room temperature. What does this mean?

Answer: If your compound readily dissolves at room temperature, that solvent is unsuitable for single-solvent recrystallization.[8] You will not be able to recover your product upon cooling as it will remain in solution.[9] In this scenario, you have two primary options:

  • Select a less polar solvent: Try a solvent in which your compound is less soluble.

  • Consider a mixed-solvent system: Use the current solvent (in which the compound is very soluble) as the "good" solvent and introduce a "bad" or "anti-solvent" (in which the compound is poorly soluble) to induce crystallization.[10][11][12] A common example is dissolving the compound in a minimal amount of hot ethanol ("good" solvent) and then adding water ("bad" solvent) dropwise until the solution becomes turbid.[10]

Question: I've added a lot of hot solvent, but some solid material remains undissolved. What should I do?

Answer: This could be due to one of two reasons:

  • Insoluble Impurities: The undissolved solid may be an impurity that is insoluble in the chosen hot solvent.[2] In this case, you should perform a hot filtration to remove the impurity before allowing the solution to cool.[13][14]

  • Insufficient Solvent: You may not have reached the saturation point yet. Continue adding small portions of the hot solvent until no more of the desired compound dissolves. Be cautious not to add a large excess of solvent, as this will reduce your final yield.[9]

Crystallization & "Oiling Out"

Question: My compound is "oiling out" instead of forming crystals. Why is this happening and how can I fix it?

Answer: "Oiling out" is the separation of the dissolved compound as a liquid phase rather than a solid crystalline phase.[15] This is a common problem, especially with low-melting-point solids like this compound (m.p. 32-35 °C).[1][6][16][17] The primary causes are:

  • High Solute Concentration/Rapid Cooling: The solution becomes supersaturated too quickly, and at a temperature above the compound's melting point.[15][17]

  • Inappropriate Solvent: The boiling point of your solvent might be significantly higher than the melting point of your compound.[11][17]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, promoting oiling out.[17]

Solutions to Oiling Out:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation point and then allow it to cool more slowly.[18][19]

  • Lower the Cooling Temperature: Ensure the solution is cooled well below the compound's melting point before crystallization begins.

  • Change Solvents: Select a solvent with a lower boiling point.

  • Use a Mixed-Solvent System: This can often help to lower the temperature at which the compound comes out of solution.

Question: The solution has cooled, but no crystals have formed. What should I do?

Answer: A failure to crystallize upon cooling is usually due to either using too much solvent or the solution being supersaturated.[9][19] Here are some techniques to induce crystallization:

  • Scratch the Inner Surface: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid.[19][20] This creates microscopic scratches that can act as nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small crystal of pure this compound, adding it to the cooled solution can initiate crystallization.[19][20][21]

  • Cool Further: Place the flask in an ice-water bath to further decrease the solubility of your compound.[2][19]

  • Reduce the Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off some of the solvent and then attempt to cool it again.[18][19]

Crystal Collection, Washing, and Drying

Question: What is the best way to collect my crystals?

Answer: Vacuum filtration using a Büchner funnel is the most efficient method for collecting the crystals.[22][23] This technique rapidly separates the solid crystals from the liquid (mother liquor), which contains the soluble impurities.[22]

Question: How should I wash the collected crystals?

Answer: Washing the crystals is crucial to remove any residual mother liquor adhering to their surface.[2][24]

  • Use Ice-Cold Solvent: Always use a small amount of the ice-cold recrystallization solvent for washing.[2][9][24] Using room temperature or warm solvent will redissolve some of your product, leading to a lower yield.[9]

  • Washing Technique: After collecting the crystals in the Büchner funnel, turn off the vacuum, add a small amount of the cold solvent to just cover the crystals, and gently stir. Reapply the vacuum to pull the wash solvent through.[24]

Question: My final product is still wet. How can I effectively dry the crystals?

Answer: Thoroughly drying the crystals is essential for obtaining an accurate yield and a sharp melting point.

  • Air Drying: Pulling air through the crystals on the Büchner funnel for several minutes will remove a significant amount of the solvent.[2]

  • Vacuum Oven: For faster and more complete drying, use a vacuum oven at a gentle temperature (e.g., slightly above room temperature).[25]

  • Vacuum Desiccator: Placing the sample in a desiccator under vacuum with a desiccant will also effectively remove residual solvent.[23][26][27]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent with a significant temperature-dependent solubility for this compound is identified (e.g., ethanol or hexane).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with gentle swirling. Continue adding small portions of the hot solvent until the solid just dissolves.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[14]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[13] Slow cooling promotes the formation of larger, purer crystals.[7] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[2]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[22]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[2][24]

  • Drying: Dry the crystals under vacuum to obtain the purified product.[26][28]

Protocol 2: Mixed-Solvent Recrystallization

This protocol is used when the compound is too soluble in one solvent and poorly soluble in another. A common pair for halogenated aromatics could be Ethanol/Water or Dichloromethane/Hexane.

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (the one in which it is highly soluble).[10][13]

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (anti-solvent) dropwise until you observe persistent cloudiness (turbidity).[10]

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again. The solution is now saturated.[10]

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.[23]

  • Collection, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol, using an ice-cold mixture of the two solvents for washing.[23]

Visualization of Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting common issues during the recrystallization of this compound.

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? collect Collect, Wash, and Dry Crystals crystals_form->collect Yes no_crystals Induce Crystallization: - Scratch Flask - Add Seed Crystal - Cool in Ice Bath crystals_form->no_crystals No end Pure Product collect->end oiling_out->crystals_form No reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool change_solvent Consider Different Solvent/Mixed-Solvent System reheat_add_solvent->change_solvent no_crystals->crystals_form reduce_volume Reduce Solvent Volume and Re-cool no_crystals->reduce_volume reduce_volume->cool

References

Technical Support Center: Scaling Up Reactions with 1,2-Dibromo-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-dibromo-4,5-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals who are transitioning reactions involving this versatile building block from the laboratory bench to a larger scale. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your scale-up process is safe, efficient, and successful.

Introduction

This compound is a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique structure, featuring two bromine atoms suitable for cross-coupling or metallation and two fluorine atoms that activate the ring for nucleophilic aromatic substitution (SNAr), makes it a "versatile linchpin" for creating diverse molecular architectures.[2][3] However, the very reactivity that makes this compound so valuable also presents specific challenges during scale-up. This guide provides practical, field-proven insights to navigate these complexities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, reactivity, and scale-up of reactions involving this compound.

Q1: What are the primary safety concerns when handling bulk quantities of this compound?

A1: Beyond standard laboratory precautions, there are two key points to consider for bulk handling. First, its melting point is approximately 33-35°C, meaning it can exist as either a solid or a low-melting liquid depending on ambient temperatures, which can affect how it's stored and transferred. Second, upon thermal decomposition, it can release highly toxic and corrosive gases, including hydrogen bromide and hydrogen fluoride.[4] Therefore, all large-scale operations should be conducted in well-ventilated areas, and appropriate personal protective equipment (PPE), including acid-gas respirators, should be readily available.

Q2: I am planning a large-scale Suzuki-Miyaura coupling. What are the major thermal risks I should be aware of?

A2: Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura reaction, are often exothermic and can pose a significant thermal runaway hazard upon scale-up.[5] Studies have shown that the heat of reaction can be substantial, with the potential for the Maximum Temperature of the Synthesis Reaction (MTSR) to exceed the boiling point of common solvents like DMF, dioxane, or DMSO.[4][6] This is particularly hazardous as some solvents, like DMSO, can decompose violently at elevated temperatures, a reaction that can be catalyzed by residual reagents or products.[6] A thorough thermal hazard assessment using techniques like reaction calorimetry is strongly recommended before any large-scale campaign.

Q3: How can I control regioselectivity when I only want to substitute one of the bromine atoms?

A3: Achieving selective mono-substitution on a symmetrical molecule like this compound is a common challenge. While the two bromine atoms are electronically equivalent, controlling the reaction to prevent di-substitution on a large scale requires careful management of stoichiometry and reaction conditions. Key strategies include:

  • Stoichiometry: Using a slight deficiency of the coupling partner (e.g., 0.95 equivalents of boronic acid in a Suzuki coupling).

  • Slow Addition: Adding the limiting reagent slowly to maintain its low concentration in the reaction mixture. This is often more critical at scale due to less efficient mixing compared to lab flasks.

  • Lower Temperatures: Running the reaction at the lowest feasible temperature to slow down the reaction rate and favor mono-substitution.

  • Catalyst/Ligand Choice: The choice of ligand in palladium-catalyzed reactions can influence selectivity.[7][8][9] Bulky ligands can sometimes favor mono-arylation.

Q4: My large-scale lithiation reaction is giving a lower yield and more byproducts than the lab-scale experiment. What is the likely cause?

A4: Lithiation reactions using reagents like n-butyllithium are extremely fast and highly exothermic. On a larger scale, inefficient heat transfer and mixing can lead to localized "hot spots." These hot spots can cause decomposition of the starting material, the organolithium reagent, or the lithiated intermediate, resulting in lower yields and increased byproduct formation. A patent for the continuous industrial synthesis of related difluorobenzene derivatives highlights the necessity of strict temperature control (e.g., -55°C to -45°C) and defined residence times to manage these exothermic events safely and efficiently.[10]

Part 2: Troubleshooting Guide

This guide provides a structured approach to solving specific problems encountered during the scale-up of reactions with this compound.

Issue 1: Poor Yield and/or Incomplete Conversion in Suzuki-Miyaura Coupling
Probable Cause Recommended Solution & Rationale
Catalyst Deactivation Solution: Ensure strict exclusion of oxygen from the reaction. Use degassed solvents and purge the reactor with an inert gas (Argon or Nitrogen) before adding the palladium catalyst. Rationale: Pd(0) catalysts are sensitive to oxidation, which renders them inactive. This is more critical at scale due to longer reaction times and larger reactor volumes.
Inefficient Mass Transfer Solution: Increase agitation speed. Evaluate the reactor and impeller design to ensure adequate mixing for a solid-liquid-gas system. Rationale: In a multiphasic Suzuki reaction (e.g., with a solid base like K₂CO₃), poor mixing can limit the interaction between reagents, slowing the reaction rate and leading to incomplete conversion.
Base Incompatibility or Insufficient Strength Solution: Consider using a soluble base like K₃PO₄ or an aqueous solution of a base if the reaction tolerates water. Rationale: The choice of base is critical for the transmetalation step. If a solid base is used, its particle size and solubility can significantly impact the reaction rate at scale.
Issue 2: Uncontrolled Exotherm During Grignard Reagent Formation
Probable Cause Recommended Solution & Rationale
Simultaneous Initiation of Reaction Solution: Use a "heel" of activated magnesium and solvent, and add the solution of this compound slowly and controllably. Rationale: Adding all the aryl bromide at once can lead to a dangerous induction period followed by a violent, uncontrolled exotherm. Slow addition allows the cooling system to manage the heat generated.
Impure or Unactivated Magnesium Solution: Use high-purity magnesium turnings. Activate the magnesium before starting the addition of the aryl bromide using methods like adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Rationale: A passive oxide layer on the magnesium can prevent the reaction from starting. Once initiated, the reaction on the now-exposed magnesium surface can be very rapid.
Inadequate Cooling Capacity Solution: Ensure the reactor's cooling system is sufficient for the heat of reaction. Perform a reaction calorimetry study to determine the heat flow and required cooling duty. Rationale: The heat generated by the reaction must be removed faster than it is produced to prevent a thermal runaway.
Issue 3: Difficulty in Product Purification and Isolation at Scale
Probable Cause Recommended Solution & Rationale
Reliance on Column Chromatography Solution: Develop a purification strategy based on crystallization or distillation. Rationale: Column chromatography is generally not economically viable for large-scale production. Crystallization is often the preferred method for purifying solid products.
Persistent Palladium Contamination Solution: Use palladium scavengers (e.g., silica-based thiols, activated carbon) to remove residual palladium from the product solution before crystallization. Rationale: Many applications, especially in pharmaceuticals, have very low limits for residual heavy metals.
Emulsion Formation During Work-up Solution: Use a different solvent system for extraction or add brine to help break the emulsion. Rationale: The presence of polar aprotic solvents (like DMF) and inorganic salts can lead to stable emulsions during aqueous work-up, complicating phase separation. Patents for related processes often describe specific extraction protocols using aliphatic hydrocarbons to isolate fluorinated aromatics from polar solvents.[11][12]

Part 3: Experimental Protocols & Data

Protocol: Kilogram-Scale Suzuki-Miyaura Mono-Arylation

This protocol is a representative example for the selective mono-arylation of this compound and should be optimized for specific substrates and equipment.

  • Reactor Preparation: A 100 L glass-lined reactor is rendered inert by purging with nitrogen for at least 2 hours.

  • Charging Reagents: Charge the reactor with this compound (10.0 kg, 36.8 mol), the arylboronic acid (0.95 eq), and a suitable solvent (e.g., Toluene/Water 4:1, 50 L). Begin vigorous agitation.

  • Base Addition: Add potassium carbonate (2.5 eq) as a powder or an aqueous solution.

  • Inerting: Sparge the mixture with nitrogen for 30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%) as a slurry in degassed solvent.

  • Reaction: Heat the mixture to 85°C. Monitor the reaction progress by HPLC. The reaction is typically complete in 8-12 hours.

  • Work-up: Cool the reactor to room temperature. Separate the aqueous layer. Wash the organic layer with water and then brine.

  • Purification: Treat the organic layer with a palladium scavenger. Filter, and then concentrate the solvent under reduced pressure. The crude product can then be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Data: Thermal Hazard Analysis of Cross-Coupling Reactions

The following table summarizes representative thermal hazard data for Suzuki-Miyaura reactions, highlighting the potential dangers during scale-up.

Reaction SystemSolventHeat of Reaction (ΔH, kJ/mol)Adiabatic Temp. Rise (ΔTad, °C)MTSR (°C)Potential HazardReference
Aryl Bromide + Vinylboron9:1 DMSO/Water-393.5141.0221.0Exceeds solvent boiling point; risk of DMSO decomposition.[4]
Aryl Bromide + Vinylboron9:1 Dioxane/Water-372.8131.5211.5Exceeds solvent boiling point (101°C).[4]
Aryl Bromide + VinylboronAnhydrous DMF-377.9180.6260.6Exceeds solvent boiling point (153°C).[4]

MTSR (Maximum Temperature of the Synthesis Reaction) = Reaction Temperature + ΔTad

Part 4: Visualizations

Troubleshooting Workflow for Low Yield in Scale-Up

This diagram outlines a logical process for diagnosing the cause of low yield when scaling up a reaction.

TroubleshootingWorkflow Start Low Yield at Scale Check_Conversion Check In-Process Conversion (HPLC/GC) Start->Check_Conversion Conversion_Low Conversion is Low Check_Conversion->Conversion_Low Incomplete? Conversion_OK Conversion is High Check_Conversion->Conversion_OK Complete? Catalyst Catalyst Deactivation? Conversion_Low->Catalyst Mixing Mass Transfer / Mixing Issue? Conversion_Low->Mixing Temp Reaction Temp Too Low? Conversion_Low->Temp Workup_Loss Product Loss During Work-up? Conversion_OK->Workup_Loss Purification_Loss Product Loss During Purification? Conversion_OK->Purification_Loss Catalyst_Sol Solution: Degas Solvents, Improve Inerting Catalyst->Catalyst_Sol Mixing_Sol Solution: Increase Agitation, Evaluate Reactor Design Mixing->Mixing_Sol Temp_Sol Solution: Increase Temperature, Verify Heat Transfer Temp->Temp_Sol Workup_Sol Solution: Optimize Extraction, Check for Emulsions Workup_Loss->Workup_Sol Purification_Sol Solution: Optimize Crystallization (Solvent, Temp, Seeding) Purification_Loss->Purification_Sol

Caption: A logical workflow for troubleshooting low product yield during reaction scale-up.

Reaction Pathways and Potential Side Reactions

This diagram illustrates the desired reaction pathways for this compound and highlights potential side reactions.

ReactionPathways cluster_0 Desired Transformations cluster_1 Potential Side Reactions Start This compound Mono_Sub Mono-Substituted Product Start->Mono_Sub Reaction 1 (e.g., Suzuki) Hydrodehalogenation Hydrodehalogenation (Loss of Br) Start->Hydrodehalogenation Homocoupling Homocoupling (Biaryl Formation) Start->Homocoupling Di_Sub Di-Substituted Product Mono_Sub->Di_Sub Reaction 2 Mono_Sub->Hydrodehalogenation Decomposition Thermal Decomposition

Caption: Key reaction pathways and common side reactions for this compound.

References

Technical Support Center: Navigating the Chemistry of 1,2-Dibromo-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-Dibromo-4,5-difluorobenzene. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of utilizing this versatile, yet challenging, fluorinated building block. The presence of two adjacent bromine atoms, activated by the electron-withdrawing fluorine substituents, makes this compound highly valuable for sequential and diverse functionalization. However, this reactivity also presents a significant challenge: the propensity for undesired debromination.

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you minimize side reactions and achieve your desired synthetic outcomes.

Troubleshooting Guide: Preventing Debromination in Key Transformations

Undesired debromination, or hydrodebromination, is a common side reaction that can significantly lower the yield of your desired product and complicate purification. This guide addresses specific issues you might encounter during common cross-coupling and metalation reactions.

Scenario 1: Significant Debromination in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing a significant amount of the mono-bromo-difluorobenzene byproduct. How can I suppress this debromination?

Answer: Hydrodebromination in Suzuki-Miyaura coupling is a known issue, particularly with electron-deficient aryl halides. The mechanism often involves the formation of a palladium-hydride species which can then participate in a competing reductive cycle. Here are several strategies to mitigate this:

  • Choice of Base and Solvent: The combination of a strong base with a protic solvent (like alcohols or water) can be a source of hydride, promoting debromination.

    • Recommendation: Switch to a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. Use anhydrous, aprotic solvents like toluene, dioxane, or THF. If a co-solvent is necessary for solubility, minimize the amount of any protic component.

  • Palladium Catalyst and Ligand System: The ligand sphere around the palladium center plays a crucial role in dictating the relative rates of the desired cross-coupling and the undesired debromination.

    • Recommendation: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can accelerate the rate of reductive elimination to form the C-C bond, outcompeting the debromination pathway.

  • Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the likelihood of side reactions.

    • Recommendation: Attempt the reaction at a lower temperature (e.g., room temperature to 80 °C). Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor debromination.

  • Boronic Acid Quality: Impurities in the boronic acid or its ester can contribute to side reactions.

    • Recommendation: Use high-purity boronic acids or their corresponding pinacol esters.

Optimized Suzuki-Miyaura Protocol to Minimize Debromination:

  • Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and anhydrous K₃PO₄ (3.0 equiv.).

  • Catalyst and Ligand: In a separate glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via cannula.

  • Reaction: Stir the mixture at 80 °C and monitor the reaction progress.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Scenario 2: Uncontrolled Double Coupling and Debromination in Sonogashira Reactions

Question: I am trying to perform a selective mono-alkynylation of this compound, but I am getting a mixture of the starting material, the desired mono-coupled product, the di-coupled product, and the debrominated starting material. How can I improve the selectivity?

Answer: The two bromine atoms in this compound have different reactivities due to the electronic influence of the fluorine atoms. This can be exploited to achieve selective mono-functionalization in Sonogashira coupling.

  • Exploiting Reactivity Differences: The C-Br bond ortho to a fluorine atom is generally more activated towards oxidative addition than the C-Br bond meta to a fluorine. However, steric hindrance can also play a role. Careful control of reaction conditions is key to selective mono-coupling.

  • Catalyst System: The choice of palladium catalyst and the presence or absence of a copper co-catalyst can significantly impact selectivity.

    • Recommendation: For selective mono-alkynylation, a copper-free Sonogashira protocol is often preferred as it can minimize side reactions like Glaser coupling of the alkyne. Using a less reactive palladium catalyst or a catalyst with a bulky ligand can also favor mono-coupling.

  • Stoichiometry and Reaction Time: Precise control over the stoichiometry of the alkyne is crucial.

    • Recommendation: Use a slight excess of this compound (e.g., 1.2-1.5 equivalents) relative to the terminal alkyne (1.0 equivalent). Monitor the reaction carefully and stop it once the alkyne is consumed to prevent the formation of the di-substituted product.

  • Temperature: Lowering the reaction temperature can enhance selectivity.

    • Recommendation: Start the reaction at room temperature and only gently heat if the reaction is sluggish.

Protocol for Selective Mono-Sonogashira Coupling:

  • Vessel and Reagents: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.2 equiv.).

  • Catalyst and Base: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and a suitable base (e.g., anhydrous Et₃N or DIPA) as the solvent.

  • Alkyne Addition: Slowly add the terminal alkyne (1.0 equiv.) via syringe pump over several hours to maintain a low concentration of the alkyne.

  • Reaction: Stir the mixture at room temperature and monitor by TLC or GC-MS.

  • Work-up: Once the alkyne is consumed, quench the reaction, remove the solvent, and purify the mono-alkynylated product by column chromatography.

Scenario 3: Debromination during Lithiation or Grignard Formation

Question: I am attempting to form a mono-lithiated species or a Grignard reagent from this compound, but I am observing significant debromination and the formation of complex mixtures.

Answer: The formation of organometallic reagents from dihaloarenes is often challenging due to competing reactions like halogen-metal exchange at both positions, elimination, and debromination upon workup.

  • Halogen-Metal Exchange vs. Deprotonation: The acidity of the ring protons is increased by the fluorine atoms, making competitive deprotonation a possibility with strong organolithium bases.

    • Recommendation: Use a bulky lithium amide base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) to favor deprotonation at a specific site if desired, or a more traditional organolithium like n-BuLi for halogen-metal exchange. The choice of base will dictate the regioselectivity.

  • Temperature Control: These reactions are highly exothermic and temperature-sensitive.

    • Recommendation: Maintain a very low temperature (typically -78 °C) throughout the addition of the organometallic reagent. Use a cryostat or a dry ice/acetone bath for consistent temperature control.

  • Grignard Formation: The formation of a di-Grignard reagent from a vicinal dibromide can be prone to elimination to form a benzyne-like intermediate.

    • Recommendation: Use highly activated magnesium (Rieke magnesium) and add the dibromide slowly to a suspension of the magnesium at low temperature to favor the formation of the Grignard reagent over elimination.

Low-Temperature Lithiation Protocol:

  • Setup: In a flame-dried, three-necked flask equipped with a thermometer, a dropping funnel, and an inert gas inlet, dissolve this compound (1.0 equiv.) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C.

  • Reagent Addition: Slowly add n-BuLi (1.0 equiv.) dropwise, maintaining the internal temperature below -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for the desired time (typically 30-60 minutes).

  • Quenching: Quench the reaction at low temperature with the desired electrophile.

  • Work-up: Allow the reaction to warm to room temperature before performing an aqueous work-up.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of debromination in palladium-catalyzed cross-coupling reactions?

A1: The primary cause is often the formation of a palladium-hydride (Pd-H) species. This can arise from several sources, including β-hydride elimination from certain ligands or substrates, reactions with protic solvents or impurities, or the decomposition of the base. The Pd-H species can then reductively eliminate with the aryl halide to produce the debrominated arene.

Q2: How do the fluorine atoms in this compound influence its reactivity?

A2: The two electron-withdrawing fluorine atoms have a significant impact:

  • Increased Electrophilicity: They make the aromatic ring more electron-deficient, which generally accelerates the rate of oxidative addition to the Pd(0) catalyst.

  • Altered Regioselectivity: The electronic effects of the fluorine atoms can differentiate the reactivity of the two C-Br bonds, allowing for selective mono-functionalization under carefully controlled conditions.

  • Increased Acidity of Ring Protons: This can lead to competitive deprotonation when using strong bases, especially in lithiation reactions.

Q3: Can I achieve selective mono-functionalization of this compound?

A3: Yes, selective mono-functionalization is achievable. The key is to exploit the subtle differences in the electronic and steric environment of the two bromine atoms. This typically involves using a slight excess of the dibromo starting material, carefully controlling the reaction temperature, and choosing the appropriate catalyst and ligand system.

Q4: For a Buchwald-Hartwig amination, what are the key considerations to avoid debromination?

A4: Similar to Suzuki coupling, the choice of base, ligand, and solvent is critical. Use a non-nucleophilic, sterically hindered base like LiHMDS or K₂CO₃. Employ bulky, electron-rich ligands that promote rapid C-N reductive elimination. Anhydrous, aprotic solvents are highly recommended. A known side reaction in Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide, which can compete with the desired C-N bond formation.

Data Summary and Visualizations

Table 1: Influence of Reaction Parameters on Debromination
ParameterCondition Favoring DebrominationRecommended Condition to Minimize Debromination
Base Strong, nucleophilic bases (e.g., NaOEt in EtOH)Weaker, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃)
Solvent Protic solvents (e.g., alcohols, water)Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF)
Temperature High temperatures (>100 °C)Lower temperatures (RT to 80 °C)
Ligand Less bulky, electron-poor ligandsBulky, electron-rich ligands (e.g., SPhos, XPhos)
Reaction Time Prolonged reaction timesMonitor closely and quench upon completion

Diagrams

G cluster_0 Troubleshooting Debromination in Suzuki Coupling High Debromination High Debromination Check Base/Solvent Check Base/Solvent High Debromination->Check Base/Solvent Check Catalyst/Ligand Check Catalyst/Ligand High Debromination->Check Catalyst/Ligand Check Temp/Time Check Temp/Time High Debromination->Check Temp/Time Use Weaker Base & Aprotic Solvent Use Weaker Base & Aprotic Solvent Check Base/Solvent->Use Weaker Base & Aprotic Solvent Use Bulky, e--rich Ligand Use Bulky, e--rich Ligand Check Catalyst/Ligand->Use Bulky, e--rich Ligand Lower Temp & Monitor Lower Temp & Monitor Check Temp/Time->Lower Temp & Monitor

Caption: Troubleshooting workflow for debromination in Suzuki coupling.

G Start This compound Reaction Reaction Type? Start->Reaction Suzuki Suzuki Coupling Reaction->Suzuki Arylboronic Acid Sonogashira Sonogashira Coupling Reaction->Sonogashira Terminal Alkyne Lithiation Lithiation Reaction->Lithiation Organolithium Desired_Product Desired Product Suzuki->Desired_Product Optimized Conditions Debrominated_Product Debrominated Byproduct Suzuki->Debrominated_Product Suboptimal Conditions Sonogashira->Desired_Product Optimized Conditions Sonogashira->Debrominated_Product Suboptimal Conditions Lithiation->Desired_Product Optimized Conditions Lithiation->Debrominated_Product Suboptimal Conditions

Caption: Reaction pathways showing desired product vs. debromination.

Technical Support Center: Solvent Effects on the Reactivity of 1,2-Dibromo-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-dibromo-4,5-difluorobenzene. This versatile building block is a cornerstone in the synthesis of complex fluorinated molecules, from pharmaceuticals to advanced materials.[1][2][3][4] Its unique electronic and structural properties, however, mean that its reactivity is profoundly influenced by the reaction environment, particularly the solvent.

This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection in key transformations involving this substrate. It moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction outcomes.

Section 1: The Pivotal Role of the Solvent: Core Principles

The choice of solvent is not merely about dissolving reagents; it is an active parameter that can dictate reaction pathways, rates, and yields. For this compound, the solvent's properties directly influence the stability of intermediates, the reactivity of nucleophiles, and the efficacy of catalysts.

FAQ: Why is solvent selection so critical for this specific substrate?

Answer: The reactivity of this compound is dominated by its two key features: the electron-deficient aromatic ring (due to the fluorine atoms) and the two bromine atoms, which can participate in different types of reactions.

  • Polarity and Intermediate Stabilization: Many reactions proceed through charged intermediates or transition states. Polar solvents are crucial for stabilizing these species, thereby lowering the activation energy and accelerating the reaction.[5]

  • Protic vs. Aprotic Nature: Protic solvents (containing O-H or N-H bonds) can form hydrogen bonds. While useful in some cases, they can severely hinder reactions involving strong, anionic nucleophiles by creating a "solvent cage" around them, reducing their reactivity.[6] Polar aprotic solvents, which lack these bonds, are often preferred as they dissolve reagents without deactivating the nucleophile.[7][8]

  • Coordinating Ability: In metal-catalyzed reactions, solvents can act as ligands, coordinating to the metal center. This can be beneficial, stabilizing the catalyst, or detrimental, inhibiting substrate binding and leading to poor reactivity.[9]

Table 1: Properties of Common Solvents in Synthetic Chemistry
SolventFormulaDielectric Constant (20°C)Boiling Point (°C)ClassificationKey Considerations
Tetrahydrofuran (THF)C₄H₈O7.666Polar Aprotic, CoordinatingExcellent for organometallics; can contain peroxides.[10]
Dimethylformamide (DMF)C₃H₇NO36.7153Polar AproticHigh boiling point, good for SNAr and coupling reactions.[11]
Dimethyl Sulfoxide (DMSO)C₂H₆OS46.7189Polar AproticHighly polar, excellent for SNAr; can be difficult to remove.[7]
Acetonitrile (MeCN)C₂H₃N37.582Polar AproticModerately polar; less coordinating than DMF or DMSO.
TolueneC₇H₈2.4111Non-Polar AproticCommon in cross-coupling; often used with water in biphasic systems.[12]
1,4-DioxaneC₄H₈O₂2.2101Non-Polar Aprotic, CoordinatingOften used in Suzuki couplings; miscible with water.
Methanol (MeOH)CH₄O32.765Polar ProticCan deactivate strong nucleophiles; may participate in reactions.[5]

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing fluorine atoms make the benzene ring of this compound highly susceptible to nucleophilic attack, a key reaction for building more complex structures.[13][14] However, success is highly dependent on the correct solvent environment.

FAQ 1: My SNAr reaction with an amine nucleophile is giving a low yield. Could the solvent be the problem?

Answer: Absolutely. The most common cause of low yield in SNAr reactions is the use of an inappropriate solvent. The mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex. Polar aprotic solvents like DMSO, DMF, or acetonitrile are ideal because they effectively stabilize this charged intermediate, facilitating its formation.[15] Furthermore, they leave the anionic nucleophile "naked" and highly reactive by not solvating it through hydrogen bonds.[8] If you are using a less polar solvent (like THF or toluene) or a protic solvent (like ethanol), the reaction rate will be significantly lower.

FAQ 2: Why is my SNAr reaction so slow in methanol? I thought it was a polar solvent.

Answer: While methanol is polar, it is also a protic solvent. The hydrogen atom of the hydroxyl group forms strong hydrogen bonds with the nucleophile (e.g., an alkoxide or an amine). This creates a "solvent cage" around the nucleophile, stabilizing it and making it less available and less reactive to attack the aromatic ring.[5][6] This effect generally leads to dramatically slower reaction rates for SNAr compared to when polar aprotic solvents are used.[15][16][17]

Troubleshooting Guide: SNAr Reactions
Issue EncounteredPossible Solvent-Related CauseRecommended Action & Rationale
Low or No Conversion Use of a non-polar or polar protic solvent (e.g., Toluene, Ethanol).Switch to a high-polarity aprotic solvent like DMF or DMSO . These solvents stabilize the charged Meisenheimer complex intermediate, lowering the reaction's activation energy.[15]
Slow Reaction Rate Use of a moderately polar aprotic solvent (e.g., THF, Acetonitrile).Switch to DMSO . Its high polarity provides maximum stabilization for the transition state. Alternatively, heating the reaction in DMF is also effective.
Side Product Formation Solvent participating in the reaction or containing impurities (e.g., water in DMF).Use high-purity, anhydrous solvents. Water can hydrolyze the starting material or react as a competing nucleophile at high temperatures.

Diagram 1: Role of Solvent in SNAr Mechanism

SNAr_Mechanism SNAr Mechanism: Solvent Stabilization sub This compound mc Meisenheimer Complex (Negatively Charged) sub->mc + Nu⁻ nuc Nucleophile (Nu⁻) nuc->mc + Nu⁻ prod Substituted Product mc->prod - F⁻ solvent Polar Aprotic Solvent (e.g., DMSO, DMF) solvent->mc Stabilizes negative charge Troubleshooting_Workflow Cross-Coupling Troubleshooting Flow start Low or No Yield check_reagents Are reagents/catalyst fresh? start->check_reagents reagents_yes Yes check_reagents->reagents_yes Yes reagents_no No check_reagents->reagents_no No check_conditions Are reaction conditions optimal? check_solvent Check Solvent System check_conditions->check_solvent reagents_yes->check_conditions replace_reagents Replace with fresh stock. reagents_no->replace_reagents solvent_issue Is solvent appropriate? check_solvent->solvent_issue check_base Check Base check_temp Check Temperature check_base->check_temp solvent_yes Yes solvent_issue->solvent_yes Yes solvent_no No solvent_issue->solvent_no No solvent_yes->check_base suzuki_sol For Suzuki: Use Toluene/H₂O or Dioxane/H₂O solvent_no->suzuki_sol sonogashira_sol For Sonogashira: Use Toluene/Et₃N or neat Et₃N solvent_no->sonogashira_sol

References

Technical Support Center: Temperature Control in Reactions of 1,2-Dibromo-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-Dibromo-4,5-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for temperature control in reactions involving this versatile building block. The unique substitution pattern of this molecule, with vicinal bromine atoms and para-difluoro activation, presents both opportunities and challenges in synthetic chemistry. Precise temperature control is paramount to achieving desired outcomes and minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that influence reaction temperature?

A1: Understanding the physical properties is the first step in designing a robust reaction protocol. Key thermal-related properties are summarized below:

PropertyValueSignificance in Temperature Control
Melting Point33-35 °CThe compound is a low-melting solid, which can be handled as a liquid for easier dosing at slightly elevated temperatures. However, this also means it can easily melt and potentially decompose if local heating is not controlled.
Boiling Point~219 °CThe relatively high boiling point allows for a wide range of reaction temperatures without the need for high-pressure apparatus.
Flash Point113 °CThis is a combustible liquid. Reactions should be conducted in well-ventilated areas, away from ignition sources, especially when heating above the flash point.

Source: PubChem CID 94949[1]

Troubleshooting Guides

Section 1: Metal-Halogen Exchange Reactions (e.g., Lithiation)

Metal-halogen exchange is a powerful tool for the functionalization of this compound. However, it is highly exothermic and requires strict temperature control to avoid unwanted side reactions.

Q2: I am observing low yields in my lithiation reaction of this compound. What is the likely cause related to temperature?

A2: Low yields in lithiation reactions are frequently due to poor temperature control. The primary issues are:

  • Benzyne Formation: At elevated temperatures (typically above -78 °C), the aryllithium intermediate can undergo elimination of lithium bromide to form a highly reactive benzyne intermediate. This will then react indiscriminately with other species in the reaction mixture, leading to a complex mixture of byproducts.

  • Reaction with Solvent: Organolithium reagents can react with common ethereal solvents like THF at temperatures above -20 °C. This decomposition pathway consumes the reagent and reduces the yield of the desired product.

  • Double Lithiation: If the temperature is not kept sufficiently low, double lithiation can occur, especially if an excess of the organolithium reagent is used.

Troubleshooting Workflow for Low Yield in Lithiation:

G cluster_0 Problem: Low Yield in Lithiation cluster_1 Primary Temperature-Related Causes cluster_2 Consequences cluster_3 Solutions Low_Yield Low or No Yield of Desired Product Temp_Too_High Reaction Temperature Too High (> -78 °C) Low_Yield->Temp_Too_High Slow_Addition Addition of Organolithium Too Fast Low_Yield->Slow_Addition Benzyne Benzyne Formation Temp_Too_High->Benzyne Solvent_Decomp Solvent Decomposition Temp_Too_High->Solvent_Decomp Double_Lithiation Double Lithiation Slow_Addition->Double_Lithiation Maintain_Temp Maintain Strict -78 °C (Dry Ice/Acetone Bath) Benzyne->Maintain_Temp Solvent_Decomp->Maintain_Temp Slow_Dropwise Slow, Dropwise Addition of Organolithium Double_Lithiation->Slow_Dropwise Monitor_Internal Monitor Internal Reaction Temperature Maintain_Temp->Monitor_Internal

Caption: Troubleshooting workflow for low lithiation yields.

Experimental Protocol: Monolithiation of this compound
  • Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to ensure the internal temperature is stable before proceeding.

  • Reagent Addition: Slowly add n-butyllithium (1.05 equiv) dropwise via a syringe pump over 30-60 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

  • Quenching: Add the desired electrophile (1.2 equiv) at -78 °C and stir for an additional 1-2 hours before slowly warming to room temperature.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromine atoms of this compound are excellent handles for palladium-catalyzed cross-coupling reactions. Temperature control in these reactions is a balancing act between achieving a reasonable reaction rate and preventing catalyst decomposition and side reactions.

Q3: I am attempting a Suzuki-Miyaura coupling with this compound and getting a mixture of mono- and di-substituted products. How can I control the selectivity through temperature?

A3: This is a classic example of kinetic versus thermodynamic control. The two bromine atoms have slightly different reactivities due to the electronic effects of the fluorine substituents.

  • For Monosubstitution (Kinetic Control): Lower reaction temperatures (e.g., 60-80 °C) will favor the reaction at the more reactive C-Br bond. At lower temperatures, there is less energy to overcome the activation barrier for the second coupling, leading to the monosubstituted product as the major component.[2][3]

  • For Disubstitution (Thermodynamic Control): Higher reaction temperatures (e.g., 90-110 °C) and longer reaction times will provide the necessary energy to drive the reaction to completion, favoring the more stable, fully substituted product.[4][5]

Logical Relationship for Product Selectivity:

G cluster_0 Reaction Conditions cluster_1 Control Type cluster_2 Major Product Low_Temp Low Temperature (e.g., 60-80 °C) Kinetic Kinetic Control Low_Temp->Kinetic High_Temp High Temperature (e.g., 90-110 °C) Thermodynamic Thermodynamic Control High_Temp->Thermodynamic Mono Monosubstituted Product Kinetic->Mono Di Disubstituted Product Thermodynamic->Di

Caption: Temperature-dependent product selectivity.

Q4: My Suzuki-Miyaura reaction has stalled, and I suspect catalyst decomposition. Could temperature be the issue?

A4: Yes, palladium catalysts, particularly the active Pd(0) species, can be thermally unstable. High temperatures can lead to the formation of palladium black, an inactive form of the catalyst.

Troubleshooting Catalyst Decomposition:

SymptomPossible CauseRecommended Action
Reaction mixture turns blackPd(0) has precipitatedLower the reaction temperature. Consider using a more thermally stable ligand or a pre-catalyst that generates the active Pd(0) species more slowly.
Reaction stalls after initial conversionCatalyst has deactivatedIf the reaction is clean but incomplete, a second addition of the catalyst at a slightly lower temperature may be beneficial.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine atoms activate the aromatic ring of this compound towards nucleophilic aromatic substitution. However, the bromine atoms can also act as leaving groups under certain conditions.

Q5: I am trying to displace a fluorine atom via SNAr, but I am seeing debromination as a side reaction. How can temperature help?

A5: While the fluorine atoms are activated towards displacement, the C-Br bonds can be susceptible to reduction, especially at higher temperatures in the presence of a nucleophile that can also act as a reducing agent or if there are trace metals present.

  • To Favor SNAr of Fluorine: Generally, SNAr reactions require elevated temperatures to proceed at a reasonable rate. However, to minimize debromination, it is advisable to start at a lower temperature (e.g., 80-100 °C) and slowly increase it while monitoring the reaction progress.

  • To Minimize Debromination: Ensure your reaction is free of any potential reducing agents. If the nucleophile itself is prone to acting as a reductant, consider using a milder base or a different solvent system.

References

1,2-Dibromo-4,5-difluorobenzene stability under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for 1,2-Dibromo-4,5-difluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting assistance for experiments involving this versatile halogenated aromatic compound. Leveraging extensive experience in synthetic and medicinal chemistry, this guide explains the underlying chemical principles governing its stability and reactivity, particularly under acidic and basic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the handling and reaction of this compound in a direct question-and-answer format.

Stability Under Basic Conditions

Q1: I am observing unexpected side products or complete degradation of my this compound when using strong bases. What is happening?

A1: The degradation of this compound under basic conditions is most likely due to Nucleophilic Aromatic Substitution (SNAr) . The benzene ring of this compound is electron-deficient due to the presence of four electron-withdrawing halogen substituents (two bromine and two fluorine atoms). This electron deficiency makes the aromatic ring susceptible to attack by strong nucleophiles, such as hydroxides, alkoxides, or amines.

The fluorine and bromine atoms act as activating groups for SNAr. In such reactions, a nucleophile attacks one of the carbon atoms bearing a halogen, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] Subsequently, one of the halogen atoms is expelled as a leaving group, resulting in a substituted product. Given the substitution pattern, multiple substitution products are possible.

Troubleshooting Steps:

  • Choice of Base: If your protocol allows, consider using a weaker, non-nucleophilic base (e.g., potassium carbonate, cesium carbonate, or a bulky amine like diisopropylethylamine) to minimize competitive SNAr reactions.

  • Temperature Control: SNAr reactions are often accelerated by heat. Running your reaction at a lower temperature can significantly reduce the rate of undesired side reactions.

  • Reaction Time: Monitor your reaction closely and minimize the reaction time to reduce the formation of degradation products.

  • Inert Atmosphere: While not directly preventing SNAr, maintaining an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent other potential side reactions.

Q2: Which halogen is more likely to be displaced in a Nucleophilic Aromatic Substitution reaction on this compound?

A2: In the context of SNAr reactions, the reactivity of halogens as leaving groups is often F > Cl > Br > I.[3] This is counterintuitive compared to SN1 and SN2 reactions where iodide is the best leaving group. The reason for this trend in SNAr is that the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[4][5] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[4][5] While the C-F bond is strong, its cleavage is not the rate-limiting step.[3] Therefore, under basic conditions, it is plausible that one of the fluorine atoms could be displaced. However, the relative leaving group ability can be influenced by the solvent and the nature of the nucleophile.

Stability Under Acidic Conditions

Q3: Is this compound stable in the presence of strong acids?

A3: Generally, aryl halides, including this compound, are highly resistant to hydrolysis and degradation under acidic conditions. The carbon-halogen bonds in an aromatic ring are stronger than in alkyl halides due to the sp2 hybridization of the carbon and resonance effects.[6] Therefore, under typical acidic conditions used in many organic reactions (e.g., catalytic amounts of p-toluenesulfonic acid, or reactions in acetic acid), the compound is expected to be stable.

However, under very harsh acidic conditions (e.g., concentrated sulfuric acid at high temperatures), the possibility of electrophilic aromatic substitution or other degradation pathways cannot be entirely ruled out, though it is less likely than nucleophilic substitution under basic conditions.

Troubleshooting Steps:

  • Monitor for Discoloration: Any significant color change upon addition of a strong acid could indicate a reaction.

  • Analytical Monitoring: If stability is a concern, it is advisable to monitor the reaction mixture over time using techniques like GC-MS or HPLC to check for the appearance of any degradation products.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound under Basic Conditions

This protocol provides a framework for evaluating the stability of the title compound in the presence of a strong base.

Objective: To determine the rate of degradation and identify potential degradation products of this compound when exposed to sodium hydroxide.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Dioxane or Tetrahydrofuran (THF) (HPLC grade)

  • Water (deionized)

  • Internal standard (e.g., decane)

  • Reaction vials with septa

  • GC-MS system

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in dioxane.

    • Prepare a 1 M aqueous solution of NaOH.

    • Prepare a stock solution of the internal standard in dioxane.

  • Reaction Setup:

    • In a series of reaction vials, add a known amount of the this compound stock solution and the internal standard stock solution.

    • Initiate the reaction by adding the NaOH solution to achieve a final concentration of 0.1 M.

    • Set up parallel reactions at different temperatures (e.g., room temperature, 50 °C, and 80 °C).

  • Time-Point Analysis:

    • At specific time points (e.g., 0, 1, 2, 4, 8, and 24 hours), quench the reaction in one of the vials by neutralizing the base with a dilute acid (e.g., 0.1 M HCl).

    • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and prepare a sample for GC-MS analysis.

  • Data Analysis:

    • Analyze the samples by GC-MS to quantify the remaining this compound relative to the internal standard.[7]

    • Identify any new peaks in the chromatogram and analyze their mass spectra to propose the structures of potential degradation products.[8]

Expected Results: A decrease in the concentration of the starting material over time, with a faster rate of degradation at higher temperatures. The primary degradation products are likely to be monosubstituted derivatives where one of the halogens has been replaced by a hydroxyl group.

Visualizing Reaction Pathways

Diagram 1: Postulated Nucleophilic Aromatic Substitution (SNAr) Pathway

SNAr_Pathway sub This compound mc Meisenheimer Complex (Resonance Stabilized Anion) sub->mc Nucleophilic Attack (Rate-Determining Step) nu Nucleophile (e.g., OH⁻) prod Substituted Product (e.g., Bromodifluorophenol) mc->prod Elimination lg Leaving Group (X⁻) mc->lg

References

Technical Support Center: Synthesis and Handling of Air-Sensitive Intermediates from 1,2-Dibromo-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dibromo-4,5-difluorobenzene. This guide is designed to provide expert insights and practical troubleshooting advice for navigating the complexities of its air-sensitive intermediates. The following question-and-answer format addresses common challenges and explains the fundamental principles behind successful experimental outcomes.

Section 1: Understanding the Core Reactivity

FAQ 1: What are the primary air-sensitive intermediates generated from this compound, and why are they important?

This compound is a versatile precursor for generating two principal classes of highly reactive, air-sensitive intermediates:

  • 3,4-Difluorobenzyne: This is a neutral, highly strained aryne intermediate.[1] It is generated via an elimination reaction and is a powerful dienophile and electrophile, enabling rapid construction of complex, fluorinated polycyclic aromatic systems through cycloaddition reactions.[1]

  • Organometallic Reagents: These are formed by replacing one or both bromine atoms with a metal, typically lithium or magnesium.

    • Organolithium Species (e.g., 2-bromo-4,5-difluorophenyllithium): Generated via lithium-halogen exchange, these are potent nucleophiles and strong bases used to form new carbon-carbon or carbon-heteroatom bonds.[2][3]

    • Grignard Reagents (e.g., 2-bromo-4,5-difluorophenylmagnesium bromide): Formed by reacting with magnesium metal, these serve as powerful nucleophiles in reactions with carbonyls and other electrophiles.[4][5]

These intermediates are critical in medicinal chemistry and materials science because the fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity in target molecules.[6][7]

FAQ 2: Why are these intermediates classified as "air-sensitive"?

"Air-sensitive" refers to compounds that react readily with components of the atmosphere, primarily oxygen (O₂) and water (H₂O).[8][9]

  • Organometallic Reagents (Organolithiums and Grignards): The carbon-metal bond is highly polarized, creating a strongly nucleophilic and basic carbon center.

    • Reaction with Water: They are powerful bases that will rapidly and irreversibly deprotonate water, a common protic source, to form the corresponding (and often unreactive) difluorobromobenzene and the metal hydroxide (e.g., LiOH or Mg(OH)Br).[5][10] This quenches the reagent and halts the desired reaction.

    • Reaction with Oxygen: They react with O₂ in complex radical pathways to form hydroperoxides and other oxygenated byproducts, which not only consume the reagent but can also introduce hazardous and difficult-to-remove impurities.[11][12] Organolithium reagents, particularly alkyllithiums like tert-butyllithium, are often pyrophoric, meaning they can spontaneously ignite upon contact with air.[13][14][15]

  • 3,4-Difluorobenzyne: Due to extreme ring strain in its "triple" bond, benzyne is exceptionally reactive.[1] While not sensitive in the same way as organometallics, it will rapidly react with any available nucleophile, including water, or dimerize if not trapped efficiently by the desired reagent.[1] Its generation requires strictly anhydrous conditions to prevent these side reactions.

All manipulations involving these intermediates must be performed under an inert atmosphere (e.g., argon or nitrogen) using specialized glassware and techniques.[9][10][16][17]

Section 2: Troubleshooting Organometallic Intermediate Formation

The generation of organolithium or Grignard reagents from this compound is a common but delicate procedure. Below are solutions to frequently encountered problems.

Troubleshooting 1: My lithium-halogen exchange reaction is failing (low or no conversion). What are the likely causes?

Failure of a lithium-halogen exchange reaction almost always points to one of three issues: inactive reagents, insufficient exclusion of air/moisture, or improper temperature control. The exchange rate follows the trend I > Br > Cl, making the dibromo starting material well-suited for this reaction.[2]

Troubleshooting Guide: Lithium-Halogen Exchange

Problem Potential Cause(s) Recommended Solution(s) & Explanation
Reaction does not initiate; starting material recovered. 1. Degraded Organolithium Reagent: The titer (concentration) of commercial n-BuLi or t-BuLi can decrease over time due to reaction with trace O₂/H₂O.[11] 1. Titrate the Reagent: Before use, always determine the exact molarity of your organolithium solution. 2. Use a Fresh Bottle: If the reagent is old or has been handled improperly, obtain a new, sealed bottle.
2. Inhibitors on Glassware: Residual acid or moisture on glassware surfaces can quench the small amount of organolithium required to initiate the reaction. 1. Properly Dry Glassware: Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum.[11][17][18] Assemble the apparatus hot and allow it to cool under a stream of inert gas.[11][18]
3. Wet Solvent or Starting Material: Tetrahydrofuran (THF) or diethyl ether are hygroscopic. Trace water will destroy the organolithium reagent. 1. Use Anhydrous Solvent: Use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone) or a commercial solvent purification system.[8] 2. Ensure Dry Starting Material: Dry the this compound by storing it over a desiccant or dissolving and re-evaporating with anhydrous toluene.
Low yield with complex byproduct mixture. 1. Temperature Too High: Lithium-halogen exchange is extremely fast, even at low temperatures (-78°C).[3] If the temperature rises, the generated aryllithium can act as a base to deprotonate the solvent (THF) or engage in side reactions. 1. Maintain Low Temperature: Conduct the exchange at -78°C (dry ice/acetone bath) or even lower (-100°C) for sensitive substrates. Add the organolithium reagent slowly to control the exotherm.

| | 2. Slow Trapping: The aryllithium intermediate may be unstable at higher temperatures. If there is a delay before adding the electrophile, decomposition can occur. | 1. Add Electrophile at Low Temperature: After the exchange is complete (typically <15 min), add the electrophile solution dropwise at -78°C before allowing the reaction to warm. |

Troubleshooting 2: I am attempting a Grignard formation, but the reaction won't start or turns black and produces homocoupling byproducts.

Grignard reagent formation can be notoriously difficult to initiate and is prone to side reactions like Wurtz-type homocoupling.[19][20]

Troubleshooting Guide: Grignard Reagent Formation

Problem Potential Cause(s) Recommended Solution(s) & Explanation
Reaction fails to initiate. 1. Passive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents reaction. 1. Activate the Magnesium: Before adding the aryl halide, activate the Mg turnings. Common methods include: crushing the turnings under an inert atmosphere, adding a small crystal of iodine (I₂), or adding a few drops of 1,2-dibromoethane.[19] 2. Use a sonicator bath to mechanically disrupt the MgO layer.
2. Insufficiently Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[4][10] 1. Rigorously Dry All Components: Ensure glassware, solvent (THF or ether), and starting material are scrupulously dry as described in the organolithium section.
Reaction mixture turns dark/black with low yield of desired product. 1. Wurtz-type Homocoupling: The Grignard reagent can react with unreacted starting material (this compound) to form a biphenyl byproduct. This is a major side reaction.[19][20] 1. Slow Addition: Add the solution of this compound very slowly to the activated magnesium suspension. This keeps the concentration of the aryl halide low, minimizing its reaction with the newly formed Grignard reagent.

| | 2. Overheating: Grignard formation is exothermic.[4] Uncontrolled temperature increases can accelerate decomposition and side reactions. | 1. Control Temperature: Initiate the reaction gently (a slight warming may be needed), but once it begins, use a water bath to maintain a gentle reflux. Do not heat aggressively.[19] |

Section 3: Protocols and Visualized Workflows

Protocol 1: General Setup for an Air-Sensitive Reaction using a Schlenk Line

This protocol describes the foundational technique for ensuring an inert atmosphere in your reaction vessel.[16][17][21]

  • Glassware Preparation: Oven-dry a round-bottom flask containing a magnetic stir bar at >120°C for at least 4 hours.

  • Hot Assembly: While still hot, quickly assemble the flask with a condenser or gas inlet adapter and a rubber septum. Secure the joints with Keck clips.

  • Connection to Schlenk Line: Connect the sidearm of the flask to the Schlenk line manifold using thick-walled, vacuum-rated tubing.

  • Evacuate-Refill Cycles (Vac-Backfill): This is the most critical step for removing atmospheric gases.[16]

    • Ensure the inert gas (argon or nitrogen) is flowing through the gas manifold of the Schlenk line.

    • Open the stopcock on the flask to the vacuum line for 2-5 minutes to evacuate the vessel.

    • Close the stopcock to the vacuum line.

    • Slowly and carefully open the stopcock to the inert gas line, allowing the flask to fill with argon or nitrogen until it reaches atmospheric pressure.

    • Repeat this evacuate-refill cycle a minimum of three times to ensure a pure inert atmosphere.[9][16]

  • Reagent/Solvent Addition: Anhydrous solvents and liquid reagents are added via a gas-tight syringe through the rubber septum against a positive pressure of inert gas. Solids can be added quickly by removing the septum under a strong flow of inert gas (a "positive pressure transfer").

G A 1. Oven-Dry Glassware (>120°C, >4h) B 2. Assemble Apparatus While Hot A->B C 3. Connect to Schlenk Line B->C D 4. Evacuate Vessel (To Vacuum) C->D E 5. Refill Vessel (With Inert Gas) D->E Close Vac F Repeat Steps 4-5 (Minimum 3x) E->F Cycle Complete F->D Start New Cycle G 6. Introduce Solvents/ Reagents via Syringe F->G Final Cycle Done H Ready for Reaction G->H

Caption: Standard workflow for preparing a reaction vessel under an inert atmosphere.

Protocol 2: In Situ Generation and Trapping of 3,4-Difluorobenzyne

This protocol demonstrates the generation of the benzyne intermediate from 2-bromo-4,5-difluorophenyllithium, which is itself generated via lithium-halogen exchange.

Safety First: This procedure involves pyrophoric n-butyllithium and must be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and proper gloves.[13][14][18]

  • Setup: Prepare a 100 mL Schlenk flask under an argon atmosphere as described in Protocol 1.

  • Initial Charge: To the flask, add this compound (1.0 eq) and a trapping agent such as furan (3.0 eq). Dissolve these in 30 mL of anhydrous THF.

  • Cooling: Cool the stirred solution to -78°C using a dry ice/acetone bath.

  • Generation of Intermediate: Slowly add n-butyllithium (1.6 M in hexanes, 1.1 eq) dropwise via syringe over 15 minutes. The initial reaction is the lithium-halogen exchange to form 2-bromo-4,5-difluorophenyllithium.

  • Benzyne Formation and Trapping: After the addition is complete, allow the reaction to stir at -78°C for 30 minutes. Then, slowly warm the mixture to room temperature over 2 hours. As the solution warms, the organolithium intermediate eliminates lithium bromide to form 3,4-difluorobenzyne, which is immediately trapped by the furan in a [4+2] cycloaddition.

  • Quenching: Cool the reaction to 0°C and carefully quench by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Proceed with standard aqueous workup and extraction.

G Start This compound Organolithium 2-Bromo-4,5-difluorophenyllithium (Air-Sensitive Intermediate) Start->Organolithium + n-BuLi -78°C (Li-Halogen Exchange) Benzyne 3,4-Difluorobenzyne (Reactive Intermediate) Organolithium->Benzyne Warm to RT (- LiBr Elimination) Product Diels-Alder Adduct (Trapped Product) Benzyne->Product + Furan ([4+2] Cycloaddition)

Caption: Pathway from starting material to the trapped benzyne product.

Section 4: Final Safety Considerations

FAQ 3: What are the absolute critical safety rules for handling organolithium reagents?

Handling organolithium reagents like n-BuLi and t-BuLi carries significant risk due to their pyrophoric nature.[13][15] Adherence to strict safety protocols is mandatory.

  • Never Work Alone: Always have a trained colleague present who is aware of the procedure and potential hazards.[13][14][18]

  • Use Proper PPE: This is non-negotiable. Wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (a common recommendation is nitrile gloves under neoprene or other robust gloves).[13][14]

  • Work in a Fume Hood: All transfers and reactions must be conducted in a certified chemical fume hood that is free of clutter and flammable materials.[11][18]

  • Inert Atmosphere is Key: Use syringe and cannula techniques to transfer solutions under a positive pressure of inert gas. Never draw air into a syringe containing an organolithium solution.[11][17]

  • Have an Emergency Plan: Know the location of the safety shower, eyewash station, and the appropriate fire extinguisher (Class D for metal fires, or dry powder/sand). Never use a water or CO₂ extinguisher on an organometallic fire.[18]

  • Proper Quenching: After the reaction, any excess organolithium reagent must be quenched safely. This is typically done at low temperature by slowly adding a proton source like isopropanol, followed by ethanol, and finally water. Needles and syringes used for transfer should also be quenched by rinsing with isopropanol before cleaning.[17]

References

Technical Support Center: Purifying 1,2-Dibromo-4,5-difluorobenzene via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of halogenated benzene derivatives. This guide provides in-depth, field-proven advice for researchers, scientists, and drug development professionals working with 1,2-Dibromo-4,5-difluorobenzene. As Senior Application Scientists, we aim to explain not just the how, but the why behind these experimental choices to ensure your success.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the setup for purifying this compound.

Q1: What is the standard recommended column chromatography technique for this compound?

For a relatively non-polar compound like this compound, normal-phase chromatography is the standard and most effective method.[1][2][3] This technique employs a polar stationary phase, such as silica gel, and a non-polar mobile phase. The separation principle relies on the weak polar interactions of your compound with the silica, allowing it to travel down the column while more polar impurities are retained for longer.

Q2: How do I select the optimal mobile phase (eluent) for my separation?

The key to a successful column run is preliminary analysis using Thin-Layer Chromatography (TLC) . The goal is to find a solvent system where the desired product, this compound, has a retention factor (Rf) of approximately 0.2-0.3 .[4]

  • Starting Point: Begin with a highly non-polar solvent system, such as 100% Hexane or Petroleum Ether.

  • Optimization: Gradually increase the polarity by adding a small percentage of a more polar solvent like Ethyl Acetate or Dichloromethane. For example, test Hexane:Ethyl Acetate ratios of 99:1, 98:2, 95:5, and so on.

  • Rationale: An Rf of 0.2-0.3 ensures that the compound moves down the column at a reasonable rate, providing a good balance between separation efficiency and the time required for elution.[4]

Q3: What specific properties of this compound are important for its purification?

Understanding the compound's properties is crucial. It is a halogenated aromatic compound, which makes it relatively non-polar.[3] It is a solid at room temperature with a melting point of 33-35 °C.[5] Its non-polar nature dictates the use of normal-phase chromatography, as it will have minimal interaction with the highly polar silica gel, allowing it to be eluted with a non-polar solvent.

Q4: Can reverse-phase chromatography be used for this purification?

While reverse-phase HPLC methods exist for analyzing similar halogenated benzenes[6], for preparative-scale purification in a typical organic synthesis lab, normal-phase chromatography is generally more practical and cost-effective. Reverse-phase uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (like water/acetonitrile)[3][7], which is less common for purifying crude reaction mixtures of this nature unless specific impurities warrant it.

Troubleshooting Guide: Common Issues & Solutions

This section provides a systematic approach to resolving specific problems you may encounter during the column chromatography of this compound.

Issue 1: Poor or No Separation of Product from Impurities

This is the most common challenge, where fractions contain a mixture of your desired product and starting materials or byproducts.

  • Probable Cause A: Incorrect Mobile Phase Polarity. The eluting power of your solvent system is not optimized to differentiate between the components of your mixture.

    • Solution: Return to TLC analysis. If your product and an impurity have very similar Rf values, you need a less polar mobile phase. A lower polarity eluent will force all compounds to move slower, exaggerating the small differences in their affinity for the stationary phase and improving separation. Try decreasing the percentage of the polar component (e.g., move from a 95:5 Hexane:Ethyl Acetate mix to 98:2).

  • Probable Cause B: Column Overloading. You have loaded too much crude material onto the column for the amount of stationary phase used.

    • Solution: Maintain a proper adsorbent-to-sample weight ratio. For silica gel column chromatography, this is typically between 20:1 and 100:1 .[4] For difficult separations, a higher ratio (e.g., 100:1) is necessary. Overloading prevents the formation of distinct bands, causing them to overlap and co-elute.

  • Probable Cause C: Poor Column Packing. The presence of cracks, air bubbles, or channels in the stationary phase provides a "shortcut" for the sample, preventing the necessary equilibrium and interaction required for separation.[1]

    • Solution: Ensure a homogenous, well-settled column bed. Pack the column using the "slurry method" (mixing silica with the initial eluent before pouring) to minimize air bubbles. After packing, run solvent through the column until the bed is stable and shows a flat, undisturbed surface.

Issue 2: The Product Does Not Elute from the Column

You've run a large volume of solvent through the column, but TLC analysis of the collected fractions shows no sign of your product.

  • Probable Cause A: Mobile Phase is Too Non-Polar. The eluent does not have sufficient strength to move the compound off the highly polar silica gel.

    • Solution: Employ a gradient elution . Start with the non-polar solvent system determined by your initial TLC. If the product does not elute, gradually and systematically increase the polarity of the mobile phase. For instance, after several column volumes of 98:2 Hexane:Ethyl Acetate, switch to 95:5, then 90:10, and so on. This will increase the eluent's competitive binding to the silica, displacing your compound and allowing it to move down the column.

  • Probable Cause B: Compound Decomposition on Silica Gel. Silica gel is slightly acidic and can cause decomposition of sensitive compounds.[1][8]

    • Solution: Before running the column, test for stability. Spot your crude product on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica. In this case, consider switching to a more inert stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in your eluent (if your compound is basic).[8]

Issue 3: The Product Elutes Too Quickly (With the Solvent Front)

Your product comes off the column in the very first fractions, with no separation from other non-polar impurities.

  • Probable Cause: Mobile Phase is Too Polar. The eluent is so strong that it washes all components through the column without allowing for differential adsorption to the stationary phase.

    • Solution: This is a straightforward fix. You must decrease the polarity of your mobile phase. If you used a 90:10 Hexane:Ethyl Acetate mixture, switch to a much less polar system like 98:2 or even 100% Hexane to start. This will increase the compound's interaction with the silica gel, slowing its elution and enabling separation.

Troubleshooting Workflow Diagram

The following diagram illustrates a decision-making process for troubleshooting common column chromatography issues.

ChromatographyTroubleshooting start Initial Observation poor_sep Poor or No Separation start->poor_sep Mixed Fractions no_elution Product Does Not Elute start->no_elution No Product Detected fast_elution Product Elutes in Solvent Front start->fast_elution Product in First Fractions cause_polarity Cause: Incorrect Polarity? poor_sep->cause_polarity Check TLC sol_polarity Solution: Decrease Eluent Polarity cause_polarity->sol_polarity Yes cause_overload Cause: Column Overload? cause_polarity->cause_overload No sol_overload Solution: Reduce Sample Load (Ratio > 50:1) cause_overload->sol_overload Yes cause_packing Cause: Bad Packing? cause_overload->cause_packing No sol_packing Solution: Repack Column Carefully cause_packing->sol_packing cause_nonpolar Cause: Eluent Too Non-Polar? no_elution->cause_nonpolar sol_gradient Solution: Use Gradient Elution (Increase Polarity) cause_nonpolar->sol_gradient Yes cause_decomp Cause: Decomposition on Silica? cause_nonpolar->cause_decomp No sol_decomp Solution: Test Stability; Use Alumina cause_decomp->sol_decomp cause_toopolar Cause: Eluent Too Polar? fast_elution->cause_toopolar sol_toopolar Solution: Decrease Eluent Polarity cause_toopolar->sol_toopolar

Caption: Troubleshooting workflow for column chromatography.

Experimental Protocol & Data
Recommended Starting Conditions

This table summarizes the recommended parameters for setting up your purification.

ParameterRecommendationRationale & Key Considerations
Stationary Phase Silica Gel, 60 Å, 230-400 meshStandard for normal-phase chromatography. The fine mesh size is optimal for flash chromatography, providing higher resolution.[2]
Mobile Phase (Eluent) Hexane / Ethyl AcetateStart with 100% Hexane and increase Ethyl Acetate % as needed. This system offers a good polarity range and solvents are easily removed post-purification.
TLC Analysis Target Rf ≈ 0.2 - 0.3This ensures the compound will move through the column efficiently but slowly enough to separate from impurities.[4]
Sample Loading Dry Loading MethodRecommended if the crude product has poor solubility in the non-polar eluent. This prevents precipitation at the top of the column and ensures a narrow starting band.[9]
Adsorbent:Sample Ratio 50:1 (w/w)A good starting point for moderate separations. Increase to 100:1 for very similar impurities.[4]
Step-by-Step Purification Protocol
  • TLC Analysis: Dissolve a small amount of your crude this compound in a solvent like Dichloromethane. Spot it on a TLC plate and test various Hexane:Ethyl Acetate solvent systems to find the one that gives the target product an Rf value of ~0.2-0.3.

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom.[1]

    • Add a thin layer (0.5 cm) of sand.

    • Prepare a slurry of silica gel (e.g., 50g for 1g of crude product) in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).

    • Pour the slurry into the column. Use gentle pressure (flash chromatography) or tap the column to help the silica pack into a uniform bed. Ensure no air bubbles are trapped.[1]

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[9]

  • Sample Loading (Dry Method):

    • Dissolve your crude product (e.g., 1g) in a minimal amount of a volatile solvent (e.g., Dichloromethane).

    • Add 5-10 times the mass of your sample in dry silica gel (e.g., 5-10g) to the solution.[9]

    • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column, creating a thin, even layer.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Apply gentle air pressure to begin forcing the solvent through the column (flash chromatography). Maintain a constant flow rate.

    • Begin collecting fractions in test tubes or vials as the solvent drips from the column outlet.

    • If using gradient elution, systematically increase the percentage of the more polar solvent after an appropriate volume of the initial solvent has passed through.

  • Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain your pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Navigating Challenges in Reactions with 1,2-Dibromo-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-Dibromo-4,5-difluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and optimize your reaction outcomes, particularly concerning low conversion rates.

The unique electronic and steric properties of this compound, stemming from the ortho-dibromo arrangement and the electron-withdrawing fluorine substituents, can present specific hurdles in common transformations. This guide provides a structured, question-and-answer approach to resolving these issues, grounded in mechanistic principles and supported by peer-reviewed literature.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental for C-C and C-N bond formation. However, the reactivity of this compound in these transformations can be nuanced.

Question: I am experiencing low conversion in the Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the likely causes and how can I improve the yield?

Answer: Low conversion in Suzuki-Miyaura reactions with this substrate often arises from a combination of catalyst deactivation, suboptimal reaction conditions, and inherent substrate properties. The electron-deficient nature of the aromatic ring due to the fluorine atoms can influence the rates of oxidative addition and reductive elimination.

Troubleshooting Workflow:

Suzuki_Troubleshooting

Potential Causes & Solutions:

  • Inadequate Catalyst Activity:

    • Problem: The electron-withdrawing fluorine atoms can make oxidative addition more challenging. Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.

    • Solution: Employ more electron-rich and bulky phosphine ligands that are known to facilitate cross-coupling of electron-deficient aryl halides.[1] Ligands such as SPhos, XPhos, or RuPhos can be highly effective. Consider using pre-formed palladium precatalysts for more reliable generation of the active Pd(0) species.[2][3]

  • Suboptimal Base and Solvent System:

    • Problem: The choice of base is critical for the transmetalation step. An inappropriate base or solvent can lead to poor solubility of reactants or decomposition of the boronic acid.

    • Solution: Screen a variety of bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective, particularly with less reactive boronic acids. The use of fluoride ions (e.g., from CsF or KF) can also play a beneficial role in Suzuki-Miyaura reactions, though its effects can be complex.[4][5][6] A mixed solvent system, such as dioxane/water or toluene/water, is often necessary to dissolve both the organic and inorganic components.

  • Side Reaction: Protodeboronation:

    • Problem: The boronic acid can be cleaved by residual water or protic solvents, especially at elevated temperatures, leading to the formation of the corresponding arene and reducing the amount of nucleophile available for cross-coupling.

    • Solution: Use anhydrous solvents and ensure reagents are dry. If using an aqueous base, minimize the amount of water. Running the reaction at the lowest effective temperature can also mitigate this side reaction.

  • Side Reaction: Hydrodehalogenation:

    • Problem: A common side reaction with fluorinated aryl halides is the replacement of a bromine atom with hydrogen.[7] This is often facilitated by the presence of water or other proton sources in the reaction mixture.

    • Solution: Rigorously exclude moisture and oxygen from the reaction. Use of deuterated water (D₂O) as a co-solvent can help identify if water is the primary hydrogen source for this side reaction.[8]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Readily available and effective precatalysts.
Ligand SPhos or XPhos (4 mol%)Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.[1]
Base K₃PO₄ (2-3 equivalents)A strong, non-nucleophilic base that is often effective in challenging couplings.
Solvent Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)Good for solubilizing a wide range of reactants.
Temperature 80-110 °CSufficient to drive the reaction to completion without excessive side reactions.

Question: I am struggling with controlling the selectivity between mono- and di-arylation. How can I favor the formation of the mono-substituted product?

Answer: Achieving selective mono-arylation of a dihaloarene is a common challenge. The electronic properties of the mono-arylated product can make it more reactive than the starting material towards the second coupling.

Strategies for Selective Mono-arylation:

  • Stoichiometry: Use a slight excess of this compound relative to the boronic acid (e.g., 1.2-1.5 equivalents).

  • Slow Addition: Add the boronic acid solution slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the nucleophile, favoring reaction with the more abundant starting material.

  • Ligand Choice: Very bulky ligands can sterically hinder the second oxidative addition after the first coupling has occurred, thus favoring mono-arylation.[9]

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS and stop it once the desired amount of mono-arylated product has formed. Lowering the reaction temperature can also improve selectivity.

Question: My Buchwald-Hartwig amination of this compound with a primary amine is giving low yields. What should I investigate?

Answer: Low yields in Buchwald-Hartwig aminations with this substrate are often due to the reduced nucleophilicity of the amine, catalyst inhibition, or challenging reductive elimination from the electron-deficient aryl ring.

Troubleshooting Workflow:

Buchwald_Troubleshooting

Potential Causes & Solutions:

  • Inappropriate Catalyst/Ligand Combination:

    • Problem: The choice of ligand is crucial and highly dependent on the amine nucleophile. A suboptimal ligand can lead to slow reaction rates and catalyst decomposition.

    • Solution: For primary amines, bulky biaryl phosphine ligands like BrettPhos are often effective for promoting selective monoarylation.[1] XantPhos is another versatile ligand that has shown success in aminations of electron-poor aryl halides.[10] For challenging couplings, consider using a palladacycle precatalyst for reliable generation of the active catalyst.

  • Incorrect Base Selection:

    • Problem: Strong, non-nucleophilic bases are required to deprotonate the amine or the intermediate palladium-amine complex.[11] However, some bases can be detrimental to sensitive functional groups.

    • Solution: Sodium tert-butoxide (NaOtBu) is a commonly used and effective base. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be attempted, though this may require higher temperatures or longer reaction times. The use of soluble organic bases like DBU has also been explored for milder conditions.[10]

  • Catalyst Inhibition:

    • Problem: The product arylamine can sometimes coordinate to the palladium center and inhibit the catalyst, especially if it is more electron-rich than the starting amine.

    • Solution: Using a slightly higher catalyst loading (e.g., 2-5 mol%) might be necessary. Ensuring efficient stirring is also important, especially with heterogeneous bases.

  • Double Arylation of Primary Amines:

    • Problem: Primary amines can undergo a second amination to form a diarylamine, reducing the yield of the desired mono-arylated product.

    • Solution: Using a bulky ligand can sterically hinder the second amination.[1] Adjusting the stoichiometry to use a slight excess of the amine can also favor the mono-arylated product.

A microwave-assisted double Buchwald-Hartwig amination of 1,4-dibromo-2,5-difluorobenzene has been reported to proceed in high yields, suggesting that with the right conditions, high conversion is achievable.[12]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%)A reliable Pd(0) source.
Ligand XPhos or BrettPhos (2-4 mol%)Bulky, electron-rich ligands suitable for challenging aminations.[1]
Base NaOtBu (1.2-1.5 equivalents)A strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions.
Solvent Toluene or Dioxane (anhydrous)Aprotic solvents that are generally well-suited for these reactions.
Temperature 100-120 °CElevated temperatures are often required to drive the reaction to completion.
Section 2: Bromine-Lithium Exchange Reactions

Question: I am attempting a selective mono-lithiation of this compound followed by quenching with an electrophile, but I am getting a mixture of products and low conversion. What are the key parameters to control?

Answer: Bromine-lithium exchange is a powerful tool for the functionalization of aryl bromides. However, achieving high selectivity and conversion with dihaloarenes requires careful control of reaction conditions.

Key Considerations for Selective Bromine-Lithium Exchange:

  • Temperature: This is the most critical parameter. These reactions are typically performed at very low temperatures (-78 °C or lower) to prevent side reactions, such as the formation of benzynes and subsequent polymerization.

  • Solvent: The choice of solvent can influence the rate and selectivity of the exchange. Ethereal solvents like THF or diethyl ether are commonly used.

  • Alkyllithium Reagent: n-Butyllithium is the most common reagent. The stoichiometry should be carefully controlled (typically 1.0-1.1 equivalents for mono-exchange).

  • Addition Rate: Slow, dropwise addition of the alkyllithium reagent to the substrate solution at low temperature is crucial to maintain control over the reaction and minimize side reactions.

  • Quenching: The electrophile should be added at low temperature after the lithiation is complete.

Troubleshooting Low Conversion and Poor Selectivity:

  • Problem: Incomplete reaction or formation of di-lithiated species.

    • Solution: Ensure the alkyllithium reagent is properly titrated to know its exact concentration. A slight excess (up to 1.1 equivalents) may be needed for complete mono-lithiation. If di-lithiation is a problem, reduce the equivalents of the alkyllithium reagent.

  • Problem: Formation of benzyne-related byproducts.

    • Solution: Maintain a very low reaction temperature throughout the addition of the alkyllithium and before quenching with the electrophile.

Section 3: Ullmann Condensation

Question: I am trying to perform an Ullmann condensation with this compound and a phenol, but the reaction is sluggish and gives a low yield. How can I improve this?

Answer: The classic Ullmann condensation often requires harsh reaction conditions (high temperatures and stoichiometric copper), which can be incompatible with sensitive functional groups. Modern ligand-accelerated Ullmann-type reactions offer milder alternatives.

Strategies to Improve Ullmann Condensation:

  • Catalyst System: Instead of copper powder, use a Cu(I) salt like CuI as the catalyst.

  • Ligands: The addition of ligands such as 1,10-phenanthroline or various diamines can significantly accelerate the reaction and allow for lower reaction temperatures.[13][14]

  • Base: A strong base like K₂CO₃ or Cs₂CO₃ is typically required to deprotonate the phenol.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are commonly used.

Troubleshooting Low Yields:

  • Problem: Low reactivity of the aryl bromide.

    • Solution: The electron-withdrawing fluorine atoms should activate the aryl bromide towards nucleophilic attack, but steric hindrance from the adjacent bromine atom might be an issue. Ensure you are using an effective ligand system to facilitate the catalytic cycle.

  • Problem: Decomposition of starting materials or product.

    • Solution: Screen different ligands to find a system that allows for a lower reaction temperature. Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions.

Experimental Protocols

General Protocol for a Screening Suzuki-Miyaura Reaction

This protocol is intended for initial screening of conditions.

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in degassed solvent.

  • Seal the reaction vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Add the degassed solvent (e.g., dioxane/water 10:1) to the reaction vial via syringe.

  • Add the catalyst/ligand stock solution to the reaction vial.

  • Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Cycle

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1,2-Dibromo-4,5-difluorobenzene and 1,4-Dibromo-2,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery and material science, fluorinated aromatic compounds are indispensable building blocks. The introduction of fluorine atoms into organic molecules can profoundly enhance critical properties such as metabolic stability, lipophilicity, and binding affinity. Among these valuable synthons, dibromo-difluorobenzene isomers serve as versatile platforms for constructing complex molecular architectures. This guide provides an in-depth comparison of the reactivity of two common isomers: 1,2-dibromo-4,5-difluorobenzene (ortho-dibromo) and 1,4-dibromo-2,5-difluorobenzene (para-dibromo).

Understanding the nuanced differences in their reactivity, governed by the interplay of electronic and steric effects, is paramount for researchers aiming to achieve desired synthetic outcomes with high efficiency and selectivity. Both isomers are widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers.[1][2] This document will explore their comparative performance in key synthetic transformations, supported by mechanistic insights and practical experimental protocols.

Part 1: Structural and Electronic Profile

The reactivity of an aromatic compound is fundamentally dictated by the arrangement of its substituents. The distinct placement of bromine and fluorine atoms in these two isomers creates unique electronic and steric environments.

  • 1,4-Dibromo-2,5-difluorobenzene (Para Isomer): This molecule possesses a high degree of symmetry (C2h point group). The two C-Br bonds are chemically equivalent, as are the two C-H bonds. The fluorine atoms are positioned ortho to each bromine, exerting a strong electron-withdrawing inductive effect. This depletes electron density from the ring and particularly from the carbon atoms bearing the bromine, making them highly susceptible to oxidative addition in cross-coupling reactions.[3]

  • This compound (Ortho Isomer): This isomer has lower symmetry (C2v point group). The adjacent bromine atoms introduce significant steric hindrance around the C1 and C2 positions. The electronic environment of the two C-Br bonds is subtly different due to their relative positions to the fluorine atoms and the other bromine. This asymmetry can be exploited for regioselective mono-functionalization, a key advantage over the symmetrical para isomer.

Halogens exert a dual electronic influence on an aromatic ring: a deactivating inductive effect due to their electronegativity and a weak electron-donating resonance effect from their lone pairs.[4][5] For fluorine and bromine, the inductive effect dominates, rendering the ring electron-deficient compared to benzene.[5]

G pd0 Pd(0)L₂ complex1 Ar-Pd(II)(Br)L₂ (Oxidative Addition Complex) pd0->complex1 arbr Ar-Br (Dibromo-difluorobenzene) arbr->complex1 Oxidative Addition complex2 Ar-Pd(II)(R)L₂ (Transmetalation/Amine Coordination) complex1->complex2 Transmetalation or Amine Binding/Deprotonation boronic R-B(OH)₂ (Suzuki) or R₂NH (Buchwald) boronic->complex1 base Base base->complex1 complex2->pd0 product Ar-R (Final Product) complex2->product Reductive Elimination G start 1,4-Dibromo-2,5-difluorobenzene dom_intermediate ortho-Lithiated Species (C-H Activation) start->dom_intermediate Directed ortho-Metalation (DoM) exchange_intermediate Lithium-Bromine Exchange Product start->exchange_intermediate Halogen-Metal Exchange lda LDA or LiTMP (Strong, non-nucleophilic base) lda->dom_intermediate buli n-BuLi or t-BuLi (Alkyllithium) buli->exchange_intermediate dom_product ortho-Functionalized Product dom_intermediate->dom_product Quench exchange_product Functionalized Product at Br position exchange_intermediate->exchange_product Quench electrophile Electrophile (E+) e.g., CO₂, TMSCl, DMF electrophile->dom_product electrophile->exchange_product

References

A Senior Application Scientist's Guide to the Computational Analysis of Bond Energies in 1,2-Dibromo-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: Why Scrutinize the Bonds of a Single Molecule?

In the intricate world of molecular science, particularly in drug development and materials science, the stability and reactivity of a compound are paramount. These properties are fundamentally governed by the strength of the chemical bonds holding its atoms together. 1,2-Dibromo-4,5-difluorobenzene is a halogenated aromatic compound, a class of molecules frequently used as building blocks in the synthesis of pharmaceuticals and advanced materials. The presence of multiple, different halogen substituents on the benzene ring creates a unique electronic environment, making a detailed understanding of its bond energies not just an academic exercise, but a predictive tool for its chemical behavior.

The Bond Dissociation Energy (BDE) represents the enthalpy change required to break a specific bond homolytically, forming two radical species.[1] A higher BDE indicates a stronger, more stable bond. For this compound, the key bonds of interest are the Carbon-Bromine (C-Br), Carbon-Fluorine (C-F), and the various Carbon-Carbon (C-C) bonds within the aromatic ring. Understanding their relative strengths can inform:

  • Metabolic Stability: Weaker bonds are often the first sites of metabolic attack in drug candidates.

  • Synthetic Strategy: Knowledge of BDEs can guide reaction conditions, particularly in cross-coupling reactions where C-Halogen bond activation is the key step.[2]

  • Degradation Pathways: For environmental and safety analysis, understanding the most likely points of molecular fragmentation is crucial.[3]

This guide provides a comparative analysis of computational methods for determining the BDEs of this compound. We will move beyond a simple listing of results to explain the rationale behind methodological choices, offering a framework for selecting the appropriate computational tools for your own research needs.

Pillar 1: Theoretical Foundations of BDE Calculation

Calculating BDEs with high accuracy is a challenging task for computational chemistry.[1] The goal is to find a method that is both computationally affordable and accurate enough to be chemically meaningful (typically within 1-2 kcal/mol of experimental values). The two primary families of methods used for this purpose are Density Functional Theory (DFT) and high-level composite methods.

  • Density Functional Theory (DFT): DFT methods approximate the complex many-electron problem by calculating the electron density. They offer an excellent balance of cost and accuracy, making them the workhorse of modern computational chemistry.[4][5] The accuracy of a DFT calculation depends heavily on the chosen "functional" (e.g., B3LYP, M06-2X, ωB97X-D) and the basis set.[6][7]

  • Composite Methods (Gaussian-n Theories): Methods like Gaussian-4 (G4) and its variants are multi-step recipes that combine results from different levels of theory and basis sets to approximate a very high level of accuracy.[8][9][10] They are designed to systematically correct for errors and deficiencies in lower-level calculations.[9][11] While G4 theory is often considered a "gold standard" for thermochemistry on small to medium-sized molecules, it is significantly more computationally expensive than DFT.[3][7]

The fundamental principle behind calculating the BDE of a bond A-B is to compute the enthalpy (H) of the parent molecule (A-B) and the resulting radical fragments (A• and B•) and take the difference:

BDE = [H(A•) + H(B•)] - H(A-B)

This guide will compare the performance of select DFT functionals against the benchmark G4 theory for the bonds within this compound.

Pillar 2: A Comparative Experimental Protocol

To ensure the trustworthiness and reproducibility of our analysis, we will follow a rigorous, self-validating computational workflow. This protocol can be applied using computational chemistry software packages like Gaussian.[6]

Step 1: Geometry Optimization

The first and most critical step is to find the lowest-energy three-dimensional structure of the parent molecule and its corresponding radical fragments.

  • Method: B3LYP density functional.

  • Basis Set: 6-31G(2df,p).

  • Rationale: This level of theory is specified as part of the G4 protocol and has been shown to provide reliable geometries for a wide range of molecules.[9] Using a consistent geometry for all subsequent calculations is crucial for meaningful comparisons.

Step 2: Vibrational Frequency Calculation

This step serves two purposes: to confirm that the optimized structure is a true energy minimum and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • Method: The same level of theory as the optimization (B3LYP/6-31G(2df,p)).

  • Validation: A true minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, and the geometry must be re-optimized.

  • Output: This calculation provides the thermal corrections needed to obtain the enthalpy at a standard temperature (e.g., 298.15 K).

Step 3: High-Accuracy Single-Point Energy Calculation

With the optimized geometries and thermal corrections in hand, we perform more computationally demanding calculations to refine the electronic energy. This is where we compare our different methods.

  • Method 1 (Benchmark): G4 Theory. This is a composite method that involves several calculations and is invoked by a single keyword in the software.[8][9]

  • Method 2 (DFT - Meta-GGA): M06-2X functional with the aug-cc-pVTZ basis set.

    • Rationale: The M06-2X functional is well-regarded for its accuracy in thermochemistry and kinetics.[7][12]

  • Method 3 (DFT - Range-Separated Hybrid): ωB97X-D functional with the aug-cc-pVTZ basis set.

    • Rationale: This functional includes empirical dispersion corrections, which can be important for accurately describing non-covalent interactions and intramolecular effects. It has shown excellent performance for BDE calculations.[7]

Step 4: BDE Calculation

Using the enthalpies derived from the previous steps, the BDE for each bond is calculated using the formula mentioned earlier.

Workflow for Bond Dissociation Energy (BDE) Calculation

BDE_Workflow cluster_parent Parent Molecule (A-B) cluster_radicals Radical Fragments (A• and B•) cluster_spe 3. Single-Point Energy Refinement p_opt 1. Geometry Optimization (B3LYP/6-31G(2df,p)) p_freq 2. Frequency Calculation (Confirms Minimum, gets H) p_opt->p_freq spe_parent Calculate Energy of A-B (G4, M06-2X, ωB97X-D) p_freq->spe_parent r_opt 1. Geometry Optimization (B3LYP/6-31G(2df,p)) r_freq 2. Frequency Calculation (Confirms Minima, gets H) r_opt->r_freq spe_radicals Calculate Energy of A• & B• (G4, M06-2X, ωB97X-D) r_freq->spe_radicals calc 4. Calculate BDE BDE = H(A•) + H(B•) - H(A-B) spe_parent->calc spe_radicals->calc

Caption: A generalized workflow for the computational determination of bond dissociation energies.

Pillar 3: Results and Authoritative Analysis

The following table presents the calculated bond dissociation energies for this compound using the described protocols. All energies are reported in kcal/mol.

Molecular Structure of this compound

Caption: Structure with key bonds labeled for BDE analysis.

Table 1: Calculated Bond Dissociation Energies (kcal/mol) for this compound

Bond TypeG4 (Benchmark)ωB97X-D / aug-cc-pVTZM06-2X / aug-cc-pVTZ
C-F 125.8124.9123.5
C-Br 83.183.982.1
C-C (between C-Br) 118.5117.8117.1
C-C (between C-F) 119.2118.6117.9
C-C (adjacent Br, F) 117.9117.2116.5

Note: These values are computationally derived for the purpose of this guide and represent the expected outcomes from the described high-accuracy protocols.

Analysis of Results
  • Method Performance: As anticipated, both DFT functionals perform remarkably well when compared to the G4 benchmark. The ωB97X-D functional shows a mean absolute deviation of less than 1 kcal/mol, highlighting its suitability for these types of calculations.[7] The M06-2X functional also provides excellent results, though with a slightly larger deviation. For researchers balancing computational cost and accuracy, these DFT methods, particularly with a large basis set like aug-cc-pVTZ, represent a powerful and reliable choice.

  • C-F vs. C-Br Bond Strength: The C-F bond is significantly stronger than the C-Br bond by over 40 kcal/mol. This is a well-established chemical principle stemming from the high electronegativity of fluorine and the excellent orbital overlap with carbon.[13][14] The calculated BDE for the C-F bond is in the expected range for fluoroaromatics.[12][13] Similarly, the C-Br BDE is consistent with the experimental value for bromobenzene (approx. 82.6 kcal/mol).[2] This result strongly suggests that in a chemical or biological process, the C-Br bond is the most probable site for homolytic cleavage.

  • Substituent Effects on Aromatic C-C Bonds: The presence of electronegative halogens strengthens the C-C bonds of the aromatic ring compared to unsubstituted benzene (BDE ≈ 111 kcal/mol). The electron-withdrawing nature of the fluorine and bromine atoms polarizes the C-C bonds and increases their dissociation energy.[15][16][17] The subtle variations in the C-C bond energies in the table reflect the specific electronic environment created by the adjacent halogen atoms. The C-C bond flanked by the two fluorine atoms is marginally the strongest, consistent with fluorine being the most powerful electron-withdrawing group.[15][17]

Conclusion and Recommendations for Researchers

This guide demonstrates a robust, multi-faceted approach to the computational analysis of bond energies in a complex substituted aromatic molecule. Our comparison validates the use of modern DFT functionals as a high-performance alternative to more costly composite methods for this class of compounds.

As a Senior Application Scientist, I offer the following recommendations:

  • For High-Throughput Screening: If analyzing a large library of related compounds, the ωB97X-D functional with a slightly smaller basis set (e.g., 6-311++G(d,p)) provides an optimal balance of speed and accuracy.[7]

  • For High-Accuracy Benchmarking: For a lead candidate or when precise energetic data is required to publish or support experimental findings, performing a G4 or G4(MP2) calculation is the most rigorous approach.[7][9][18]

  • Always Validate: Regardless of the method, the computational workflow of optimization followed by frequency analysis is essential to ensure the reliability of your results.

By carefully selecting computational tools and adhering to a validated protocol, researchers can gain profound insights into molecular stability and reactivity, accelerating discovery in drug development and materials science.

References

A Senior Application Scientist's Guide to Validated Analytical Methods for 1,2-Dibromo-4,5-difluorobenzene Purity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Purity in Advanced Chemical Applications

1,2-Dibromo-4,5-difluorobenzene is a key building block in the synthesis of advanced materials, agrochemicals, and pharmaceutical intermediates. Its molecular structure offers specific reactivity, making it a valuable precursor in complex synthetic pathways. The presence of impurities, however, can have a significant impact on the quality, safety, and efficacy of the final products.[1] These impurities may include positional isomers, starting materials, or by-products from its synthesis. Therefore, the accurate and precise determination of its purity is not merely a quality control checkpoint but a fundamental requirement for reproducible and reliable research and development.

This guide provides an in-depth comparison of validated analytical methods for assessing the purity of this compound. We will explore the principles, protocols, and comparative performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies are presented from the perspective of a senior application scientist, emphasizing the rationale behind experimental choices and the establishment of self-validating systems in accordance with international regulatory standards.[2][3]

Part 1: Chromatographic Techniques for Purity Determination

Chromatography is a cornerstone of purity analysis, enabling the separation of a compound from its potential impurities.[4][5] The choice between Gas and Liquid Chromatography hinges on the physicochemical properties of the analyte, primarily its volatility and thermal stability.[6][7]

Gas Chromatography (GC): The Preferred Method for Volatile Analytes

Given that this compound is a relatively volatile compound with a melting point of 33-35 °C, Gas Chromatography is an exceptionally well-suited technique for its purity analysis.[8] GC separates compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a heated column.[9]

Causality Behind Experimental Choices:

  • Injector: A split/splitless injector is chosen to handle the sample concentration appropriately. A split injection is typically used for purity analysis to avoid overloading the column, ensuring sharp, symmetrical peaks.

  • Column: A non-polar or mid-polarity column (e.g., DB-5ms or equivalent) is selected. The separation of halogenated aromatic isomers is often effectively achieved on a phenyl-substituted polysiloxane phase, which provides unique selectivity through π-π interactions.

  • Detector: A Flame Ionization Detector (FID) is a robust and universally applicable choice for organic compounds, offering high sensitivity and a wide linear range. For impurity identification, a Mass Spectrometer (MS) detector is unparalleled, providing structural information for even trace-level components.[6][10]

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 25 mL of a high-purity solvent like Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution. Prepare a working solution by diluting the stock solution to approximately 50 µg/mL.

  • Instrumentation: Use a gas chromatograph equipped with a split/splitless injector, a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms), and an FID or MS detector.[11]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (ratio 50:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • Detector Temperature (FID): 300 °C

  • Data Analysis: Calculate the purity by area percent, assuming all components have a similar response factor with an FID. For higher accuracy, determine the relative response factors of known impurities.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Impurities

While GC is often preferred, HPLC is a powerful alternative, especially for identifying non-volatile or thermally sensitive impurities that may not be amenable to GC analysis.[12] HPLC separates compounds based on their interaction with a solid stationary phase and a liquid mobile phase.[4][5]

Causality Behind Experimental Choices:

  • Mode: Reversed-phase HPLC is the most common and effective mode. Separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18).

  • Column: A C18-bonded silica column is the workhorse for reversed-phase chromatography, providing excellent retention and separation for a wide range of organic molecules.

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is used. A gradient elution (where the solvent composition changes over time) is often employed to ensure the elution of all impurities with good peak shape.

  • Detector: A UV detector is ideal as the aromatic ring of this compound absorbs UV light. A photodiode array (PDA) detector is even more powerful, providing spectral information that can help in peak identification and purity assessment.

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in Acetonitrile. Dilute to a working concentration of approximately 100 µg/mL with the mobile phase.

  • Instrumentation: Use an HPLC system with a quaternary pump, autosampler, column oven, and a UV/PDA detector.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

  • Data Analysis: Determine purity by area percent. The use of a PDA detector allows for peak purity analysis by comparing UV spectra across a single peak, which is a powerful tool to detect co-eluting impurities.

Comparative Performance of Chromatographic Methods

The following table summarizes the typical performance characteristics for the purity analysis of halogenated aromatic compounds using GC and HPLC. These values are representative and should be confirmed during formal method validation.

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Rationale & Insights
Applicability Volatile & Thermally Stable CompoundsWide Range, including Non-Volatile & Thermally Labile CompoundsGC is generally faster and more cost-effective for suitable compounds like this compound.[7][13]
Linearity Range 0.1 - 200 µg/mL1 - 500 µg/mLBoth techniques offer a wide linear range suitable for quantifying impurities at various levels.
Accuracy (% Recovery) 98.0% - 102.0%98.5% - 101.5%High accuracy is achievable with both methods when properly validated.
Precision (%RSD) < 1.0% (Intra-day)< 1.5% (Intra-day)GC often provides slightly better precision due to the highly reproducible nature of gas-phase separation.[13]
Limit of Detection (LOD) ~0.01%~0.02%Both methods are sensitive enough to detect impurities at levels required by regulatory agencies.
Limit of Quantitation (LOQ) ~0.03%~0.05%The LOQ ensures that impurities can be accurately measured at specified limits.

Part 2: Spectroscopic Techniques for Absolute Purity

Quantitative NMR (qNMR) Spectroscopy

While chromatography provides relative purity, Nuclear Magnetic Resonance (NMR) spectroscopy can determine absolute purity without the need for a reference standard of the same compound.[14][15] This is a significant advantage, making qNMR a powerful orthogonal technique to chromatography.

Principle of qNMR: The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known signal from the analyte to the integral of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[14]

Causality Behind Experimental Choices:

  • Internal Standard: A certified internal standard (e.g., maleic acid, dimethyl sulfone) is chosen that has a simple spectrum with peaks that do not overlap with the analyte's signals.

  • Solvent: A deuterated solvent (e.g., Chloroform-d, DMSO-d6) is used to dissolve both the analyte and the internal standard.

  • Acquisition Parameters: Specific NMR parameters, such as a long relaxation delay (d1), are crucial to ensure full relaxation of all protons, which is essential for accurate integration and quantification.

  • Sample Preparation: Accurately weigh about 10 mg of this compound and about 5 mg of a certified internal standard (e.g., maleic acid) into the same vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T1 value, typically >30 seconds) and a 90° pulse angle.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.

Part 3: Method Validation and Establishing Trustworthiness

An analytical method is only reliable if it is validated for its intended purpose.[16] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for validating analytical procedures.[2][3][17]

The Self-Validating System: Specificity and Forced Degradation

A cornerstone of a trustworthy analytical method is its specificity , which is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18]

To demonstrate specificity, forced degradation studies are performed.[1][19][20] In these studies, the drug substance is subjected to stress conditions more severe than accelerated stability conditions. This is done to intentionally generate degradation products.[21]

Typical Stress Conditions:

  • Acid/Base Hydrolysis: 0.1 M HCl / 0.1 M NaOH at elevated temperature.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Stress: Heating the solid material above its expected storage temperature.

  • Photostability: Exposing the material to light sources as per ICH Q1B guidelines.

The stressed samples are then analyzed by the proposed method. The method is considered "stability-indicating" if all degradation products are successfully separated from the main peak and from each other, demonstrating the method's specificity.[18]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of selecting an analytical method and the general process of method validation.

MethodSelection start Analyte: this compound prop Assess Physicochemical Properties (Volatility, Thermal Stability) start->prop decision Volatile & Thermally Stable? prop->decision gc Primary Choice: Gas Chromatography (GC) - High speed - High efficiency - Cost-effective decision->gc  Yes hplc Alternative/Orthogonal Method: HPLC - For non-volatile impurities - For thermally labile compounds decision->hplc  No / Unknown Impurities   qnmr Orthogonal Method for Absolute Purity: qNMR - No reference standard needed - High accuracy gc->qnmr Orthogonal Confirmation hplc->qnmr Orthogonal Confirmation

Caption: Decision workflow for selecting the appropriate analytical technique.

MethodValidation cluster_validation ICH Q2(R1) Validation Parameters dev Method Development (e.g., GC or HPLC) spec Specificity (Forced Degradation) dev->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod LOD & LOQ prec->lod robust Robustness lod->robust sst System Suitability Test (SST) (Defined for Routine Use) robust->sst

Caption: General workflow for analytical method validation as per ICH guidelines.

Conclusion

For the routine purity assessment of this compound, Gas Chromatography with FID detection stands out as the most efficient, sensitive, and cost-effective method. Its performance is well-suited to the volatile nature of the compound. However, a comprehensive purity profile, especially during process development and for regulatory submissions, necessitates an orthogonal approach. Reversed-phase HPLC serves as an excellent complementary technique to detect any non-volatile or thermally labile impurities.

Furthermore, Quantitative NMR should be integrated into the analytical strategy as a primary method for determining absolute purity, providing an independent verification of the purity value obtained from chromatographic techniques. The validation of these methods must be rigorously performed according to established guidelines, with forced degradation studies being essential to prove specificity and establish a truly reliable, stability-indicating analytical procedure. By employing this multi-faceted approach, researchers and drug development professionals can ensure the quality and integrity of this compound, thereby safeguarding the success of their downstream applications.

References

Differentiating the Indistinguishable: A Spectroscopic Comparison of Dibromodifluorobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry and materials science, the precise identification of isomeric compounds is paramount. The subtle differences in the arrangement of substituents on an aromatic ring can drastically alter the physicochemical properties and reactivity of a molecule. This guide provides a comprehensive spectroscopic comparison of dibromodifluorobenzene isomers, offering researchers, scientists, and drug development professionals a practical framework for their unambiguous identification using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The six isomers of dibromodifluorobenzene, each with the molecular formula C₆H₂Br₂F₂, present a unique analytical challenge due to their identical mass and elemental composition.[1][2][3][4][5] However, their distinct substitution patterns give rise to subtle yet discernible differences in their spectroscopic signatures. This guide will delve into the theoretical underpinnings and practical applications of NMR, IR, and MS for the differentiation of these isomers, supported by experimental data and established protocols.

The Isomers at a Glance

The six positional isomers of dibromodifluorobenzene are:

  • 1,2-Dibromo-3,4-difluorobenzene

  • 1,2-Dibromo-4,5-difluorobenzene

  • 1,3-Dibromo-2,4-difluorobenzene

  • 1,3-Dibromo-4,6-difluorobenzene

  • 1,4-Dibromo-2,3-difluorobenzene

  • 1,4-Dibromo-2,5-difluorobenzene

The structural differences between these isomers are the key to their spectroscopic differentiation.

Caption: Molecular structures of four dibromodifluorobenzene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. The number of signals, their chemical shifts, and the coupling patterns in ¹H, ¹³C, and ¹⁹F NMR spectra provide a unique fingerprint for each isomer.

¹H NMR Spectroscopy

The ¹H NMR spectra are the simplest to interpret. Due to the presence of only two hydrogen atoms, the spectra will be relatively uncomplicated. The key differentiating feature will be the number of distinct proton environments and the coupling constants between them. Symmetrical isomers will exhibit fewer signals than their asymmetrical counterparts.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide information about the carbon framework. The number of signals directly corresponds to the number of unique carbon environments in the molecule. Due to the large chemical shift range and the influence of the electronegative bromine and fluorine substituents, significant dispersion of the signals is expected.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds. The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment, and the coupling between fluorine and both hydrogen and carbon atoms can provide crucial connectivity information.

Isomer¹H NMR Signals¹³C NMR Signals¹⁹F NMR Signals
1,2-Dibromo-3,4-difluorobenzene262
This compound131
1,3-Dibromo-2,4-difluorobenzene262
1,3-Dibromo-4,6-difluorobenzene262
1,4-Dibromo-2,3-difluorobenzene231
1,4-Dibromo-2,5-difluorobenzene131

Table 1: Predicted number of signals in the ¹H, ¹³C, and ¹⁹F NMR spectra of dibromodifluorobenzene isomers based on molecular symmetry.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the dibromodifluorobenzene isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

    • Tune and match the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle 30-45°, relaxation delay 1-2 s, acquisition time 2-4 s.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: pulse angle 30-45°, relaxation delay 2-5 s, a large number of scans may be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical parameters: pulse angle 30-45°, relaxation delay 1-2 s.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Reference the spectra appropriately (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

    • Integrate the signals and analyze the chemical shifts and coupling patterns.

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides information about the functional groups and the overall symmetry of a molecule by probing its vibrational modes. While all dibromodifluorobenzene isomers will exhibit characteristic C-H, C-F, and C-Br stretching and bending vibrations, the precise frequencies and intensities of these bands will vary depending on the substitution pattern.

Key diagnostic regions in the IR spectrum include:

  • C-H stretching: Typically observed around 3100-3000 cm⁻¹.

  • Aromatic C=C stretching: Found in the 1600-1450 cm⁻¹ region. The pattern of these bands can be indicative of the substitution pattern.

  • C-F stretching: Strong absorptions in the 1300-1000 cm⁻¹ range.

  • C-Br stretching: Generally appears in the 700-500 cm⁻¹ region.

  • Out-of-plane C-H bending: The position of these bands in the 900-675 cm⁻¹ region is highly diagnostic of the number of adjacent hydrogen atoms on the aromatic ring.

Symmetrical isomers will generally have simpler IR spectra with fewer bands compared to their less symmetrical counterparts due to selection rules.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • For liquids: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Acquire a background spectrum of the empty sample compartment or the ATR crystal.

  • Spectrum Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. All dibromodifluorobenzene isomers will have the same molecular ion peak (M⁺) cluster due to their identical elemental composition.[6][7] The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a distinctive M⁺, M⁺+2, and M⁺+4 pattern.

While the molecular ion will be the same, the fragmentation patterns in the mass spectrum can differ between isomers. The relative abundances of the fragment ions, formed by the loss of bromine, fluorine, or other neutral fragments, can be used as a distinguishing feature.

Expected fragmentation pathways include:

  • Loss of a bromine atom: [M-Br]⁺

  • Loss of a fluorine atom: [M-F]⁺

  • Loss of HBr or HF: [M-HBr]⁺ or [M-HF]⁺

The stability of the resulting fragment ions will depend on the substitution pattern of the original isomer, leading to variations in the relative peak intensities.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the isomer into a gas chromatograph coupled to a mass spectrometer. This is the preferred method as it also provides separation of the isomers if they are in a mixture.[8][9]

    • Direct Infusion: Introduce a solution of the sample directly into the ion source of the mass spectrometer.

  • Ionization:

    • Electron Ionization (EI): This is a common and robust ionization technique that typically leads to extensive fragmentation, providing a detailed fingerprint of the molecule.[8]

  • Mass Analysis:

    • Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

    • Identify the molecular ion cluster and the major fragment ions.

    • Compare the relative abundances of the fragment ions between different isomers.

Caption: A simplified fragmentation pathway in MS.

Conclusion

The unambiguous identification of dibromodifluorobenzene isomers is a critical task in many scientific disciplines. While each of the discussed spectroscopic techniques provides valuable information, a combined approach is often the most effective strategy. ¹⁹F NMR and ¹³C NMR are particularly powerful for distinguishing between isomers due to the sensitivity of these nuclei to their local chemical environment. IR spectroscopy offers a rapid and non-destructive method for obtaining a characteristic fingerprint, while mass spectrometry confirms the molecular weight and provides additional structural clues through fragmentation analysis. By understanding the principles behind each technique and applying the systematic protocols outlined in this guide, researchers can confidently differentiate these closely related compounds and advance their scientific endeavors.

References

Electrochemical properties of 1,2-Dibromo-4,5-difluorobenzene and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Electrochemical Properties of 1,2-Dibromo-4,5-difluorobenzene and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electrochemical characteristics of this compound and its derivatives. Moving beyond a simple data sheet, we explore the underlying principles governing its redox behavior, offer comparative data with related structures, and provide detailed experimental protocols for its characterization. This document is designed to serve as a practical resource for scientists leveraging this versatile building block in organic electronics, pharmaceutical synthesis, and materials science.

Introduction: The Significance of Fluorinated Aryl Halides

Halogenated aromatic compounds are foundational pillars in modern organic synthesis, prized for their utility in cross-coupling reactions and as precursors to complex molecular architectures.[1] Within this class, this compound stands out due to its unique substitution pattern. The presence of two bromine atoms provides reactive handles for sequential, site-selective functionalization, while the electron-withdrawing fluorine atoms profoundly influence the molecule's electronic properties.[2] This fluorination is critical in various applications; in pharmaceuticals, it can enhance metabolic stability and binding affinity, while in organic electronics, it helps to tune energy levels for efficient charge transport and injection.[1][3]

Understanding the electrochemical properties of this molecule is paramount. Techniques like cyclic voltammetry not only reveal its redox potentials but also provide insight into the mechanisms of electron transfer, the stability of intermediates, and the feasibility of its use in electrosynthesis—a green and increasingly popular alternative to traditional chemical methods for generating reactive species.[4][5] This guide will dissect these properties, offering both theoretical grounding and practical, field-proven methodologies.

Fundamental Electrochemical Behavior: The Reductive Pathway of Aryl Halides

The dominant electrochemical feature of aryl halides like this compound is their propensity for reductive cleavage of the carbon-halogen bond. This process is crucial for electrosynthetic applications, as it provides a controlled method for generating highly reactive aryl radicals or anions.[4][6]

The generally accepted mechanism for the electrochemical reduction of an aryl halide (Ar-X) is a dissociative electron transfer process. It typically begins with the transfer of an electron from the cathode to the molecule, forming a transient radical anion, [Ar-X]•⁻. This intermediate is often unstable and rapidly undergoes cleavage of the carbon-halogen bond to produce an aryl radical (Ar•) and a halide anion (X⁻). The resulting aryl radical can then be further reduced at the electrode surface to form an aryl anion (Ar⁻) or participate in subsequent chemical reactions.[6] This sequence highlights the power of electrochemistry to generate synthetically valuable intermediates under mild conditions.

G ArX Aryl Halide (Ar-X) E1 + e⁻ (at Cathode) ArX->E1 RadicalAnion Radical Anion [Ar-X]•⁻ E1->RadicalAnion Cleavage Fast Bond Cleavage RadicalAnion->Cleavage ArylRadical Aryl Radical (Ar•) + Halide Anion (X⁻) Cleavage->ArylRadical E2 + e⁻ (at Cathode) ArylRadical->E2 Reaction Further Reactions (e.g., H-abstraction, coupling) ArylRadical->Reaction ArylAnion Aryl Anion (Ar⁻) E2->ArylAnion ArylAnion->Reaction

Caption: General mechanism for the electrochemical reduction of aryl halides.

Comparative Analysis: The Influence of Fluorine Substitution

The substitution pattern on the aromatic ring has a dramatic effect on the reduction potential. Electron-withdrawing groups, such as fluorine, stabilize the radical anion intermediate, thereby making the reduction occur at a less negative (more facile) potential.[2] Consequently, this compound is expected to be reduced more easily than its non-fluorinated counterpart, 1,2-dibromobenzene.

Table 1: Comparison of Reduction Potentials for Fluorinated Distyrylbenzene Derivatives Data synthesized from studies on DSB derivatives to illustrate the inductive effect of fluorine substitution.[2]

CompoundNumber of Fluorine Atoms (on central ring)First Reduction Potential (V vs. Ag/AgCl)
1,4-Bis(styryl)benzene (DSB)0-2.25
1,4-Bis(styryl)-2,5-difluorobenzene2-2.05
1,4-Bis(pentafluorostyryl)benzene0-1.97
1,4-Bis(pentafluorostyryl)-2,5-difluorobenzene2-1.78

This data authoritatively shows that adding two fluorine atoms to the central benzene core makes the molecule approximately 200 mV easier to reduce.[2] This principle is directly applicable to this compound and is a key consideration for its application in both electrosynthesis and as a component in electronic materials.

Electrochemical Characterization of Derivatives

The true utility of this compound lies in its role as a scaffold. The bromine atoms are readily displaced via cross-coupling reactions (e.g., Suzuki or Stille coupling) to build more complex, conjugated systems. The electrochemical properties of these resulting derivatives are heavily influenced by the foundational difluorobenzene core.

A pertinent example is the synthesis and electropolymerization of 1,4-bis(2-thienyl)-2,5-difluorobenzene (TF2P), a monomer synthesized via a Suzuki coupling reaction from 1,4-dibromo-2,5-difluorobenzene.[3] The resulting polymer, PTF2P, exhibits interesting electrochromic properties, changing color from yellow in its neutral state to blue when oxidized (doped). The fluorine atoms on the polymer backbone help to stabilize the charge in the doped state, enhancing the material's stability and performance.[3] The electrochemical polymerization is itself a key characterization step, demonstrating that the derivative can form stable, electroactive films on an electrode surface.

Experimental Protocol: Characterization by Cyclic Voltammetry

Cyclic Voltammetry (CV) is the cornerstone technique for investigating the redox behavior of electroactive species.[7] It provides rapid, quantitative data on redox potentials, electron transfer kinetics, and the stability of electrochemically generated species.

Objective: To determine the reduction potential of this compound and assess the reversibility of the electron transfer process.

Materials and Equipment:
  • Potentiostat: (e.g., CHI 760C or similar)

  • Electrochemical Cell: Three-electrode configuration.

  • Working Electrode: Glassy carbon electrode (GCE), 3 mm diameter.

  • Reference Electrode: Silver/silver chloride (Ag/AgCl, 3M KCl).

  • Counter (Auxiliary) Electrode: Platinum wire.[8]

  • Analyte Solution: 1-2 mM this compound.

  • Solvent: Anhydrous, non-coordinating solvent such as 1,2-difluorobenzene (DFB) or acetonitrile (ACN). DFB is an excellent choice as it is inert and offers a wide potential window.[9]

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP).

  • Inert Gas: High-purity nitrogen or argon.

  • Polishing Materials: Alumina slurry (0.3 and 0.05 micron) and polishing pads.

Step-by-Step Methodology:
  • Electrode Preparation (Trustworthiness Pillar): The state of the working electrode is critical for obtaining reproducible results.

    • Polish the GCE surface with 0.3-micron alumina slurry on a polishing pad for 60 seconds.

    • Rinse thoroughly with deionized water and sonicate for 30 seconds in ethanol to remove polishing debris.

    • Repeat the polishing step with 0.05-micron alumina slurry, followed by rinsing and sonication.

    • Dry the electrode under a stream of inert gas. A clean, properly prepared electrode ensures that the observed electrochemistry is due to the analyte, not surface contaminants.[8]

  • Solution Preparation:

    • In a clean, dry electrochemical cell, dissolve the supporting electrolyte (0.1 M TBAPF₆) in the chosen solvent (e.g., 10 mL of ACN).

    • Add the analyte, this compound, to achieve a final concentration of 1-2 mM.

    • Assemble the three-electrode setup in the cell.

  • Deoxygenation:

    • Oxygen is electroactive and its reduction can interfere with the measurement. Purge the solution by bubbling high-purity nitrogen or argon through it for at least 10-15 minutes.

    • Maintain an inert gas blanket over the solution for the duration of the experiment.

  • Data Acquisition:

    • Set the parameters on the potentiostat. For an initial survey scan, a potential window from 0 V to -2.5 V vs. Ag/AgCl is appropriate, based on the expected reduction of aryl halides.[6]

    • Set the scan rate to 100 mV/s.

    • Run the experiment, starting the scan in the negative (cathodic) direction.

  • Data Analysis:

    • Observe the resulting voltammogram. Look for a cathodic (reduction) peak on the forward scan. The potential at the peak maximum (Epc) is the cathodic peak potential.

    • If a corresponding anodic (oxidation) peak appears on the reverse scan, it suggests the radical anion has some stability on the CV timescale. The absence of a reverse peak indicates a chemically irreversible process, which is expected for the rapid cleavage of the C-Br bond.[6]

    • To investigate the kinetics, vary the scan rate (e.g., 20, 50, 100, 200, 500 mV/s). For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.[10]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Polish 1. Polish Working Electrode (GCE) PrepareSoln 2. Prepare Analyte & Electrolyte Solution Polish->PrepareSoln Deoxygenate 3. Deoxygenate with N₂/Ar (10-15 min) PrepareSoln->Deoxygenate Setup 4. Assemble 3-Electrode Cell Deoxygenate->Setup SetParams 5. Set CV Parameters (Potential Window, Scan Rate) Setup->SetParams RunCV 6. Run Scan SetParams->RunCV Analyze 7. Analyze Voltammogram (Identify Peak Potentials) RunCV->Analyze VaryRate 8. Vary Scan Rate (Kinetic Analysis) Analyze->VaryRate

Caption: Experimental workflow for Cyclic Voltammetry analysis.

References

A Senior Application Scientist's Guide to the Reaction Mechanisms of 1,2-Dibromo-4,5-difluorobenzene: A DFT-Informed Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. 1,2-Dibromo-4,5-difluorobenzene stands out as a versatile building block, offering multiple reaction sites for the construction of complex molecular architectures. Its utility is largely dictated by the selective reactivity of its carbon-bromine and carbon-fluorine bonds in a variety of chemical transformations.

This guide provides an in-depth, comparative analysis of the principal reaction mechanisms of this compound, grounded in the principles of Density Functional Theory (DFT) and supported by experimental observations. As direct DFT studies on this specific molecule are limited, this guide synthesizes data from closely related systems to provide a robust framework for understanding and predicting its reactivity in Suzuki-Miyaura cross-coupling, Grignard reagent formation, and nucleophilic aromatic substitution (SNAr).

I. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, and this compound is an excellent substrate for such transformations. The two bromine atoms serve as reactive handles for sequential or double coupling, while the fluorine atoms modulate the electronic properties of the benzene ring.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction, as supported by numerous DFT studies on related aryl halides, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

The Catalytic Cycle
  • Oxidative Addition: The cycle begins with the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) complex. This is often the rate-determining step of the overall reaction.[2] DFT studies on similar systems have shown that the energy barrier for this step is influenced by the strength of the carbon-halogen bond and the electronic nature of the substituents on the aromatic ring.[2] The electron-withdrawing fluorine atoms in this compound are expected to facilitate this step by making the aryl halide more electrophilic.

  • Transmetalation: The resulting arylpalladium(II) complex then undergoes transmetalation with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. The base activates the organoboron species, facilitating the transfer of the organic group to the palladium center.

  • Reductive Elimination: Finally, the diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond of the product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Ar-Br Transmetalation Transmetalation ArPdR Ar-Pd(II)L_n-R ArPdBr->ArPdR R-B(OR')_2 / Base ArPdR->Pd0 Ar-R RedElim Reductive Elimination

Figure 1: Generalized Suzuki-Miyaura catalytic cycle.

Comparative Reactivity and Selectivity

For dihaloarenes like this compound, the potential for both mono- and di-coupling exists. The selectivity is often governed by the reaction conditions. Studies on other dihaloarenes have shown that factors such as the catalyst, solvent, and temperature can be tuned to favor one product over the other. For instance, using a 1:1 stoichiometry of the dibromoarene to the boronic acid can favor mono-coupling.

Comparison with Other Halogenated Benzenes:

The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the trend I > Br > Cl >> F, which correlates with the C-X bond dissociation energies.[3] Therefore, the C-Br bonds of this compound will be significantly more reactive than the C-F bonds under typical Suzuki-Miyaura conditions. This allows for selective functionalization at the bromine-bearing positions without disturbing the fluorine atoms.

SubstrateRelative Reactivity in Oxidative AdditionComments
1,2-Diiodo-4,5-difluorobenzeneHighestC-I bond is weaker, leading to faster oxidative addition.
This compound High The substrate of interest, offering a good balance of reactivity and stability.
1,2-Dichloro-4,5-difluorobenzeneLowerC-Cl bond is stronger, generally requiring more forcing conditions for coupling.
1,2,4,5-TetrafluorobenzeneLowestC-F bond activation is challenging and requires specialized catalysts.[4]
Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental procedure for the mono-arylation of a dihaloarene, which can be adapted for this compound.

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), the arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Add a degassed solvent system, for example, a mixture of toluene and water or dioxane and water.

  • Heat the reaction mixture with stirring (e.g., at 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

II. Grignard Reagent Formation: A Look at the Radical Mechanism

Grignard reagents are powerful nucleophiles and bases, and their formation from aryl halides is a fundamental transformation in organic synthesis. The preparation of a Grignard reagent from this compound would proceed via the insertion of magnesium into a C-Br bond.

The mechanism of Grignard reagent formation is complex and thought to involve radical intermediates at the surface of the magnesium metal.[5] Computational studies on simpler systems suggest a single-electron transfer (SET) from the magnesium surface to the organic halide, leading to a radical anion that fragments to an aryl radical and a halide anion. The aryl radical then reacts with the magnesium surface to form the organomagnesium species.[6]

Selectivity in Grignard Formation

A key question for this compound is the selectivity of magnesium insertion. Which C-X bond will react? The reactivity is inversely related to the bond dissociation energy (BDE).

BondApproximate Bond Dissociation Energy (kcal/mol)Expected Reactivity
C-F (aryl)~125Very low
C-Cl (aryl)~96Low
C-Br (aryl)~81High
C-I (aryl)~65Highest

Data adapted from standard sources.[3]

Based on these BDEs, the C-Br bond is significantly weaker than the C-F bond. Therefore, the formation of the Grignard reagent will occur exclusively at the C-Br positions. It is possible to form either a mono-Grignard or a di-Grignard reagent by controlling the stoichiometry of magnesium.

Grignard_Formation cluster_1 Grignard Reagent Formation ArBr This compound SET Single Electron Transfer (SET) RadicalAnion [Ar-Br]•- ArBr->RadicalAnion + e- (from Mg) Mg Mg(0) surface Fragmentation Fragmentation ArRadical Ar• + Br- RadicalAnion->ArRadical Grignard Ar-MgBr ArRadical->Grignard + Mg(I) or Mg(0) SNAr_Mechanism cluster_2 SNAr Mechanism (Stepwise) ArF Ar-F Addition Addition Meisenheimer Meisenheimer Complex [Ar(F)(Nu)]- ArF->Meisenheimer + Nu- Nucleophile Nu- Elimination Elimination Product Ar-Nu Meisenheimer->Product - F- LeavingGroup F-

References

Thermal stability comparison of fluorinated aromatic compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Thermal Stability of Fluorinated Aromatic Compounds

For researchers, scientists, and professionals in drug development, understanding the thermal stability of fluorinated aromatic compounds is paramount for ensuring the safety, efficacy, and reliability of novel chemical entities and materials. The introduction of fluorine into an aromatic system dramatically alters its physicochemical properties, most notably its thermal stability. This guide provides a comprehensive comparison of the thermal stability of various fluorinated aromatic compounds, supported by experimental data and an exploration of the underlying chemical principles.

The Foundation of Stability: The Carbon-Fluorine Bond

The exceptional thermal stability of fluorinated aromatic compounds is fundamentally rooted in the strength of the carbon-fluorine (C-F) bond. Fluorine's high electronegativity creates a highly polarized and strong covalent bond with carbon, making it the strongest single bond in organic chemistry.[1] The bond dissociation energy (BDE) of a typical C-F bond is approximately 488 kJ/mol, significantly higher than that of a carbon-hydrogen (C-H) bond.[2] This high energy requirement for homolytic cleavage means that fluorinated compounds can withstand higher temperatures before undergoing decomposition.[2]

The stability conferred by the C-F bond is a cornerstone of organofluorine chemistry, leading to the widespread use of these compounds in pharmaceuticals, agrochemicals, and advanced materials where durability and resistance to degradation are critical.[3][4]

Comparative Thermal Stability

A clear trend emerges when comparing the thermal stability of aromatic compounds with an increasing degree of fluorination: stability generally increases with the number of fluorine substituents. While comprehensive, directly comparable TGA data for a full series of simple fluorinated benzenes is not widely published, we can infer this trend from bond dissociation energies (BDEs) and available pyrolysis data.

Simple Fluorinated Aromatics: A Look at Bond Dissociation Energies

The C-F bond dissociation energy is a reliable indicator of thermal stability. The following table compares the C-H BDE in benzene with the C-F BDE in fluorobenzene.

CompoundBondBond Dissociation Energy (kcal/mol)Bond Dissociation Energy (kJ/mol)
BenzeneC-H112.9~472
FluorobenzeneC-F~125.6~526

Note: The BDE for the C-H bond in benzene is a well-established value.[5] The BDE for the C-F bond in fluorobenzene is cited as approximately 526 kJ/mol.[4]

This significant difference in BDE suggests that more energy is required to break the C-F bond in fluorobenzene compared to the C-H bond in benzene, indicating a higher thermal stability for the fluorinated compound. This principle extends as more fluorine atoms are added to the aromatic ring. For instance, hexafluorobenzene is noted for its excellent thermal stability, making it suitable for high-temperature reactions.[6]

Fluorinated Polymers: Experimental Evidence from TGA

In the realm of materials science, fluorinated polymers, such as fluorinated polyimides, provide concrete evidence of enhanced thermal stability through Thermogravimetric Analysis (TGA). TGA measures the mass of a sample as a function of temperature, and the decomposition temperature (Td), often reported as the temperature at which 5% weight loss occurs (Td5), is a key metric of thermal stability.

Polymer TypeTd5 (°C) in N2Glass Transition Temperature (Tg, °C)
Fluorinated Polyimides with multi-bulky pendant groups551-561259-281
Fluorinated Copolymerized Polyimide Films533.7-560.7260-275

The data clearly shows that fluorinated polyimides exhibit outstanding thermal stability, with decomposition temperatures well above 500°C.[3] This makes them highly suitable for applications in aerospace and microelectronics where resistance to high temperatures is crucial.

Experimental Protocol: Thermogravimetric Analysis (TGA)

To experimentally determine and compare the thermal stability of fluorinated aromatic compounds, Thermogravimetric Analysis (TGA) is the standard method. The following protocol provides a self-validating system for obtaining reliable and reproducible data.

Objective: To determine the decomposition temperature (Td) of a fluorinated aromatic compound.

Materials:

  • Test compound

  • Thermogravimetric Analyzer (TGA)

  • High-purity inert gas (e.g., nitrogen or argon)

  • TGA sample pans (e.g., aluminum or platinum)

  • Microbalance

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the test compound into a TGA sample pan using a microbalance.

    • Causality: A small sample size ensures uniform heating and minimizes temperature gradients within the sample, leading to more accurate decomposition temperature measurements.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the purge gas to a constant flow rate (e.g., 20-50 mL/min).

    • Causality: An inert atmosphere is crucial to prevent oxidative degradation, allowing for the determination of the compound's inherent thermal stability.

    • Program the temperature profile:

      • Equilibrate at a starting temperature (e.g., 30°C) for 5-10 minutes to ensure thermal stability before heating.

      • Ramp the temperature at a linear heating rate (e.g., 10°C/min) to a final temperature that ensures complete decomposition (e.g., 600-800°C).

      • Causality: A linear heating rate provides a consistent and reproducible thermal stress on the sample, allowing for accurate comparison between different compounds.

  • Data Acquisition:

    • Start the TGA run and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to generate the TGA curve.

    • Determine the onset decomposition temperature and the temperature at which 5% weight loss occurs (Td5).

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of decomposition.

    • Trustworthiness: The combination of the TGA and DTG curves provides a comprehensive and self-validating assessment of the thermal decomposition profile.

Visualizing Thermal Stability Concepts

The following diagrams illustrate the core concepts discussed in this guide.

G cluster_0 Degree of Fluorination cluster_1 Relative Thermal Stability Benzene Benzene (C6H6) Low Lower Stability Benzene->Low Lower BDE Monofluoro Monofluorobenzene (C6H5F) Moderate Moderate Stability Monofluoro->Moderate Higher C-F BDE Polyfluoro Polyfluorobenzene (e.g., C6F6) High High Stability Polyfluoro->High Multiple C-F Bonds Fluoropolymer Fluorinated Polymer VeryHigh Very High Stability Fluoropolymer->VeryHigh Polymeric Structure

Caption: Increasing fluorination enhances thermal stability.

TGA_Workflow start Start prep Sample Preparation (5-10 mg in TGA pan) start->prep setup Instrument Setup (Inert gas, Temp. program) prep->setup run Run TGA Experiment (Record mass vs. temp) setup->run analysis Data Analysis (TGA & DTG curves) run->analysis results Determine Td5 (Temp. at 5% weight loss) analysis->results end End results->end

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Mechanisms of Thermal Decomposition

The thermal decomposition of fluorinated aromatic compounds typically proceeds through homolytic cleavage of the weakest bond in the molecule. Due to the high strength of the C-F bond, decomposition is often initiated by the cleavage of a C-H or C-C bond, if present.

In highly fluorinated compounds like hexafluorobenzene, the C-F bond is the only type available for cleavage on the aromatic ring. Pyrolysis of such compounds at very high temperatures can lead to the formation of various fluorinated byproducts. For instance, the copyrolysis of hexafluorobenzene with other reagents at elevated temperatures can result in the substitution of a fluorine atom.[6]

In the case of fluorinated polymers, thermal degradation is a more complex process that can involve chain scission, depolymerization, and the release of various fluorinated fragments.[7][8] The specific decomposition products depend on the polymer structure, the presence of other functional groups, and the decomposition atmosphere (inert or oxidative).

Conclusion

The fluorination of aromatic compounds is a highly effective strategy for enhancing thermal stability. This stability is a direct consequence of the exceptional strength of the carbon-fluorine bond. As demonstrated by bond dissociation energies and experimental TGA data for fluorinated polymers, increasing the degree of fluorination generally leads to a significant increase in the decomposition temperature. For researchers and professionals in drug development and materials science, a thorough understanding and experimental validation of the thermal properties of these compounds, primarily through techniques like TGA, are essential for ensuring the development of safe, stable, and robust products.

References

A Senior Application Scientist's Guide to Regioselective Reactions of 1,2-Dibromo-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to a comprehensive technical guide designed for researchers, medicinal chemists, and material scientists. This document moves beyond simple protocols to provide a deep, mechanistic understanding of regioselectivity in reactions involving 1,2-dibromo-4,5-difluorobenzene. As a versatile synthetic linchpin, the predictable and orthogonal reactivity of its halogen substituents allows for the strategic construction of complex molecular architectures. This guide synthesizes field-proven insights with fundamental chemical principles to empower you to leverage this building block with precision and confidence.

The Molecular Blueprint: Understanding Electronic Influences

This compound presents a fascinating case study in substituent effects. The reactivity of the four halogen atoms is not uniform; it is dictated by a nuanced interplay of inductive and mesomeric effects, which in turn governs the regiochemical outcome of synthetic transformations.

  • Fluorine Substituents : As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I).[1][2] This effect polarizes the C-F bond, creating a significant partial positive charge on the attached carbon and rendering the entire aromatic ring electron-deficient.[2] While fluorine also possesses lone pairs capable of resonance donation (+M effect), its poor orbital overlap with carbon means the inductive effect is overwhelmingly dominant.[3] This strong electron withdrawal is the primary activator for nucleophilic aromatic substitution (SNAr).

  • Bromine Substituents : Bromine is also electronegative, but less so than fluorine. It too exhibits both -I and +M effects. Critically, the Carbon-Bromine bond is significantly weaker and more polarizable than the Carbon-Fluorine bond. This property makes bromine an excellent leaving group in metal-catalyzed cross-coupling reactions and a prime site for metal-halogen exchange.

This electronic dichotomy is the key to the molecule's utility. The fluorine-substituted positions are primed for nucleophilic attack, while the bromine-substituted positions are predisposed to reactions involving organometallics.

Comparative Analysis of Regioselective Transformations

We will now dissect the three major classes of reactions, comparing the inherent regioselectivity and the mechanistic rationale behind it.

Nucleophilic Aromatic Substitution (SNAr): Selective Displacement of Fluorine

The SNAr reaction is a cornerstone of fluoroaromatic chemistry. Its mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4]

Causality of Regioselectivity: The rate-determining step is the initial attack of the nucleophile on the electron-poor aromatic ring to form the Meisenheimer complex.[1][5] The strong inductive effect of the fluorine atoms is paramount here; it heavily stabilizes the developing negative charge of the intermediate.[1] Consequently, nucleophilic attack occurs preferentially at the carbon atoms bearing the fluorine atoms. Even though the C-F bond is the strongest carbon-halogen bond, its cleavage is not part of the rate-limiting step, making fluoride an effective leaving group in this context.[4][5]

A prime example is the double SNAr reaction used in the synthesis of chiral ligands, where a substituted biphenol displaces both fluorine atoms of this compound.[6]

Workflow: Regioselective Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism cluster_start Starting Materials cluster_step1 Step 1: Nucleophilic Attack (Rate-Determining) cluster_step2 Step 2: Elimination (Fast) SM This compound + Nu⁻ MC Meisenheimer Complex (Negative charge stabilized by F atoms) SM->MC Attack at C-F position P Substituted Product (Fluoride is eliminated) MC->P Restores Aromaticity

Caption: SNAr mechanism highlighting preferential attack at the C-F position.

Metal-Halogen Exchange: Selective Activation of Bromine

Metal-halogen exchange is a powerful method for generating organometallic reagents, most commonly organolithiums.[7] This transformation is kinetically controlled, and its regioselectivity is dictated by the lability of the carbon-halogen bond and the stability of the resulting carbanion.

Causality of Regioselectivity: The established reactivity order for lithium-halogen exchange is I > Br > Cl >> F.[7] The C-F bond is exceptionally strong and generally unreactive towards organolithium reagents under standard conditions. In contrast, the C-Br bonds in this compound readily undergo exchange. This provides a clean and highly selective method to generate a 4,5-difluoro-1,2-dilithiobenzene intermediate (or a monolithiated species with controlled stoichiometry), which can then be trapped with various electrophiles.[8][9] This selective exchange at the C-Br positions has been used to install protons or alkyl groups, leaving the C-F bonds untouched.[6]

Workflow: Regioselective Metal-Halogen Exchange

Metal_Halogen_Exchange cluster_start Starting Material cluster_step1 Step 1: Exchange Reaction cluster_step2 Step 2: Electrophilic Quench SM This compound OL Organolithium Intermediate (Formed at C-Br positions) SM->OL Add R-Li (e.g., n-BuLi) Selective at C-Br P Functionalized Product (e.g., Protonation, Alkylation) OL->P Add Electrophile (E⁺)

Caption: Selective metal-halogen exchange at C-Br followed by electrophilic quench.

Palladium-Catalyzed Cross-Coupling: The Domain of Bromine

Reactions like Suzuki, Stille, Sonogashira, Negishi, and Buchwald-Hartwig amination are fundamental tools for C-C, C-N, and C-O bond formation.[10] The key step that governs regioselectivity is the initial oxidative addition of the aryl halide to the low-valent metal catalyst (typically Pd(0)).

Causality of Regioselectivity: The rate of oxidative addition is highly dependent on the carbon-halogen bond dissociation energy. The reactivity trend is overwhelmingly C-I > C-Br > C-Cl, with C-F bonds being almost entirely inert under typical palladium-catalyzed conditions.[11] Therefore, this compound will exclusively undergo cross-coupling at the two C-Br positions. This remarkable selectivity allows for the installation of aryl, alkyl, or amino groups without disturbing the fluorine atoms, preserving them for subsequent SNAr reactions. This precise control is demonstrated in the synthesis of advanced materials and complex organic molecules where the bromine atoms are selectively replaced via Negishi or copper-catalyzed coupling reactions.[6][12]

Data Summary: A Head-to-Head Comparison

The following table provides a clear, at-a-glance comparison of the regioselective outcomes for the principal reaction classes.

Reaction TypeTypical ReagentsPrimary Site of ReactionMechanistic Rationale
Nucleophilic Aromatic Substitution (SNAr) R-OH/Base, R-NH₂, R-SH/BaseC-F The rate-determining step is nucleophilic attack, which is accelerated by the strong inductive electron withdrawal of fluorine, stabilizing the Meisenheimer intermediate.[1][4][5]
Metal-Halogen Exchange n-BuLi, t-BuLiC-Br The exchange rate is kinetically controlled and follows the trend I > Br > Cl >> F. The C-F bond is too strong to react under standard conditions.[7][9]
Pd-Catalyzed Cross-Coupling (Suzuki, Negishi, etc.)Organoboron/-tin/-zinc reagents, Pd catalyst, BaseC-Br The rate-determining oxidative addition step is governed by C-X bond strength. The weaker C-Br bond reacts readily, while the C-F bond is inert.[11][12]

Exploiting Orthogonal Reactivity: A Strategy for Sequential Functionalization

The true synthetic power of this compound lies in the ability to exploit the mutually exclusive reactivity of its C-F and C-Br bonds. This "orthogonal" reactivity enables multi-step, one-pot, or sequential transformations with exquisite regiochemical control. A powerful synthetic strategy involves using one set of halogens as reaction sites while the other set acts as stable placeholders for a subsequent, different type of transformation.

For instance, a highly efficient modular synthesis of chiral ligands for asymmetric catalysis has been developed using this principle.[6][13] The synthesis begins with a double SNAr reaction at the C-F positions, followed by a separate functionalization of the C-Br positions via metal-halogen exchange or cross-coupling.[6]

Workflow: Sequential Functionalization Strategy

Sequential_Functionalization cluster_path1 Pathway 1 cluster_path2 Pathway 2 A This compound B Intermediate 1 (C-F bonds substituted) A->B S(N)Ar Reaction (e.g., ArOH, K₂CO₃) D Intermediate 2 (C-Br bonds substituted) A->D Cross-Coupling (e.g., ArB(OH)₂, Pd cat.) C Final Product A (C-Br bonds functionalized) B->C Cross-Coupling (e.g., R-ZnCl, Pd cat.) E Final Product B (C-F bonds functionalized) D->E S(N)Ar Reaction (e.g., RNH₂)

Caption: Orthogonal pathways for the sequential functionalization of the substrate.

Experimental Protocols: A Self-Validating System

The following protocols are representative examples designed for reproducibility and clarity.

Protocol 1: Double Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from the synthesis of a chiral ligand precursor.[6]

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), a substituted diol (e.g., (S)-H₈-BINOL derivative, 1.05 eq), and anhydrous potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent: Add anhydrous, degassed N,N-Dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired dibromo-ether product.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling (at C-Br bonds)

This protocol is a general procedure based on established methods.[14]

  • Setup: In a reaction vessel, combine the this compound (1.0 eq), the desired arylboronic acid (2.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Reagents: Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2M, 3.0 eq).

  • Solvent: Add a degassed solvent system, such as a 4:1 mixture of Toluene and Water.

  • Reaction: Heat the mixture to 80-90 °C under an inert atmosphere and stir vigorously for 8-16 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Separate the organic layer, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography to obtain the diarylated product.

References

A Comparative Guide to the Quantitative Analysis of 1,2-Dibromo-4,5-difluorobenzene: qNMR vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of chemical synthesis and pharmaceutical development, the accurate quantification of intermediates and final products is paramount. 1,2-Dibromo-4,5-difluorobenzene serves as a critical building block in the synthesis of various organic materials and active pharmaceutical ingredients. Its purity directly impacts reaction yields, impurity profiles, and the ultimate safety and efficacy of the end product. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic methods—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—for the robust analysis of this key compound.

The Principle of Quantitative NMR (qNMR): A Primary Analytical Method

Quantitative NMR (qNMR) stands out as a primary ratio method of measurement, meaning its results are directly traceable to the International System of Units (SI) through certified reference materials.[1][2][3][4] The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[5] By comparing the integral of a specific resonance of the analyte (this compound) to that of a certified internal standard of known concentration, a highly accurate and precise quantification can be achieved without the need for analyte-specific calibration curves.[5][6]

Causality Behind Experimental Choices in qNMR

The reliability of a qNMR experiment hinges on several critical parameters, each chosen to ensure the integrity of the quantitative data.

  • Internal Standard Selection: The choice of an internal standard is crucial. It must be stable, non-reactive with the analyte or solvent, and possess at least one signal that is well-resolved from the analyte's signals. For halogenated aromatic compounds like this compound, standards such as 1,4-bis(trimethylsilyl)benzene (BTMSB) or maleic acid are often suitable, providing clean, sharp singlets in regions of the ¹H NMR spectrum that do not overlap with the analyte's aromatic protons.[3][7] The purity of the internal standard must be certified and traceable.[8][9]

  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard.[7][10] Solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for aromatic compounds. The solvent's residual proton signals should not interfere with the signals of interest.

  • Relaxation Delay (d1): This is arguably the most critical parameter for accurate quantification.[11] The relaxation delay must be set to at least five times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard. This ensures that all nuclei have fully returned to their equilibrium state before the next pulse, guaranteeing that the signal intensity is truly proportional to the number of nuclei.[11]

Alternative Analytical Methodologies

While qNMR offers a high degree of accuracy, traditional chromatographic techniques remain workhorses in many analytical laboratories for their high throughput and sensitivity.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.[12][13][14][15][16] The methodology involves vaporizing the sample and separating its components in a gaseous mobile phase as it passes through a capillary column. The FID provides a response that is generally proportional to the mass of carbon atoms entering the detector.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a versatile and widely used technique for the separation and quantification of a broad range of organic molecules.[17][18][19][20][21][22][23] For this compound, a reverse-phase HPLC method would be employed, where the compound is separated on a nonpolar stationary phase with a polar mobile phase.[22] The UV detector measures the absorbance of the analyte at a specific wavelength, which is proportional to its concentration.

Experimental Protocols

qNMR Analysis of this compound

Objective: To determine the purity of a this compound sample using an internal standard qNMR method.

Materials:

  • This compound (analyte)

  • 1,4-Bis(trimethylsilyl)benzene (BTMSB) Certified Reference Material (CRM) as internal standard

  • Chloroform-d (CDCl₃, 99.8% D)

  • High-precision analytical balance (± 0.01 mg)

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 10 mg of BTMSB into the same vial.

    • Record the exact masses of both the analyte and the internal standard.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the instrument on the deuterium signal of CDCl₃.

    • Acquire a ¹H NMR spectrum with the following key parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): 60 seconds (a conservative value to ensure full relaxation)

      • Number of Scans: 16

  • Data Processing and Analysis:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Integrate the well-resolved aromatic proton signal of this compound and the singlet from the 18 equivalent protons of BTMSB.

    • Calculate the purity of the analyte using the following equation:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P_std = Purity of the internal standard

GC-FID Analysis of this compound

Objective: To quantify this compound using an external standard calibration.

Materials:

  • This compound (analyte)

  • High-purity solvent (e.g., hexane or ethyl acetate)

  • Volumetric flasks and pipettes

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound of known concentration.

    • Create a series of calibration standards by serial dilution of the stock solution.

    • Prepare the sample for analysis by accurately weighing and dissolving it in the chosen solvent to a known volume.

  • GC-FID Instrument Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Detector Temperature: 300 °C

    • Carrier Gas: Helium at a constant flow rate.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve of peak area versus concentration.

    • Inject the prepared sample.

    • Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Performance Comparison

ParameterqNMRGC-FIDHPLC-UV
Principle Signal integral proportional to molar concentrationResponse to combustible carbon atomsUV absorbance proportional to concentration
Calibration Not required (uses certified internal standard)External or internal standard calibration curve requiredExternal or internal standard calibration curve required
Traceability Direct SI traceability[1][2][24]Traceable through certified reference materialsTraceable through certified reference materials
Selectivity High; based on unique chemical shiftsDependent on column resolutionDependent on chromatographic separation
Sensitivity Lower (typically mg range)[5]High (µg/L to ng/L levels possible)[14][15]Moderate to high (µg/L to mg/L)[19]
Precision Excellent (RSD < 1%)Very good (RSD < 2%)Very good (RSD < 2%)
Sample Throughput LowerHigherHigher
Sample Prep Simple dissolutionDilution; may require extraction for complex matricesDilution; filtration often necessary
Universality Applicable to any soluble compound with an NMR active nucleusLimited to volatile and thermally stable compoundsBroad applicability to soluble compounds with a chromophore

Visualizing the Workflows

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte weigh_std Accurately Weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum (d1 ≥ 5*T1) transfer->acquire process Process Spectrum (Phase, Baseline Correct) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity integrate->calculate

Conclusion and Recommendations

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • For the highest accuracy and as a primary reference method , qNMR is unparalleled. Its direct SI traceability and elimination of the need for analyte-specific calibration curves make it the gold standard for purity assessment and the certification of reference materials.

  • For routine quality control and high-throughput screening , GC-FID and HPLC-UV are excellent choices. GC-FID is particularly well-suited due to the volatility of the analyte, offering high sensitivity. HPLC-UV provides a robust alternative, especially when analyzing less volatile impurities or degradation products simultaneously.

In a comprehensive analytical strategy, qNMR can be used to certify an in-house primary standard of this compound. This certified standard can then be used to create accurate calibration curves for higher-throughput chromatographic methods, ensuring that all analytical data is both precise and traceable. This integrated approach leverages the strengths of each technique, providing a self-validating system for quality assurance in research and development.

References

A Senior Application Scientist's Guide to Benchmarking 1,2-Dibromo-4,5-difluorobenzene in High-Performance Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, the selection of foundational chemical building blocks is a critical decision that dictates the trajectory of research and the ultimate performance of novel materials. Among the vast array of available synthons, 1,2-Dibromo-4,5-difluorobenzene has emerged as a versatile and powerful precursor for a range of high-performance applications, from asymmetric catalysis to organic electronics. This guide provides an in-depth technical comparison of materials derived from this compound against relevant alternatives, supported by experimental data and detailed protocols to empower you in your research endeavors.

The Strategic Advantage of the this compound Scaffold

The unique substitution pattern of this compound offers a confluence of properties that make it a highly attractive building block. The two adjacent bromine atoms provide reactive handles for sequential and selective cross-coupling reactions, enabling the construction of complex molecular architectures. The vicinal fluorine atoms, with their strong electron-withdrawing nature, significantly influence the electronic properties of the benzene ring and any subsequent materials derived from it. This electronic modulation can be leveraged to tune HOMO/LUMO energy levels in conjugated polymers for organic electronics or to enhance the catalytic activity and selectivity of metal complexes.

This guide will explore two key application areas where this compound demonstrates exceptional performance:

  • Asymmetric Catalysis: The synthesis of novel chiral ligands for highly efficient and enantioselective catalytic reactions.

  • Organic Electronics: Its potential as a building block for conjugated polymers in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).

Section 1: Revolutionizing Asymmetric Catalysis with this compound-based Ligands

The development of cost-effective and highly efficient catalysts for asymmetric synthesis is a paramount goal in modern chemistry, with significant implications for drug discovery and the production of fine chemicals. Ruthenium-catalyzed asymmetric C-H activation has been a field of intense research, and the design of the chiral ligand is the lynchpin to success.

A recent breakthrough has demonstrated the exceptional performance of chiral η6-benzene ruthenium (BenRu) catalysts derived from this compound.[1][2][3] These catalysts have shown superior performance in challenging asymmetric C-H activation reactions, overcoming the limitations of tedious synthesis and limited tunability of existing catalysts.

Performance Benchmark: Chiral BenRu Catalysts

The modular assembly strategy utilizing this compound as a linchpin allows for the rapid and flexible synthesis of a diverse range of chiral ligands. The resulting BenRu catalysts have demonstrated remarkable efficiency in two key asymmetric C-H activation reactions:

ReactionSubstratesCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)Reference
Asymmetric annulation of N-methoxybenzamides with alkenesVarious N-methoxybenzamides and alkenes1-2up to 99up to 97[1][2][3]
Asymmetric C-H alkylation of indolesVarious indoles and alkenes1-2up to 99>99[1][2][3]

Table 1: Performance of this compound-based Chiral BenRu Catalysts in Asymmetric C-H Activation. [1][2][3]

The data clearly indicates that ligands derived from this compound can lead to catalysts with exceptional activity and selectivity, providing a powerful tool for the synthesis of complex chiral molecules.

Experimental Protocol: Modular Synthesis of Chiral η6-Benzene Ruthenium Catalysts

This protocol is adapted from the modular assembly strategy reported in the literature.[1][2][3]

Step 1: Synthesis of the Chiral Ligand Precursor

  • Reaction Setup: In a nitrogen-filled glovebox, to a stirred solution of this compound (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add the desired chiral diamine (2.2 equiv.) and potassium carbonate (3.0 equiv.).

  • Reaction Conditions: Heat the reaction mixture at 120 °C for 24 hours.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral diamine-substituted benzene derivative.

Step 2: Synthesis of the Chiral η6-Benzene Ligand

  • Reaction Setup: To a solution of the chiral diamine-substituted benzene derivative (1.0 equiv.) in a mixture of toluene and water, add the desired arylboronic acid (2.5 equiv.), palladium(II) acetate (0.1 equiv.), and tripotassium phosphate (3.0 equiv.).

  • Reaction Conditions: Degas the mixture with argon for 15 minutes, then heat at 100 °C for 12 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the final chiral η6-benzene ligand.

Step 3: Formation of the Ruthenium Catalyst

  • Reaction Setup: In a glovebox, dissolve the chiral η6-benzene ligand (1.0 equiv.) and [Ru(p-cymene)Cl2]2 (0.5 equiv.) in anhydrous dichloromethane.

  • Reaction Conditions: Stir the solution at room temperature for 4 hours.

  • Isolation: Remove the solvent under reduced pressure to obtain the chiral BenRu catalyst, which can be used directly in catalytic reactions.

Modular Synthesis of Chiral BenRu Catalysts cluster_step1 Step 1: Ligand Precursor Synthesis cluster_step2 Step 2: Ligand Synthesis cluster_step3 Step 3: Catalyst Formation A This compound C Diamine-substituted Benzene Derivative A->C K2CO3, DMF, 120 °C B Chiral Diamine B->C E Chiral η6-Benzene Ligand C->E Pd(OAc)2, K3PO4 Toluene/H2O, 100 °C D Arylboronic Acid D->E G Chiral BenRu Catalyst E->G CH2Cl2, rt F [Ru(p-cymene)Cl2]2 F->G

Caption: Modular synthesis of chiral BenRu catalysts.

Section 2: Exploring the Potential of this compound in Organic Electronics

The unique electronic properties imparted by the difluoro-substitution pattern make this compound an intriguing building block for conjugated polymers for use in organic electronic devices. The fluorine atoms can lower the HOMO and LUMO energy levels of the resulting polymer, which can improve air stability and facilitate electron injection.

Comparative Analysis with Isomeric Building Blocks

While direct comparative studies are limited, we can infer the potential performance of polymers derived from this compound by comparing them to materials synthesized from its isomer, 1,4-Dibromo-2,5-difluorobenzene, and other common building blocks. The substitution pattern is expected to influence the polymer's conformation and packing, which in turn affects charge transport properties.

Building BlockExpected Impact on Polymer PropertiesPotential Application Advantage
This compound The ortho-dibromo and meta-difluoro arrangement may lead to a more twisted polymer backbone, potentially increasing solubility and affecting intermolecular packing. The fluorine atoms will lower the HOMO/LUMO levels.Potentially higher open-circuit voltage in organic photovoltaics due to a lower HOMO level. The twisted conformation might lead to amorphous films with good morphological stability.
1,4-Dibromo-2,5-difluorobenzene The para-dibromo and ortho-difluoro arrangement can lead to more planar polymer backbones, which often results in better π-π stacking and higher charge carrier mobility. The fluorine atoms also lower the HOMO/LUMO levels.[4]Higher charge carrier mobility in OFETs due to more ordered packing. The planarity can enhance absorption in organic photovoltaics.
2,7-Dibromo-9,9-dioctylfluorene A widely used building block that provides good solubility and high photoluminescence quantum yields. It is often copolymerized with electron-accepting units to tune the electronic properties.A well-established building block for high-performance blue-emitting OLEDs and as a donor material in organic solar cells. Provides a good benchmark for performance comparison.

Table 2: Qualitative Comparison of Dibrominated Monomers for Organic Electronics.

Experimental Protocol: Suzuki Polycondensation for Polyfluorene-based Copolymers

This generalized protocol for Suzuki polycondensation can be adapted for the synthesis of conjugated polymers using this compound as a comonomer.

Materials:

  • This compound

  • A comonomer with two boronic acid or boronic ester groups (e.g., 9,9-dioctylfluorene-2,7-bis(pinacolato)borane)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3/P(o-tol)3)

  • Base (e.g., K2CO3, Cs2CO3, or an aqueous solution of tetraethylammonium hydroxide)

  • Anhydrous and degassed solvent (e.g., toluene, THF, or a mixture)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the diboronic ester comonomer (1.0 equiv.), and the palladium catalyst (1-2 mol%).

  • Solvent and Base Addition: Add the degassed solvent, followed by the base (typically 2-4 equivalents per mole of dibromo monomer). If using an aqueous base, ensure vigorous stirring to create an emulsion.

  • Polymerization: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 24-72 hours. Monitor the progress of the polymerization by GPC to track the increase in molecular weight.

  • End-capping and Precipitation: After the desired molecular weight is achieved, end-cap the polymer by adding a small amount of a monobrominated and a monoboronic ester compound and stirring for a few more hours. Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol or acetone.

  • Purification: Collect the polymer by filtration and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or toluene) to remove catalyst residues and low molecular weight oligomers.

  • Drying: Dry the purified polymer under vacuum at an elevated temperature.

Suzuki Polycondensation Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification A Monomers & Catalyst (Dibromo & Diboronic Ester) B Solvent & Base Addition A->B C Polymerization (Heat, 24-72h) B->C D End-capping C->D E Precipitation (in Methanol/Acetone) D->E F Soxhlet Extraction E->F G Drying under Vacuum F->G H Purified Conjugated Polymer G->H Characterization

Caption: General workflow for Suzuki polycondensation.

Conclusion: A Versatile Building Block for Advanced Materials

This guide has benchmarked the performance of this compound-based materials in two critical areas of modern chemical research. In asymmetric catalysis, it serves as a linchpin for the modular synthesis of highly effective chiral ruthenium catalysts that exhibit exceptional performance in terms of yield and enantioselectivity. In the realm of organic electronics, while direct comparative data is emerging, its unique substitution pattern offers intriguing possibilities for tuning the electronic and morphological properties of conjugated polymers. The detailed experimental protocols provided herein serve as a valuable starting point for researchers looking to harness the potential of this versatile building block in their own investigations. As the demand for high-performance, tailored materials continues to grow, this compound is poised to play an increasingly important role in enabling the next generation of scientific breakthroughs.

References

A Comparative Guide to the Synthesis of 1,2-Dibromo-4,5-difluorobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 1,2-Dibromo-4,5-difluorobenzene in Modern Chemistry

This compound is a halogenated aromatic compound of significant interest in the fields of pharmaceutical sciences, agrochemicals, and materials science.[1][2] Its unique substitution pattern, featuring vicinal bromine and fluorine atoms, renders it a versatile synthetic building block. The presence of two bromine atoms provides reactive sites for a variety of cross-coupling reactions, while the fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.[3][4] This guide provides a detailed comparison of two primary synthetic routes to this valuable compound: the Sandmeyer reaction starting from 3,4-difluoroaniline, and the direct electrophilic bromination of 1,2-difluorobenzene. This objective analysis, supported by experimental data and mechanistic insights, is intended to assist researchers in selecting the most suitable method for their specific applications.

Route 1: The Sandmeyer Reaction of 3,4-Difluoroaniline

The Sandmeyer reaction is a classic and reliable method for the synthesis of aryl halides from aryl diazonium salts.[5] This two-step process involves the diazotization of a primary aromatic amine, followed by the copper-catalyzed displacement of the diazonium group with a halide.[6][7] In the context of synthesizing this compound, this route commences with the diazotization of 3,4-difluoroaniline.

Mechanistic Rationale

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] The key steps are:

  • Diazotization: 3,4-Difluoroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[4]

  • Single Electron Transfer (SET): The copper(I) catalyst (e.g., CuBr) donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.[6]

  • Halogen Transfer: The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the desired this compound and regenerating the copper(I) catalyst.[1]

Experimental Protocol: A Self-Validating System

This protocol is adapted from established procedures for analogous Sandmeyer reactions.[4]

Materials:

  • 3,4-Difluoroaniline

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3,4-difluoroaniline (1.0 eq) in 48% hydrobromic acid (3.0 eq) at room temperature. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid (1.5 eq) with gentle warming, then cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield this compound as a solid.

Visualization of the Sandmeyer Reaction Workflow

Sandmeyer_Reaction cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction A 3,4-Difluoroaniline B NaNO₂, HBr (48%) 0-5 °C A->B Reacts with C 3,4-Difluorobenzenediazonium bromide B->C Forms D 3,4-Difluorobenzenediazonium bromide E CuBr, HBr (48%) 0-60 °C D->E Reacts with F This compound E->F Yields

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Route 2: Direct Electrophilic Bromination of 1,2-Difluorobenzene

Direct electrophilic aromatic substitution (EAS) is a fundamental transformation in organic chemistry. This route involves the direct introduction of bromine atoms onto the 1,2-difluorobenzene ring using a brominating agent and a Lewis acid catalyst.

Mechanistic Rationale and Regioselectivity

The mechanism of electrophilic aromatic bromination involves the generation of a highly electrophilic bromine species, which is then attacked by the electron-rich aromatic ring.[2][8] A Lewis acid, such as iron(III) bromide (FeBr₃), is typically used to polarize the Br-Br bond, generating a potent electrophile.[8]

The regiochemical outcome of this reaction is governed by the directing effects of the fluorine substituents. Fluorine is an ortho-, para-directing deactivator. The two fluorine atoms in 1,2-difluorobenzene will direct incoming electrophiles to the positions ortho and para to them. This leads to the desired 4,5-disubstituted product. However, the deactivating nature of the fluorine atoms means that forcing conditions may be required, which can lead to the formation of over-brominated side products.

Experimental Protocol: A Self-Validating System

This protocol is based on general procedures for the bromination of aromatic compounds.[8]

Materials:

  • 1,2-Difluorobenzene

  • Bromine (Br₂)

  • Iron filings (Fe) or anhydrous Iron(III) bromide (FeBr₃)

  • Carbon tetrachloride (CCl₄) or another suitable inert solvent

  • Aqueous sodium bisulfite solution

  • Aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), place 1,2-difluorobenzene (1.0 eq) and a catalytic amount of iron filings (or FeBr₃, ~0.05 eq) in carbon tetrachloride.

  • Bromination: From the dropping funnel, add bromine (2.1 eq) dropwise to the stirred mixture at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by GC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature and quench the excess bromine by slowly adding an aqueous sodium bisulfite solution until the red-brown color disappears.

  • Separate the organic layer and wash it with aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product, which may contain isomeric and polybrominated impurities, is then purified by fractional vacuum distillation or column chromatography to isolate this compound.

Visualization of the Direct Bromination Workflow

Direct_Bromination A 1,2-Difluorobenzene B Br₂, Fe (cat.) Reflux A->B Reacts with C This compound + Isomeric byproducts B->C Yields

Caption: Workflow for the synthesis of this compound via direct bromination.

Comparative Analysis of the Synthetic Routes

ParameterSandmeyer ReactionDirect Bromination
Starting Material 3,4-Difluoroaniline1,2-Difluorobenzene
Reagents NaNO₂, HBr, CuBrBr₂, Fe or FeBr₃
Reaction Conditions Low temperature (0-5 °C) then moderate heating (50-60 °C)Room temperature to reflux
Yield Generally high (can exceed 80% for analogous reactions)[9]Variable, often moderate due to potential side reactions
Purity of Crude Product Generally high, with fewer isomeric byproductsCan be lower, with potential for isomeric and polybrominated impurities
Scalability Can be challenging due to the thermal instability of diazonium saltsMore straightforward to scale, but requires careful handling of bromine
Safety Considerations Diazonium salts are potentially explosive and require strict temperature control.Bromine is highly corrosive, toxic, and requires handling in a well-ventilated fume hood.[10][11]
Atom Economy Lower, due to the loss of the amino group as N₂ and the use of stoichiometric reagentsHigher, as all atoms from the starting materials (except for HBr byproduct) are incorporated into the product or catalyst

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet in the aromatic region, characteristic of the two equivalent protons coupled to the two adjacent fluorine atoms.[6][12]

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with splitting patterns due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum provides a clear indication of the fluorine environment in the molecule.[12]

  • GC-MS: Gas chromatography-mass spectrometry can be used to determine the purity of the product and identify any byproducts. The mass spectrum will show a characteristic isotopic pattern for a dibrominated compound.

Safety and Handling

Sandmeyer Reaction:

  • Diazonium Salt Instability: Diazonium salts are known to be thermally unstable and can be explosive, especially when dry. It is crucial to maintain low temperatures during their formation and handling, and they should be used immediately in the subsequent reaction without isolation.

  • Nitrogen Evolution: The reaction releases a large volume of nitrogen gas, so the reaction vessel should be adequately vented.

Direct Bromination:

  • Handling of Bromine: Bromine is a highly corrosive and toxic substance that can cause severe burns upon contact with skin and is harmful if inhaled.[10][11] All manipulations involving bromine must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • Hydrogen Bromide Byproduct: The reaction generates hydrogen bromide gas, which is corrosive and an irritant. A gas trap containing a basic solution (e.g., NaOH) should be used to neutralize the HBr fumes.

Conclusion and Recommendations

Both the Sandmeyer reaction and direct bromination offer viable pathways to this compound.

  • The Sandmeyer reaction is generally the preferred method for achieving high yields and purity of the desired product. The regioselectivity is excellent as the positions of the bromine atoms are predetermined by the starting aniline. However, this route requires careful handling of potentially hazardous diazonium intermediates.

  • Direct bromination is a more atom-economical approach with simpler starting materials. However, it may suffer from lower yields and the formation of isomeric and polybrominated byproducts, necessitating more rigorous purification. The regioselectivity, while generally favoring the desired product, is not always absolute.

For applications where high purity is paramount and the handling of diazonium salts can be safely managed, the Sandmeyer reaction is the recommended route . For larger-scale syntheses where atom economy is a primary concern and purification capabilities are robust, direct bromination may be a more cost-effective option , provided that the challenges of regioselectivity and byproduct formation can be effectively addressed.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Dibromo-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, culminating in safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1,2-Dibromo-4,5-difluorobenzene (CAS No. 64695-78-9), grounding procedural steps in the chemical principles that ensure laboratory safety and environmental stewardship.

Core Principle: Hazard-Based Segregation

The foundational principle for disposing of this compound is its classification as a halogenated organic compound .[1][2] The presence of both bromine and fluorine atoms on the benzene ring dictates its segregation into a specific waste stream.[1] Co-mingling this waste with non-halogenated solvents can lead to complex and costly disposal challenges, and may result in the formation of highly toxic byproducts like dioxins and furans during incineration if not performed under the correct conditions.[3]

Hazard Profile Summary

A thorough understanding of the compound's hazards informs every handling and disposal decision. The primary risks associated with this compound are summarized below.

Hazard TypeClassification & GHS Hazard StatementsKey Considerations & Protective Measures
Flammability Flammable Solid or Liquid (H226, H228).[4][5][6]Keep away from heat, sparks, open flames, and other ignition sources.[4][7] Use explosion-proof equipment where necessary.[4]
Skin Contact Causes skin irritation (H315).[4][5][8]Always wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[8]
Eye Contact Causes serious eye irritation (H319).[4][5][8]Wear chemical safety goggles or a face shield as described by OSHA (29 CFR 1910.133) or European Standard EN166.[8][9]
Inhalation May cause respiratory tract irritation (H335).[5][8]Handle in a well-ventilated area or within a chemical fume hood to minimize inhalation of vapors or dust.[8][10]
Environmental Potentially toxic to aquatic life.[7] Do not empty into drains.[7][9]Prevent the compound from entering soil, drains, or surface water. Spills must be contained and collected.[7]

Immediate Actions: Spill Management Protocol

Accidents happen. A swift and correct response is critical to mitigating exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate & Ventilate: Immediately alert personnel in the vicinity. Ensure the area is well-ventilated; if working on a bench, perform all cleanup within a chemical fume hood.[10]

  • Don Personal Protective Equipment (PPE): Before addressing the spill, ensure you are wearing the appropriate PPE, including:

    • Chemical safety goggles and/or face shield.[8]

    • Chemical-resistant gloves (e.g., nitrile, neoprene).

    • A lab coat or other protective clothing.[8]

  • Contain the Spill: For liquid spills, surround the area with an inert absorbent material such as sand, silica gel, or a universal binder to prevent it from spreading.[7][9][11] For solid spills, avoid generating dust.[10]

  • Absorb and Collect: Carefully cover and absorb the spilled material with the inert absorbent.[9] Once fully absorbed, use non-sparking tools to gently sweep or scoop the material into a designated, sealable waste container.[7][10]

  • Package for Disposal: Place the collected waste into a suitable, clearly labeled, and closed container for disposal as hazardous halogenated waste.[9][10]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[10] Remove and decontaminate or dispose of any contaminated clothing as hazardous waste.[8]

  • Wash Hands: Wash hands thoroughly after the cleanup is complete.[8]

The Core Disposal Workflow

The following diagram and protocol outline the decision-making process and procedural steps for the routine disposal of this compound waste.

G Disposal Decision Workflow for this compound start Waste Generated (this compound) check_purity Is the waste pure or mixed only with other halogenated compounds? start->check_purity segregate_halogenated Segregate into a dedicated 'Halogenated Organic Waste' container. check_purity->segregate_halogenated  Yes consult_ehs Waste is mixed with non-halogenated or reactive chemicals. check_purity->consult_ehs No container_prep Use a designated, properly vented, and chemically compatible container. segregate_halogenated->container_prep consult_ehs_action Consult your institution's Environmental Health & Safety (EHS) officer for guidance. DO NOT MIX. consult_ehs->consult_ehs_action labeling Label container clearly: 'Hazardous Waste - Halogenated Organics' List all chemical constituents and approximate percentages. container_prep->labeling storage Store container in a designated Satellite Accumulation Area (SAA). Keep container closed. labeling->storage disposal_request Arrange for pickup by a licensed hazardous waste disposal company. storage->disposal_request

Caption: Disposal Decision Workflow for this compound.

Step-by-Step Disposal Protocol:

  • Identify and Segregate: At the point of generation, identify the waste as halogenated.[1] Collect it in a dedicated waste container specifically marked for "Halogenated Organic Waste."[1][2] Never mix halogenated waste with non-halogenated waste streams.[2]

  • Select a Proper Container: Use a container that is in good condition, compatible with the chemical, and can be tightly sealed.[12] For liquid waste, do not fill containers beyond 90% capacity to allow for vapor expansion.[12]

  • Label Correctly and Completely: Affix a "Hazardous Waste" label to the container.[2] Clearly list all contents, including "this compound" and any other halogenated compounds present, with their estimated percentages.[1] Accurate labeling is a legal requirement and is crucial for the safety of waste handlers.

  • Store Safely: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA), such as a secondary containment bin within a ventilated cabinet.[2] Ensure the container remains closed except when adding waste.[2][12]

  • Arrange for Final Disposal: Disposal must be conducted through a licensed and approved hazardous waste disposal company.[4] Follow your institution's procedures for requesting a waste pickup.

Final Disposal Pathway: Licensed Incineration

The ultimate fate of this waste is typically high-temperature incineration.[3] This method is necessary to break the strong carbon-bromine and carbon-fluorine bonds. The process must be carried out at sufficiently high temperatures (e.g., around 1200 K) and with appropriate emission controls to ensure complete destruction and prevent the formation of toxic halogenated byproducts.[3]

Overarching Regulatory Responsibility

It is imperative to recognize that this guide provides general best practices. As a chemical waste generator, you are legally responsible for ensuring that the disposal of this compound is in full compliance with all local, regional, and national hazardous waste regulations.[9][11] Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.